4-Methoxy-D3-benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Modern Drug Discovery
An In-Depth Technical Guide to 4-Methoxy-D3-benzaldehyde for Advanced Research Applications
In the landscape of pharmaceutical research and development, the ability to precisely track, quantify, and understand the metabolic fate of a molecule is paramount. This compound, a deuterium-labeled analog of the naturally occurring p-anisaldehyde, serves as a critical tool in this pursuit.[1] The substitution of three hydrogen atoms with deuterium on the methoxy group creates a chemically identical but mass-shifted version of the molecule. This subtle alteration provides a powerful handle for mass spectrometry-based analytical techniques, enabling researchers to distinguish the labeled compound from its endogenous or non-labeled counterparts within complex biological matrices.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple data sheet to explain the practical implications of these properties and the rationale behind its application as an internal standard and metabolic tracer.
Section 1: Core Physicochemical Properties
The fundamental properties of this compound define its handling, application, and analytical behavior. While some experimental data for the deuterated species is limited, properties can be reliably inferred from its well-characterized non-deuterated analog, 4-methoxybenzaldehyde.
| Property | Value | Source |
| CAS Number | 342611-04-5 | [2] |
| Molecular Formula | C₈H₅D₃O₂ | [2] |
| Molecular Weight | 139.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/solid | Inferred from[3] |
| Boiling Point | ~247-249 °C at 1013 hPa | Inferred from[4] |
| Melting Point | Not specified (non-deuterated is -1 °C) | |
| Density | ~1.119 g/mL | Inferred from similar compounds |
| Solubility | Soluble in alcohol; Water solubility: ~2 g/L | Inferred from[3][4] |
| Storage | 2-8°C | [2] |
Note: Properties such as boiling point, density, and solubility are based on the non-deuterated analog (4-methoxybenzaldehyde, CAS 123-11-5) and are expected to be very similar for the D3-labeled compound. Isotopic substitution has a minimal effect on these bulk physical properties.
Section 2: Spectroscopic Characterization for Identity and Purity Confirmation
Spectroscopic analysis is the cornerstone of chemical identity verification. For an isotopically labeled compound, it serves the dual purpose of confirming the core structure and verifying the location and extent of deuterium incorporation.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique where the utility of this compound becomes evident.
-
Expected Molecular Ion Peak: The molecular weight is 139.17 g/mol .[2] In an MS experiment, this will manifest as a molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 139 or 140, respectively. This is a clear +3 Da mass shift compared to the non-labeled analog (MW 136.15 g/mol ), allowing for unambiguous differentiation in co-administered studies.[5][6]
-
Fragmentation Pattern: The fragmentation pattern will be similar to p-anisaldehyde, but fragments containing the methoxy group will retain the +3 Da mass shift, providing further structural confirmation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides definitive proof of deuterium incorporation at the methoxy position.
-
Absence of Methoxy Signal: The most telling feature in the ¹H NMR spectrum is the absence of the characteristic singlet peak for the methoxy protons (-OCH₃), which typically appears around 3.8 ppm in the non-deuterated compound.
-
Aromatic Signals: The aromatic proton signals will remain, confirming the integrity of the benzaldehyde backbone.
Infrared (IR) Spectroscopy
IR spectroscopy can detect the vibrational frequency changes caused by the heavier deuterium isotope.
-
C-D Stretching: The typical C-H stretching vibrations of a methoxy group (around 2850-2950 cm⁻¹) will be replaced by C-D stretching vibrations. These occur at a lower frequency (approximately 2100-2200 cm⁻¹) due to the increased mass of deuterium, providing direct evidence of deuteration.
-
Carbonyl Stretch: The strong carbonyl (C=O) stretch characteristic of the aldehyde group will remain prominent, typically around 1680-1700 cm⁻¹.
Section 3: Field-Proven Applications in Research & Development
The primary value of this compound lies in its application as an isotopically labeled standard.[2] Deuteration provides a stable label that does not typically alter the chemical or biological behavior of the molecule, making it an ideal tracer.[7][8]
Use as an Internal Standard for Quantitative Analysis
In bioanalytical studies using LC-MS or GC-MS, precise quantification is crucial. An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. This compound is the "gold standard" internal standard for quantifying 4-methoxybenzaldehyde.
-
Causality: Because its chemical properties are nearly identical to the non-labeled analyte, it behaves identically during sample extraction, chromatography, and ionization. However, it is easily distinguished by its mass. This co-elution and differential detection allow it to perfectly normalize for any sample loss or instrument variability, leading to highly accurate and precise quantification.
Caption: Workflow for using this compound as an internal standard.
Application in Metabolic Pathway and Pharmacokinetic Studies
Deuterated compounds are invaluable for tracing the metabolic fate of drugs and other xenobiotics.[2][8]
-
Metabolite Identification: When a deuterated drug candidate is administered, its metabolites will retain the deuterium label. This "mass tag" makes it significantly easier to find and identify novel metabolites in a complex biological background using mass spectrometry.
-
Pharmacokinetic "Cassette" Dosing: In early drug discovery, a common technique is to co-administer a non-labeled intravenous dose with a labeled oral dose of a drug. By analyzing blood samples for both mass variants, researchers can simultaneously determine absolute bioavailability and other key pharmacokinetic parameters from a single experiment, reducing animal use and development time.
Caption: Use of this compound as a metabolic tracer.
Section 4: A Self-Validating Protocol: Quantification of p-Anisaldehyde in a Matrix
This protocol describes a self-validating system for the quantification of 4-methoxybenzaldehyde (p-anisaldehyde) in a research formulation using this compound as an internal standard (IS). The trustworthiness of the method comes from the IS normalizing for procedural variations.
Objective: To accurately determine the concentration of p-anisaldehyde in a sample.
Materials:
-
4-methoxybenzaldehyde (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Deionized Water
-
Volumetric flasks and pipettes
-
LC-MS system
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a 1.0 mg/mL stock solution of the analyte in ACN.
-
Accurately prepare a 1.0 mg/mL stock solution of the IS in ACN.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard (and a blank) with the IS to a final constant concentration (e.g., 100 ng/mL).
-
-
Preparation of Quality Control (QC) and Unknown Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Dilute the unknown sample to be within the expected calibration range.
-
Spike all QC and unknown samples with the IS to the same final concentration as the calibrators (100 ng/mL).
-
-
LC-MS Analysis:
-
Inject samples onto a suitable C18 HPLC column.
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).
-
Monitor the mass transitions for both the analyte (e.g., m/z 137 -> 95 for [M-H]⁻) and the IS (m/z 140 -> 98 for [M-H]⁻) using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS in all injections.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each standard.
-
Generate a linear regression calibration curve by plotting the peak area ratio against the known concentration of the standards.
-
Use the equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios. The validation is confirmed if the QC samples are within ±15% of their nominal value.
-
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for ensuring safety and maintaining the integrity of the compound.
-
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a refrigerator at the recommended 2-8°C.[2] This minimizes degradation and prevents contamination.
-
Hazards: While a specific safety data sheet for the D3 version is not broadly available, the non-deuterated analog is known to be an irritant. Assume similar hazards and handle accordingly.
Conclusion
This compound represents more than just a deuterated molecule; it is a precision tool that enables higher standards of accuracy and deeper insights in quantitative bioanalysis and metabolic research. Its properties as a stable, non-radioactive, and chemically identical mass-shifted analog make it an indispensable internal standard and tracer. Understanding its core physical properties, spectroscopic signatures, and the rationale behind its application allows researchers to fully leverage its capabilities, leading to more robust and reliable scientific outcomes in the complex field of drug development.
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4-Methoxy-D3-benzaldehyde chemical structure and stability
An In-Depth Technical Guide to the Chemical Structure and Stability of 4-Methoxy-D3-benzaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and stability of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical factors governing the stability of this deuterated compound, potential degradation pathways, and robust methodologies for its assessment. By synthesizing technical data with field-proven insights, this guide aims to equip users with the knowledge necessary for the effective handling, storage, and application of this compound, ensuring both its chemical purity and isotopic integrity.
Introduction to this compound
This compound is a stable isotope-labeled (SIL) analog of 4-methoxybenzaldehyde (also known as anisaldehyde). In this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic substitution makes it an invaluable tool in a variety of scientific applications, particularly as an internal standard for mass spectrometry (MS)-based quantitative analysis.[3] Its use allows for precise and accurate measurement of the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response.[] The utility of this compound extends to metabolic studies, where it can be used to trace the metabolic fate of drugs and other xenobiotics.[][5]
Given its critical role in research and development, a thorough understanding of the chemical stability of this compound is paramount. Chemical degradation can lead to the formation of impurities, compromising the accuracy of experimental results, while isotopic exchange could lead to a loss of its unique mass signature. This guide provides an in-depth analysis of its stability profile and practical protocols for its assessment.
Chemical Structure and Physicochemical Properties
This compound consists of a benzene ring substituted with an aldehyde group and a trideuteriomethoxy group at the para position.[6] The deuterium labeling on the methoxy group provides a distinct mass shift, which is fundamental to its application as an internal standard.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅D₃O₂ | [2] |
| Molecular Weight | 139.17 g/mol | [2] |
| CAS Number | 342611-04-5 | [2] |
| Appearance | White to pale yellow crystalline solid | [7] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform | [7] |
| Storage Temperature | +4°C | [6] |
Core Principles of Stability for Deuterated Compounds
The stability of stable isotope-labeled compounds is governed by both chemical and isotopic integrity.[8] While deuterated compounds are not radioactive and do not decay over time, their chemical stability is comparable to their non-labeled counterparts and is influenced by factors such as temperature, light, moisture, and oxygen.[8][9]
Chemical Stability
The primary concern for the stability of this compound is chemical degradation, which involves the breakdown of the molecule into impurities.[8] The aldehyde functional group is susceptible to oxidation, and the aromatic ring can be subject to various reactions. Proper storage is crucial to mitigate these degradation pathways.
Isotopic Stability
Isotopic stability refers to the retention of the deuterium labels at their specific positions within the molecule. For this compound, the deuterium atoms are on a methoxy group, where the C-D bonds are generally stable. The risk of H/D exchange with protic solvents or atmospheric moisture is low under neutral and anhydrous conditions but can be a concern under harsh acidic or basic conditions.[10]
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and is cleaved at a slower rate than a C-H bond.[11] This can result in a significantly lower rate of metabolism and a longer half-life for deuterated drugs.[12] While this effect is a cornerstone of deuterated drug development, it can also influence the degradation kinetics of the compound, potentially making it more resistant to certain degradation pathways compared to its non-labeled analog.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for establishing appropriate storage conditions.[13]
Oxidation
The aldehyde group is prone to oxidation, especially in the presence of air (oxygen), light, and heat.[14] The primary oxidation product is 4-methoxy-d3-benzoic acid. This process can be accelerated by the presence of metal ions.
Photodegradation
Aromatic aldehydes can be sensitive to light.[7] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products, including the potential for radical-mediated reactions that could lead to the formation of benzene derivatives under certain conditions.[15][16]
Cannizzaro Reaction
In the absence of an alpha-hydrogen, benzaldehydes can undergo a base-catalyzed disproportionation reaction known as the Cannizzaro reaction.[14] In the presence of a strong base, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (4-methoxy-d3-benzyl alcohol) and one molecule of the carboxylic acid (4-methoxy-d3-benzoic acid).[14]
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[10][14]
-
Low Temperature: For long-term storage, keep the compound at a low temperature, such as in a refrigerator (+4°C) or freezer.[6][8]
-
Light Protection: Protect the compound from light by storing it in an amber vial or a light-blocking container.[7][8]
-
Avoid Contaminants: Ensure that the compound does not come into contact with strong oxidizing agents, acids, bases, or reactive metals.[7][14]
-
Hygroscopic Nature: While not explicitly stated for the deuterated version, related compounds can be hygroscopic. Storage in a desiccator may be beneficial.[8]
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[13][17]
Forced Degradation (Stress Testing) Workflow
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]
Caption: Experimental workflow for a forced degradation study.
Detailed Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool to room temperature and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve a known amount in acetonitrile for analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of the solvent used for the stress conditions (e.g., water for acid/base hydrolysis).
Stability-Indicating HPLC-UV Method
A robust HPLC method is required to separate the parent compound from all potential degradation products.[19][20]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Interpretation and Reporting
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from co-eluting impurities.
-
Quantification of Degradation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay of the parent compound. This demonstrates that all major degradation products have been detected.[17]
Conclusion
This compound is a critical reagent in modern analytical and metabolic research. Its stability is a key factor in ensuring the reliability of experimental data. The primary degradation pathways for this compound are oxidation of the aldehyde group and potential base-catalyzed disproportionation. It is also sensitive to light and elevated temperatures. By adhering to the recommended storage and handling procedures, and by employing robust analytical methods for stability assessment, researchers can ensure the chemical and isotopic integrity of this compound, thereby upholding the quality and validity of their scientific work.
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4-Methoxy-D3-benzaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 4-Methoxy-D₃-benzaldehyde: Synthesis, Characterization, and Application in Modern Drug Development
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-D₃-benzaldehyde (Anisaldehyde-d₃), a deuterated analog of p-Anisaldehyde. As a stable isotope-labeled (SIL) compound, it is an invaluable tool for researchers, scientists, and drug development professionals. This document delves into its core physicochemical properties, the scientific rationale for its use, a validated protocol for its quality control, and its critical applications in pharmacokinetic and metabolic studies. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for leveraging this compound in advanced research settings.
Core Molecular Profile and Physicochemical Properties
4-Methoxy-D₃-benzaldehyde is structurally identical to its parent compound, 4-Methoxybenzaldehyde, with the crucial exception of the isotopic substitution of the three hydrogen atoms on the methoxy group with deuterium. This seemingly minor alteration provides a distinct mass signature that is fundamental to its applications, without significantly altering its chemical properties.
Table 1: Key Identifiers for 4-Methoxy-D₃-benzaldehyde
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 342611-04-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅D₃O₂ | [1][2][3][4] |
| Molecular Weight | 139.17 g/mol | [1][2][3][4][5] |
| IUPAC Name | 4-(trideuteriomethoxy)benzaldehyde | [2][4] |
| Common Synonyms | Anisaldehyde-d₃, 4-Methoxybenzaldehyde-d₃, p-Anisaldehyde-d₃ | [2][5] |
| Unlabeled Analog CAS | 123-11-5 (4-Methoxybenzaldehyde) |[2][5][6] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Neat Solid or Liquid | [2][3][4] |
| Purity (Chemical) | ≥96% | [2][5] |
| Isotopic Enrichment | ≥98 atom % D | [1][2][5] |
| Storage Temperature | Room Temperature or 2-8°C | [1][2][5] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, DMSO) | Inferred from typical use |
| Stability | Stable under recommended storage conditions. Air and light sensitive. |[5][7][8] |
The Scientific Rationale for Deuterium Labeling in Research
The utility of 4-Methoxy-D₃-benzaldehyde is rooted in the principles of stable isotope labeling. Unlike radioactive isotopes, stable isotopes like deuterium (²H or D) do not decay, making them safer and easier to handle. Their application in drug development is primarily centered on their use as tracers and internal standards.
Expertise & Experience: The Kinetic Isotope Effect (KIE)
One of the most significant consequences of deuterium substitution is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism by Cytochrome P450 (CYP450) enzymes, occur at a slower rate for the deuterated compound. This phenomenon is a powerful tool for investigating metabolic pathways. If a parent drug's metabolism is slowed upon deuteration at a specific site, it confirms that this site is a primary location for metabolic attack. This insight is crucial for designing drugs with improved pharmacokinetic profiles, potentially reducing toxic metabolite formation and increasing drug exposure.
The diagram below illustrates how a SIL compound is used to trace metabolic pathways. The distinct mass of the deuterated metabolite allows for its unambiguous identification against a complex biological background.
Caption: Workflow for metabolite identification using a stable isotope-labeled analog.
Synthesis and Quality Control Protocol
While 4-Methoxy-D₃-benzaldehyde is commercially available, understanding its synthesis and subsequent quality control is vital for ensuring experimental integrity.
Authoritative Grounding: A Plausible Synthetic Route
A common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a deuterated methylating agent, such as D₃-methyl iodide (Iodomethane-d₃), in the presence of a mild base.
Caption: Conceptual synthesis of 4-Methoxy-D₃-benzaldehyde via Williamson ether synthesis.
Trustworthiness: Self-Validating Quality Control Workflow
Every batch of a stable isotope-labeled standard must be rigorously validated to ensure its identity, purity, and isotopic enrichment. The following protocol provides a self-validating system for this purpose.
Objective: To confirm the identity, chemical purity, and isotopic enrichment of 4-Methoxy-D₃-benzaldehyde.
Step 1: Identity Confirmation via Mass Spectrometry (MS)
-
Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile). Infuse the solution directly into an electrospray ionization mass spectrometer (ESI-MS).
-
Causality: MS separates ions based on their mass-to-charge ratio (m/z). This technique directly measures the molecular weight of the compound.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at approximately 140.18 m/z. This confirms the correct mass, accounting for the three deuterium atoms. The unlabeled analog would appear at ~137.15 m/z.
Step 2: Chemical Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Methodology:
-
Develop a reversed-phase HPLC method using a C18 column.
-
Use a mobile phase gradient of water and acetonitrile with a UV detector set to the λ_max of the benzaldehyde chromophore (~285 nm).
-
Inject a known concentration of the sample.
-
-
Causality: HPLC separates the sample into its individual components. The area of the resulting peaks is proportional to the concentration of each component.
-
Expected Result: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks, and it should be ≥96%.[2][5]
Step 3: Structural Confirmation and Isotopic Enrichment via Nuclear Magnetic Resonance (NMR)
-
Methodology:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ²H (Deuterium) NMR spectrum.
-
-
Causality: ¹H NMR provides information on the structure and the relative number of hydrogen atoms. The absence or significant reduction of the methoxy signal (~3.9 ppm) in the ¹H spectrum, coupled with the presence of a signal in the ²H spectrum, confirms successful deuterium incorporation.
-
Expected Result:
-
¹H NMR: Aromatic protons will be visible in their expected regions (around 7-8 ppm), but the characteristic sharp singlet for the methoxy protons (O-CH₃) will be virtually absent.
-
²H NMR: A signal will be present corresponding to the deuterated methoxy group, confirming the location of the label. The isotopic enrichment can be quantified by comparing the integral of any residual O-CH₃ signal in the ¹H spectrum to the integrals of the aromatic protons.
-
Core Applications in Drug Development
The primary role of 4-Methoxy-D₃-benzaldehyde is as a building block for synthesizing more complex deuterated molecules or as an internal standard itself.[1][9]
Application 1: Internal Standard for Bioanalytical Quantification
In regulated bioanalysis, an internal standard (IS) is essential for accurate drug quantification in biological matrices like plasma or urine. An ideal IS is structurally similar to the analyte but has a different mass. A deuterated version of the analyte is considered the "gold standard."
Workflow:
-
A known amount of the deuterated analyte (the IS) is spiked into every sample (plasma, urine, etc.) and calibration standard.
-
The samples are processed (e.g., via protein precipitation or liquid-liquid extraction).
-
The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The analyte and the IS co-elute from the LC column but are distinguished by the mass spectrometer.
-
The concentration of the analyte is calculated from the ratio of the analyte's MS response to the IS's MS response.
Causality: The IS experiences the same sample processing losses and ionization suppression/enhancement in the MS source as the analyte. By using a ratio, these variations are normalized, leading to highly precise and accurate quantification.[9][10]
Caption: Use of a stable isotope-labeled internal standard in a bioanalytical workflow.
Application 2: Precursor in Deuterated Pharmaceutical Synthesis
4-Methoxy-D₃-benzaldehyde serves as a key intermediate in the synthesis of deuterated pharmaceuticals.[1] The aldehyde functional group is highly versatile and can be converted into numerous other functionalities, carrying the D₃-methoxy tracer group into the final molecule. This allows researchers to track drug metabolism and distribution within biological systems with high precision.[1][9]
Safety, Handling, and Storage
Ensuring the longevity and proper use of 4-Methoxy-D₃-benzaldehyde requires adherence to correct handling and storage protocols. While a specific Safety Data Sheet (SDS) for the deuterated compound may not be universally available, the SDS for its non-deuterated analog, 4-Methoxybenzaldehyde (p-Anisaldehyde), provides a reliable basis for safety procedures.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be sensitive to air and light; therefore, storage under an inert atmosphere (like argon or nitrogen) and in an amber vial is recommended for long-term stability.[7][8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[12]
Conclusion
4-Methoxy-D₃-benzaldehyde is more than just a chemical; it is a sophisticated tool that enables precision and certainty in pharmaceutical research. Its value lies in its identity as a stable isotope-labeled compound, making it an ideal internal standard for quantitative bioanalysis and a critical building block for synthesizing deuterated drug candidates for metabolic studies. By understanding its properties, the rationale for its use, and the protocols for its validation and application, researchers can fully harness its potential to accelerate the development of safer and more effective medicines.
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- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
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An In-depth Technical Guide on Deuterium-Labeled 4-Methoxybenzaldehyde for Metabolic Studies
Introduction: The Strategic Role of Deuterium in Unraveling Metabolic Pathways
In the intricate landscape of drug discovery and development, a profound understanding of a compound's metabolic fate is paramount.[1] Stable isotope labeling, particularly the substitution of hydrogen with its heavier, non-radioactive isotope deuterium, has emerged as a powerful and indispensable tool for elucidating the complexities of drug metabolism and pharmacokinetics (DMPK).[2][3] The strategic incorporation of deuterium into a molecule can provide invaluable insights into metabolic pathways, identify and quantify metabolites, and probe the mechanisms of enzymatic reactions.[1] This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][4] This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a principle that allows researchers to "harden" metabolically vulnerable positions within a drug candidate.[2]
This technical guide focuses on deuterium-labeled 4-methoxybenzaldehyde, a versatile probe for investigating a fundamental and highly significant metabolic transformation: O-demethylation. The methoxy group is a common structural motif in a vast number of pharmaceuticals and xenobiotics. Its metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, represents a critical clearance pathway that dictates the pharmacokinetic profile and potential for drug-drug interactions.[5] By selectively replacing the hydrogen atoms of the methoxy group with deuterium (creating 4-methoxybenzaldehyde-d3), we can meticulously dissect the O-demethylation process.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the synthesis, characterization, and application of deuterium-labeled 4-methoxybenzaldehyde in metabolic studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Section 1: Synthesis and Characterization of Deuterium-Labeled 4-Methoxybenzaldehyde
The successful application of any isotopically labeled compound hinges on its precise synthesis and rigorous characterization to ensure high isotopic enrichment and chemical purity. This section outlines a robust methodology for the preparation and validation of 4-methoxybenzaldehyde-d3.
Synthetic Strategy: A Two-Step Approach
A common and efficient method for introducing a trideuterated methyl group is through the use of a deuterated methylating agent. A plausible and widely applicable synthetic route involves a Williamson ether synthesis followed by a deuteromethylation step.
Step 1: Synthesis of the Phenolic Precursor, 4-Hydroxybenzaldehyde
This initial step is often unnecessary as 4-hydroxybenzaldehyde is a readily available commercial starting material. However, for completeness, its synthesis from phenol provides a foundational context.
Step 2: Deuteromethylation to Yield 4-Methoxybenzaldehyde-d3
The critical step involves the reaction of 4-hydroxybenzaldehyde with a deuterated methyl source, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4), in the presence of a suitable base.
Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde-d3
Materials:
-
4-hydroxybenzaldehyde
-
Deuterated methyl iodide (CD3I, 99.5 atom % D)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Add deuterated methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-methoxybenzaldehyde-d3 by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Purification of Deuterated 4-Methoxybenzaldehyde
Purification is a critical step to remove unreacted starting materials, byproducts, and any potential protio-contaminant (non-deuterated 4-methoxybenzaldehyde). Benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, especially if samples are old.[6] A common purification strategy involves washing with a mild base to remove acidic impurities.[7]
Experimental Protocol: Purification of 4-Methoxybenzaldehyde-d3
Materials:
-
Crude 4-methoxybenzaldehyde-d3
-
Diethyl ether
-
10% aqueous sodium carbonate (Na2CO3) solution
-
Saturated aqueous sodium bisulfite (NaHSO3) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Wash the ethereal solution with 10% aqueous sodium carbonate to remove any 4-methoxybenzoic acid impurity.[6]
-
To remove any unreacted 4-hydroxybenzaldehyde, wash with a saturated aqueous sodium bisulfite solution. This forms a water-soluble adduct with the aldehyde.[7]
-
Wash the organic layer with deionized water to remove any residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization: Ensuring Isotopic Purity and Structural Integrity
Rigorous analytical characterization is non-negotiable to validate the identity, purity, and isotopic enrichment of the synthesized 4-methoxybenzaldehyde-d3.[8] A combination of spectroscopic and spectrometric techniques is employed for this purpose.[9]
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the primary tool to confirm the successful incorporation of deuterium. A significant reduction or complete disappearance of the singlet corresponding to the methoxy protons (typically around 3.8 ppm) is expected. The integration of the remaining aromatic and aldehydic protons should be consistent with the structure.
-
²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. A single resonance in the region corresponding to the methoxy group will confirm the position of the label.
-
¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (C-D coupling).
1.3.2 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds like 4-methoxybenzaldehyde and provides excellent separation and mass analysis.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for purity and isotopic distribution analysis.[9]
The mass spectrum will show a molecular ion peak at m/z corresponding to the deuterated compound (C8H5D3O2). By comparing the peak intensities of the deuterated and non-deuterated molecular ions, the percentage of isotopic enrichment can be accurately calculated.[10][11]
Table 1: Expected Analytical Data for 4-Methoxybenzaldehyde-d3
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Absence or significant reduction of the methoxy proton signal (~3.8 ppm). | Confirms deuteration at the methoxy position. |
| ²H NMR | Presence of a signal corresponding to the -OCD3 group. | Directly detects the deuterium label. |
| ¹³C NMR | Triplet for the methoxy carbon due to C-D coupling. | Confirms the location of the deuterium atoms. |
| HRMS (GC-MS/LC-MS) | Molecular ion peak corresponding to the deuterated mass. | Determines isotopic enrichment and chemical purity.[12] |
Section 2: Application of Deuterium-Labeled 4-Methoxybenzaldehyde in Metabolic Studies
The primary utility of 4-methoxybenzaldehyde-d3 lies in its application as a probe for studying O-demethylation reactions, which are predominantly catalyzed by cytochrome P450 enzymes.[5][13]
Investigating Cytochrome P450-Mediated O-Demethylation
The O-demethylation of 4-methoxybenzaldehyde proceeds via the enzymatic removal of the methyl group, leading to the formation of 4-hydroxybenzaldehyde and formaldehyde.[14][15] This reaction is a classic example of a CYP450-catalyzed oxidation.[5][16]
Diagram 1: Cytochrome P450 Catalytic Cycle for O-Demethylation
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An In-Depth Technical Guide to the Application of 4-Methoxy-D3-benzaldehyde in Kinetic Isotope Effect Studies
Abstract
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, serves as a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. This guide focuses on a specific, deuterated aromatic aldehyde, 4-Methoxy-D3-benzaldehyde, to explore its application in kinetic isotope effect (KIE) studies. While the aldehyde functional group offers a potential site for isotopic labeling, the deuteration of the methoxy group (–OCD₃) provides a unique probe into one of the most critical pathways in drug metabolism: O-demethylation. We will dissect the fundamental principles of KIE, detail the experimental design for its measurement in a drug metabolism context, and explain the causality behind leveraging this specific isotopologue to gain insights into enzymatic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. This document serves as a technical resource for scientists aiming to apply isotopic labeling to probe reaction mechanisms and modulate metabolic stability in drug discovery.
The Foundational Principle: The Kinetic Isotope Effect (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes.[1][2] Formally, it is expressed as the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD).
KIE = kH / kD
The physical origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3][4] Due to the greater mass of deuterium, the C-D bond has a lower fundamental vibrational frequency and thus a lower ZPE. This means more energy is required to break a C-D bond compared to a C-H bond.
If this bond cleavage occurs during the rate-determining step (RDS) of a reaction, the reaction involving the deuterated compound will proceed more slowly, resulting in a "normal" primary KIE where kH/kD > 1.[5] For C-H bond cleavage, this value can typically range from 6 to 10.[1] Conversely, a KIE value close to 1 implies that C-H bond scission is not involved in the rate-limiting step.[5]
Caption: Zero-point energy diagram illustrating the origin of the KIE.
This compound: A Specific Probe for Drug Metabolism
The choice of this compound specifically places the isotopic label on the methoxy group. This makes it an ideal tool not for studying the reactivity of the aldehyde proton, but for investigating reactions involving the methyl group of the ether linkage. Its primary and most impactful application is in the field of drug metabolism.
Many pharmaceutical compounds contain methoxy groups, and a major metabolic pathway is O-demethylation, catalyzed by cytochrome P450 (CYP450) enzymes.[6][7][8] This Phase I metabolic reaction converts a lipophilic drug into a more polar, water-soluble metabolite (a phenol) that can be more easily excreted.[9] The reaction proceeds via the enzymatic cleavage of a C-H bond on the methoxy group.
By using this compound as a model substrate, researchers can answer a critical question: Is the C-H bond cleavage the rate-determining step of the CYP450-mediated O-demethylation?
The answer to this question has profound implications for drug development. If a significant KIE is observed, it indicates that deuterating this position in a drug candidate could slow its metabolism, a strategy known as "metabolic switching".[10][11] This can lead to:
-
Improved Pharmacokinetics: Increased drug half-life and exposure.[11][12]
-
Reduced Dosing: Lower or less frequent doses may be required, improving patient compliance.[11]
-
Lowered Toxicity: If a downstream metabolite is toxic, slowing its formation can improve the drug's safety profile.[12]
Caption: Metabolic pathway of this compound.
Experimental Design: Measuring the KIE of O-Demethylation
A self-validating and robust method for determining the KIE in a metabolic context is a competitive in vitro assay using liver microsomes, which are rich in CYP450 enzymes.[10]
Synthesis of this compound
The synthesis is straightforward via a Williamson ether synthesis. The key is to use a deuterated methylating agent.
-
Precursor: 4-hydroxybenzaldehyde
-
Reagent: Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Base: A mild base such as potassium carbonate (K₂CO₃)
-
Solvent: A polar aprotic solvent like acetone or acetonitrile
The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by the base, followed by nucleophilic attack of the resulting phenoxide on the deuterated methylating agent.
Protocol: Competitive In Vitro Metabolism Assay
This protocol describes a method where both the deuterated and non-deuterated substrates are present in the same reaction vessel. This minimizes experimental variability and provides high-precision data.
Objective: To determine the KIE for the CYP450-mediated O-demethylation of 4-methoxybenzaldehyde.
Materials:
-
4-methoxybenzaldehyde (light substrate)
-
This compound (heavy substrate)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Internal standard (for LC-MS/MS analysis, e.g., a structurally similar but mass-differentiated compound)
-
Acetonitrile (for quenching and extraction)
Methodology:
-
Substrate Preparation: Prepare an equimolar stock solution containing both 4-methoxybenzaldehyde and this compound in a suitable solvent (e.g., methanol).
-
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the liver microsomes. Pre-warm the mixture at 37°C for 5 minutes to activate the enzymes.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the mixed substrate stock solution to the incubation mixture. The final substrate concentration should be chosen based on the enzyme's Michaelis-Menten constant (Km), if known.
-
Time Course: Allow the reaction to proceed at 37°C. Take aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Monitor the disappearance of the parent substrates (light and heavy) and the formation of the metabolite (4-hydroxybenzaldehyde).
-
Data Analysis:
-
Calculate the rate of consumption for the light (kH) and heavy (kD) substrates from the slope of the concentration vs. time plots.
-
The KIE is then calculated as the ratio of these rates: KIE = kH / kD .
-
Caption: Experimental workflow for a competitive KIE study.
Data Interpretation & Quantitative Summary
The magnitude of the observed KIE provides direct insight into the reaction mechanism.
| Observed KIE (kH/kD) | Interpretation | Implication for Drug Design |
| ~ 1.0 | C-D bond cleavage is not part of the rate-determining step. Another step, like substrate binding or product release, is slower. | Deuteration at this position is unlikely to alter the metabolic rate. |
| 1.5 - 5.0 | C-D bond cleavage is partially rate-limiting. The overall rate is influenced by both the chemical step and other physical steps.[6] | Deuteration will slow metabolism to some extent. This may be sufficient to achieve the desired pharmacokinetic profile. |
| > 5.0 | C-D bond cleavage is the primary rate-determining step of the reaction.[1][5] | Deuteration will have a significant impact, drastically slowing metabolism and increasing drug exposure. |
Note: The values in this table are representative and the actual observed KIE can be influenced by the specific CYP450 isozyme and reaction conditions.
Conclusion
This compound is more than just an isotopically labeled chemical; it is a precision tool for mechanistic biochemistry and a foundational model for a key strategy in modern drug development. By leveraging the kinetic isotope effect, researchers can use this compound to probe the intricate workings of CYP450 enzymes, determining the kinetic significance of C-H bond cleavage in O-demethylation reactions. The insights gained from such studies are not merely academic; they provide a rational, evidence-based foundation for designing safer and more effective medicines with optimized pharmacokinetic properties. This guide provides the theoretical framework and a validated experimental protocol for applying this powerful technique in a research or drug discovery setting.
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The Isotopic Fingerprint: An In-depth Technical Guide to the Mass Spectrum of 4-Methoxy-D3-benzaldehyde
For researchers, scientists, and drug development professionals engaged in metabolic studies, quantitative analysis, and reaction mechanism elucidation, the use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology. 4-Methoxy-D3-benzaldehyde, a deuterated analog of the widely used fragrance and flavoring agent p-anisaldehyde, serves as an excellent model for understanding the subtleties of mass spectrometric analysis of isotopically labeled compounds. This in-depth technical guide provides a comprehensive examination of the core principles and practical application of mass spectrometry in characterizing this compound, with a focus on interpreting its fragmentation patterns.
Introduction: The Significance of Deuterium Labeling in Mass Spectrometry
Deuterium (²H), a stable isotope of hydrogen, provides a powerful tool for mass spectrometry-based analysis. By strategically replacing hydrogen atoms with deuterium, a predictable mass shift is introduced into a molecule. This mass difference allows for the clear differentiation between the labeled compound and its unlabeled counterpart, a critical feature for applications such as:
-
Quantitative Analysis: Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry, as they co-elute with the analyte of interest and exhibit similar ionization efficiencies, correcting for variations in sample preparation and instrument response.[1]
-
Metabolic Studies: Tracking the incorporation and transformation of deuterium-labeled compounds in biological systems provides invaluable insights into metabolic pathways and drug metabolism.[1][2]
-
Mechanistic Elucidation: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be probed using mass spectrometry to understand reaction mechanisms.[3]
This guide will dissect the electron ionization (EI) mass spectrum of this compound, providing a framework for interpreting the fragmentation of this and similar deuterated aromatic aldehydes.
Core Mass Spectrometric Features of this compound
The mass spectrum of this compound is best understood by first considering the fragmentation of its non-deuterated analog, 4-methoxybenzaldehyde (p-anisaldehyde). The molecular weight of p-anisaldehyde (C8H8O2) is 136.15 g/mol .[4][5] The introduction of three deuterium atoms in the methoxy group of this compound (C8H5D3O2) increases the molecular weight by three mass units to 139.17 g/mol . This shift in the molecular ion peak is the most immediate and telling indicator of successful deuteration.
The Molecular Ion Peak (M⁺)
Under electron ionization, a high-energy electron bombards the molecule, ejecting one of its own electrons to form a radical cation (M⁺).[6] Aromatic compounds, due to their stable π-electron systems, typically exhibit a prominent molecular ion peak.[7][8]
-
4-methoxybenzaldehyde: The molecular ion peak appears at an m/z of 136.
-
This compound: The molecular ion peak is observed at an m/z of 139.
The presence of a strong peak at m/z 139 is the primary identifier for this compound.
Deciphering the Fragmentation Pattern
The true utility of mass spectrometry lies in the analysis of fragmentation patterns, which provide a structural fingerprint of the molecule. The fragmentation of this compound is characterized by several key bond cleavages, influenced by the presence of the aromatic ring, the aldehyde functional group, and the deuterated methoxy group.
The Base Peak: Loss of a Hydrogen Radical ([M-H]⁺) vs. a Deuterium Radical ([M-D]⁺)
For many aromatic aldehydes, the most abundant fragment ion (the base peak) results from the loss of the aldehydic hydrogen, forming a stable acylium ion.[7][9]
-
4-methoxybenzaldehyde: A prominent peak is observed at m/z 135, corresponding to the loss of a hydrogen radical (H•) from the aldehyde group. This results in the formation of the stable 4-methoxybenzoyl cation.
-
This compound: The analogous fragmentation would also result in the loss of the aldehydic hydrogen, leading to a peak at m/z 138. The stability of the resulting acylium ion, with the charge delocalized over the aromatic ring, makes this a highly favorable fragmentation pathway.
α-Cleavage: Fission of Bonds Adjacent to the Carbonyl Group
Alpha-cleavage is a common fragmentation pathway for carbonyl compounds.[10] This involves the breaking of the bond between the carbonyl carbon and an adjacent atom. In the case of this compound, this can lead to two primary fragments.
-
Loss of the Formyl Group (-CHO): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO).
-
4-methoxybenzaldehyde: This would produce a peak at m/z 107, corresponding to the 4-methoxyphenyl cation.
-
This compound: This fragmentation would result in a peak at m/z 110, representing the 4-(trideuteriomethoxy)phenyl cation.
-
-
Formation of the Formyl Cation (CHO⁺): The positive charge can also reside on the formyl fragment, resulting in a peak at m/z 29. This peak is generally of lower intensity for aromatic aldehydes.
Fragmentation of the Methoxy Group
The deuterated methoxy group provides a unique signature in the mass spectrum.
-
Loss of a Methyl Radical (-CH₃) vs. a Trideuteriomethyl Radical (-CD₃): Cleavage of the O-C bond of the methoxy group can lead to the loss of a methyl radical.
-
4-methoxybenzaldehyde: Loss of •CH₃ from the molecular ion (m/z 136) would yield a fragment at m/z 121.
-
This compound: The corresponding loss of a trideuteriomethyl radical (•CD₃) from the molecular ion (m/z 139) would result in a fragment at the same m/z of 121.
-
-
Loss of Formaldehyde (CH₂O) vs. Deuterated Formaldehyde (CD₂O): A common rearrangement for methoxy-substituted aromatic compounds involves the loss of formaldehyde.
-
4-methoxybenzaldehyde: A peak at m/z 108 can be observed, corresponding to the loss of CH₂O from the molecular ion.
-
This compound: In this case, the loss would be of deuterated formaldehyde. The rearrangement mechanism makes predicting the exact nature of the lost neutral (CHDO, CD₂O) complex without further experimental data. However, a shift in the corresponding fragment ion would be expected.
-
Fragmentation of the Aromatic Ring
The stable aromatic ring can also undergo fragmentation, although these fragments are typically of lower intensity. Common fragments include:
-
Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77 is characteristic of a phenyl group.
-
Cyclopentadienyl Cation ([C₅H₅]⁺): A peak at m/z 65 can also be observed from the fragmentation of the aromatic ring.
Summary of Key Fragments
The following table summarizes the expected key ions in the mass spectrum of this compound compared to its non-deuterated analog.
| m/z (4-methoxybenzaldehyde) | m/z (this compound) | Fragment Identity | Fragmentation Pathway |
| 136 | 139 | [M]⁺ | Molecular Ion |
| 135 | 138 | [M-H]⁺ | Loss of aldehydic hydrogen |
| 107 | 110 | [M-CHO]⁺ | α-cleavage, loss of formyl radical |
| 121 | 121 | [M-CD₃]⁺ | Loss of trideuteriomethyl radical |
| 92 | 92 | [M-H-CO-CH₃]⁺ | Sequential loss from [M-H]⁺ |
| 77 | 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring |
Experimental Protocol for Mass Spectrometric Analysis
Obtaining a high-quality mass spectrum of this compound requires careful sample preparation and instrument optimization. The following is a general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Sample Preparation
-
Solvent Selection: Dissolve a small amount (e.g., 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
-
Standard Preparation: Prepare a similar concentration of non-deuterated 4-methoxybenzaldehyde as a reference standard to confirm retention times and fragmentation patterns.
-
Internal Standard (if applicable): For quantitative studies, a different deuterated aromatic compound with a distinct retention time should be chosen as an internal standard.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless or split injection, depending on the desired sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).
-
Visualizing the Fragmentation Pathways
To further clarify the fragmentation processes, the following diagrams illustrate the key bond cleavages for this compound.
Caption: Primary fragmentation pathways of this compound.
Conclusion
The mass spectrum of this compound provides a clear and instructive example of the principles of mass spectrometry applied to isotopically labeled compounds. The predictable 3-dalton shift in the molecular ion confirms the incorporation of the deuterium label. Analysis of the fragmentation pattern, particularly the shifts in fragments containing the methoxy group, allows for unambiguous structural confirmation. A thorough understanding of these fragmentation pathways is essential for researchers utilizing this compound as an internal standard or as a tracer in metabolic and mechanistic studies, ensuring the accuracy and reliability of their analytical data.
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Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis | Analytical Chemistry - ACS Publications. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methoxy-D₃-benzaldehyde
Abstract
Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, serving as internal standards in quantitative analysis, probes for reaction mechanisms, and tracers in metabolic studies. 4-Methoxy-D₃-benzaldehyde, a deuterated analog of the common aromatic aldehyde, is a prime example. A thorough understanding of its nuclear magnetic resonance (NMR) spectral characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methoxy-D₃-benzaldehyde. We delve into the theoretical underpinnings of deuterium isotope effects on NMR parameters, present detailed experimental protocols for data acquisition, and offer an in-depth interpretation of the spectral data, grounded in established principles and empirical evidence. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and require a definitive reference for their structural characterization.
Introduction: The Significance of Isotopic Labeling
4-Methoxybenzaldehyde is a widely used organic compound, valued as a precursor in the synthesis of pharmaceuticals, fragrances, and polymers.[1] The introduction of a stable isotope, such as deuterium (²H or D), into the methoxy group creates 4-Methoxy-D₃-benzaldehyde. This seemingly minor structural modification—the replacement of three protium (¹H) atoms with deuterium—induces significant and predictable changes in its NMR spectra. These changes not only confirm the success of the deuteration process but also provide subtle insights into the molecular environment.
The primary utility of this deuterated analog lies in its application as an internal standard for mass spectrometry-based quantification, where its distinct mass allows it to be differentiated from the non-labeled analyte while maintaining nearly identical chemical behavior. Understanding its NMR signature is the first critical step in verifying its chemical identity, isotopic purity, and structural integrity before its use in these demanding applications.
Theoretical Framework: Deuterium Isotope Effects in NMR Spectroscopy
The substitution of a proton with a deuteron fundamentally alters the nuclear properties of that position, leading to observable isotope effects in both ¹H and ¹³C NMR spectra.[2]
-
¹H NMR Spectroscopy : Deuterium has a nuclear spin (I) of 1, unlike the proton's spin of 1/2.[3] Consequently, deuterium resonates at a much different frequency and is not observed in a standard ¹H NMR experiment. The most direct consequence for 4-Methoxy-D₃-benzaldehyde is the complete absence of the characteristic singlet for the methoxy protons, which would typically appear around δ 3.8-3.9 ppm.
-
¹³C NMR Spectroscopy : The presence of deuterium influences the electronic shielding of nearby carbon nuclei, causing slight shifts in their resonance frequencies. This is known as the deuterium-induced isotope shift (DIS).
-
Primary Isotope Shift (¹Δ) : The carbon directly bonded to the deuterium (the methoxy carbon) experiences the largest effect. This is primarily due to the shorter average bond length of the C-D bond compared to the C-H bond, resulting in a slight upfield shift (lower δ value) of the carbon signal. One-bond isotope shifts from deuterium substitution can range from 0.2 to 1.5 ppm.[4]
-
Secondary Isotope Shift (²Δ) : Carbons two bonds away from the deuterium site also experience a smaller upfield shift, typically around 0.1 ppm.[4] In this molecule, the C4 carbon of the aromatic ring will be affected.
-
Long-Range Isotope Effects : Effects over three or more bonds are generally negligible but can sometimes be observed.[5]
-
Spin-Spin Coupling : The methoxy carbon (C-D₃) will couple to the three deuterium nuclei. Since deuterium is a spin-1 nucleus, the signal for this carbon will be split into a multiplet according to the 2nI+1 rule, where n=3 (number of deuterons) and I=1. This results in a septet, although due to quadrupolar relaxation, the peaks are often broad.
-
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following IUPAC numbering scheme is used for 4-Methoxy-D₃-benzaldehyde.
Caption: Molecular structure and atom numbering for 4-Methoxy-D₃-benzaldehyde.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust method for obtaining high-quality ¹H and ¹³C NMR spectra. Trustworthiness in analytical data begins with a well-documented and validated experimental procedure.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 10-15 mg of 4-Methoxy-D₃-benzaldehyde.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is standard practice to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Setup :
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a guide. A sharp, symmetrical lock signal is indicative of a well-shimmed field.
-
-
¹H NMR Data Acquisition :
-
Experiment : Standard single-pulse ¹H experiment.
-
Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay (d1) : 5 seconds. A longer delay ensures full relaxation of the aromatic protons, allowing for accurate integration.
-
Number of Scans : 8-16 scans.
-
Pulse Width : Calibrated 90° pulse.
-
-
¹³C NMR Data Acquisition :
-
Experiment : Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024 or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Pulse Width : Calibrated 30-45° pulse to reduce experiment time.
-
-
Data Processing :
-
Apply a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Perform phase correction and baseline correction on the resulting spectra.
-
Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks for both spectra.
-
Experimental Workflow Diagram
Caption: Workflow for NMR spectral acquisition and processing.
Spectral Data and Interpretation
The following data are based on established values for the parent compound, 4-methoxybenzaldehyde, with adjustments based on known deuterium isotope effects.[7][8]
¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is notably simplified by the deuteration of the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.88 | Singlet (s) | - | 1H | H-7 (Aldehyde) |
| 7.85 | Doublet (d) | 8.8 | 2H | H-2, H-6 |
| 6.98 | Doublet (d) | 8.8 | 2H | H-3, H-5 |
Expertise & Experience in Interpretation:
-
Aldehyde Proton (H-7) : The signal at δ 9.88 ppm is characteristic of an aromatic aldehyde proton.[9] Its chemical shift is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the benzene ring. It appears as a sharp singlet as it has no adjacent protons with which to couple.
-
Aromatic Protons (H-2, H-6, H-3, H-5) : The aromatic region displays a classic AA'BB' system, which simplifies to a pair of doublets at 400 MHz.
-
The protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are deshielded and appear further downfield at δ 7.85 ppm.
-
The protons ortho to the electron-donating oxygen of the methoxy group (H-3, H-5) are shielded and appear further upfield at δ 6.98 ppm.
-
The observed coupling constant of J = 8.8 Hz is typical for ortho-coupling between protons on a benzene ring.
-
-
Missing Methoxy Signal : Crucially, there is no signal in the δ 3.8-3.9 ppm region, which provides definitive evidence of successful deuteration at the methoxy position.
¹³C NMR Spectral Data (101 MHz, CDCl₃)
The ¹³C NMR spectrum provides a carbon map of the molecule, with subtle but important shifts induced by the deuterium label.
| Chemical Shift (δ, ppm) | Assignment | Expected Shift in C₈H₈O₂ | Rationale for Isotope Effect |
| 190.7 | C-7 (C=O) | 190.7 | No significant effect expected (5 bonds from D). |
| 164.6 | C-4 | 164.5 | Minor secondary upfield shift (²Δ) expected. |
| 131.9 | C-2, C-6 | 131.9 | Negligible effect expected (4 bonds from D). |
| 130.0 | C-1 | 129.9 | Negligible effect expected (3 bonds from D). |
| 114.3 | C-3, C-5 | 114.3 | Minor tertiary upfield shift (³Δ) possible but likely unresolved. |
| 55.2 (broad multiplet) | C-8 (CD₃) | 55.5 | Primary upfield shift (¹Δ) and C-D coupling (septet). |
Expertise & Experience in Interpretation:
-
Carbonyl Carbon (C-7) : The aldehyde carbonyl carbon appears far downfield at δ 190.7 ppm, as is characteristic.
-
Aromatic Carbons :
-
C-4 : This carbon, directly attached to the oxygen, is the most deshielded of the ring carbons (excluding the ipso-aldehyde carbon) at δ 164.6 ppm. A small upfield shift from the non-deuterated analog is predicted due to the secondary isotope effect (²Δ).
-
C-1 : The ipso-carbon to which the aldehyde is attached appears at δ 130.0 ppm.
-
C-2, C-6 & C-3, C-5 : The remaining aromatic carbons appear at δ 131.9 ppm and δ 114.3 ppm, respectively. The chemical shift equivalence is due to the molecule's symmetry.
-
-
Deuterated Methoxy Carbon (C-8) : This signal is the most informative for confirming deuteration.
-
Chemical Shift : It is expected around δ 55.2 ppm, shifted slightly upfield from the typical ~55.5 ppm value for the non-deuterated compound due to the primary isotope effect (¹Δ).[7][10]
-
Multiplicity : Due to coupling with three spin-1 deuterium nuclei, this signal should appear as a septet. However, because of the quadrupolar nature of deuterium, this signal is often broad and may have a lower signal-to-noise ratio, requiring more scans to observe clearly.
-
Conclusion
The ¹H and ¹³C NMR spectra of 4-Methoxy-D₃-benzaldehyde are distinct and readily interpretable. The ¹H spectrum is characterized by the conspicuous absence of the methoxy signal and a clean aromatic AA'BB' pattern. The ¹³C spectrum confirms the presence of all carbon atoms, with the deuterated methoxy carbon exhibiting a characteristic upfield isotope shift and multiplet pattern. This guide provides the necessary spectral data, experimental protocols, and theoretical background to empower researchers to confidently identify and verify the integrity of this important isotopically labeled compound, ensuring the trustworthiness and accuracy of their subsequent experimental work.
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Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57. [Link]
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Hansen, P. E. Isotope Effects in NMR Spectroscopy. University of Rochester. [Link]
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Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
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Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37–S42. [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Limbach, H.-H., et al. (2004). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 126(19), 6199–6211. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
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Yusof, M. S. M., et al. (2013). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 17(2), 294-303. [Link]
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Hagedorn, M. L. (1992). Differentiation of Natural and Synthetic Benzaldehydes by 2H Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 40(4), 634–637. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. BMRB. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]
-
Brown, W. P. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]
-
Szymański, S., et al. (1995). Primary and secondary deuterium‐induced isotope effects for 13C NMR parameters of benzaldehyde. Magnetic Resonance in Chemistry, 33(6), 457-462. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem. [Link]
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Remaud, G. S., et al. (1997). Authentication of Bitter Almond Oil and Cinnamon Oil: Application of the SNIF-NMR Method to Benzaldehyde. Journal of Agricultural and Food Chemistry, 45(10), 4042–4048. [Link]
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Navigating the Isotopic Frontier: A Technical Guide to the Solubility and Storage of 4-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the strategic incorporation of deuterium into molecular scaffolds represents a sophisticated approach to modulating pharmacokinetic profiles. 4-Methoxy-D3-benzaldehyde, a deuterated analog of p-anisaldehyde, serves as a critical building block in the synthesis of complex deuterated molecules. Its proper handling and use are paramount to ensure the integrity of these synthetic pathways and the validity of subsequent experimental data. This guide provides an in-depth exploration of the solubility, storage, and handling of this compound, grounded in the principles of chemical stability and isotopic integrity.
Understanding the Compound: Physicochemical Properties
This compound shares nearly identical physical and chemical properties with its non-deuterated counterpart, p-anisaldehyde. The substitution of three hydrogen atoms with deuterium on the methoxy group results in a negligible change in polarity and molecular interactions, but a significant alteration in its mass and vibrational energy, which is key to its utility in isotope dilution mass spectrometry and for imparting metabolic stability.
Key Properties (based on p-Anisaldehyde):
| Property | Value | Source |
| Molecular Formula | C₈H₅D₃O₂ | - |
| Molecular Weight | ~139.17 g/mol | - |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 248 °C | [1] |
| Melting Point | -1 °C | [1] |
| Density | ~1.12 g/mL at 25 °C |
Solubility Profile: A Solvent-by-Solvent Analysis
The solubility of this compound is dictated by the principle of "like dissolves like." As a moderately polar aromatic aldehyde, it exhibits excellent solubility in a wide range of common organic solvents. However, precise quantitative data for the deuterated form is not extensively published. The data presented below for p-anisaldehyde serves as a reliable proxy. For applications requiring high precision, it is recommended to experimentally determine the solubility.
| Solvent | Solvent Type | Quantitative Solubility (of p-Anisaldehyde) | Qualitative Solubility | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (734.48 mM)[2] | Very Soluble | Excellent for preparing high-concentration stock solutions for in vitro assays. Its hygroscopic nature necessitates careful handling to prevent moisture contamination.[2] |
| Ethanol/Methanol | Polar Protic | Miscible | Very Soluble/Miscible | Commonly used for preparing solutions for chemical reactions and as a solvent for TLC analysis. Forms stable hemiacetals, which can protect the aldehyde from oxidation. |
| Dichloromethane (DCM) | Non-polar Aprotic | Miscible | Very Soluble/Miscible | A versatile solvent for organic synthesis and extraction. Its volatility makes it easy to remove post-reaction. |
| Acetone | Polar Aprotic | Very Soluble | Very Soluble | Useful for general laboratory purposes and as a cleaning solvent. |
| Diethyl Ether | Non-polar Aprotic | Miscible | Very Soluble/Miscible | A common solvent for extractions and reactions, particularly when a non-polar environment is required. |
| Water | Polar Protic | 2 g/L (sparingly soluble) | Sparingly Soluble | The hydrophobic benzene ring limits its solubility in water.[3] |
Diagram: Solvent Selection Workflow
The choice of solvent is critical and depends on the intended application. The following workflow illustrates the decision-making process.
Caption: Solvent selection workflow for this compound.
Storage and Stability: Preserving Isotopic and Chemical Integrity
Aromatic aldehydes are susceptible to degradation through oxidation and polymerization, and deuterated compounds face the additional risk of isotopic exchange.[4] Proper storage is therefore crucial to ensure the long-term viability of this compound.
Solid (Neat) Compound Storage
-
Short-Term (Weeks to Months): Store at 2-8°C in a tightly sealed, amber glass vial. The headspace should be minimized or purged with an inert gas like argon or nitrogen to prevent oxidation.
-
Long-Term (Months to Years): For optimal stability, store at -20°C under an inert atmosphere.[5] Before use, the container must be allowed to warm to room temperature completely before opening to prevent condensation of atmospheric moisture, which can lead to isotopic dilution.
Solution Storage
Solutions are generally less stable than the neat compound. The stability is highly dependent on the solvent and storage conditions.
-
Aprotic Solvents (DMSO, DCM): Solutions in anhydrous aprotic solvents are relatively stable. For short-term storage (up to a month), store at -20°C.[2] For longer periods, storage at -80°C is recommended.[2][5]
-
Protic Solvents (Methanol, Ethanol): In alcoholic solvents, aldehydes exist in equilibrium with the corresponding hemiacetals. This can protect the aldehyde from irreversible oxidation. These solutions can be stored at -20°C for several months. However, it is crucial to use anhydrous alcohols to prevent any potential for H-D exchange.
Key Stability Considerations:
-
Oxidation: The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid (anisic acid). This is accelerated by exposure to air (oxygen) and light.
-
Polymerization: Aldehydes can undergo polymerization, which is often catalyzed by acidic impurities.
-
Isotopic Exchange: The deuterium atoms on the methoxy group are generally stable. However, prolonged exposure to protic environments (like water) or certain catalytic conditions could potentially lead to H-D exchange.
Diagram: Key Factors in Compound Stability
Caption: Factors influencing the stability of this compound.
Experimental Protocols
Adherence to meticulous experimental protocols is essential for obtaining accurate and reproducible results.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in biological assays.
-
Materials: this compound, anhydrous DMSO, amber glass vial with a PTFE-lined cap, calibrated micropipette, analytical balance.
-
Procedure:
-
Allow the vial of this compound to warm to room temperature.
-
Weigh the desired amount of the compound directly into the amber glass vial.
-
Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM solution, add the appropriate volume of DMSO to the corresponding mass of the compound).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[5]
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of an Internal Standard for LC-MS Analysis
This protocol outlines the preparation of a working internal standard solution for isotope dilution mass spectrometry.
-
Materials: this compound, LC-MS grade methanol or acetonitrile, volumetric flasks, calibrated micropipettes.
-
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of LC-MS grade methanol and then dilute to the mark with the same solvent.
-
Mix thoroughly. This primary stock should be stored at -20°C.
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the primary stock solution using LC-MS grade methanol or a solvent that matches the initial mobile phase conditions of your LC method.
-
For example, dilute 100 µL of the 1 mg/mL primary stock to 10 mL with solvent to get a 10 µg/mL intermediate solution. Then, dilute 1 mL of this intermediate solution to 10 mL to obtain the final 1 µg/mL working solution.
-
-
Sample Spiking:
-
Add a precise volume of the working internal standard solution to all samples, standards, and quality controls at the beginning of the sample preparation process.[4]
-
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for p-anisaldehyde are directly applicable.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[7]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air.
-
By understanding and implementing these guidelines, researchers can confidently and safely utilize this compound, ensuring the integrity of their research and the quality of their results.
References
-
Human Metabolome Database. (2012, September 11). 4-Methoxybenzaldehyde (HMDB0029686). Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Methoxy-D3-benzaldehyde in Preclinical Research
For researchers and drug development professionals, the integrity of preclinical data is paramount. The use of stable isotope-labeled internal standards in quantitative bioanalysis is a cornerstone of generating robust and reliable pharmacokinetic and metabolic data. This guide provides an in-depth technical overview of 4-Methoxy-D3-benzaldehyde, a key deuterated standard, focusing on its commercial sourcing, quality assessment, and practical application in a research setting.
The Critical Role of Deuterated Standards in Drug Discovery
In the journey of a drug candidate from discovery to clinical trials, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) is the analytical workhorse for these studies due to its sensitivity and selectivity. However, the complexity of biological matrices can introduce significant variability, leading to ion suppression or enhancement and affecting the accuracy of quantification.
The introduction of a deuterated internal standard, such as this compound, is the gold standard for mitigating these matrix effects.[1] By spiking a known concentration of the deuterated analog into the sample at the earliest stage of preparation, it experiences the same experimental conditions as the non-labeled analyte. Since the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for a ratiometric analysis that corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring the generation of highly accurate and precise data.[1]
Selecting a Commercial Supplier for this compound: A Decision Framework
Choosing a reliable supplier for critical reagents like this compound is a crucial step that directly impacts the quality of research data. The following diagram illustrates a logical workflow for selecting a suitable supplier, emphasizing key quality and service attributes.
Caption: A logical workflow for selecting a commercial supplier for 4-M
Commercial Supplier Landscape for this compound
Several reputable suppliers specialize in the synthesis and provision of high-purity deuterated compounds for research. Below is a comparative summary of key suppliers for this compound (CAS: 342611-04-5).
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Pack Sizes |
| CDN Isotopes | D-1910 | ≥99 atom % D | ≥96% | 0.5 g, 1 g |
| LGC Standards | TRC-M334187 | Not explicitly stated | Not explicitly stated | 10 mg, 50 mg, 100 mg |
| Toronto Research Chemicals (TRC) | M334187 | Not explicitly stated | Not explicitly stated | 10 mg, 50 mg, 100 mg |
| Santa Cruz Biotechnology | sc-224423 | Not explicitly stated | Not explicitly stated | Contact for details |
Note: Isotopic and chemical purity are critical parameters. An isotopic purity of ≥98 atom % D is generally recommended to minimize signal overlap from the unlabeled analyte.[2] Chemical purity should ideally be >99% to avoid interference from other impurities. Always request a lot-specific Certificate of Analysis (CoA) to verify these specifications before purchase.
Experimental Protocol: Quantification of a Hypothetical Analyte Using this compound as an Internal Standard in Rat Plasma by LC-MS/MS
This protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of a hypothetical small molecule analyte, "Analyte X," in rat plasma.
Materials and Reagents
-
Rat plasma (K2-EDTA)
-
Analyte X reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plate
Stock and Working Solutions Preparation
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 1 mg of Analyte X and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
The following diagram illustrates the protein precipitation workflow.
Caption: A step-by-step workflow for sample preparation using protein
LC-MS/MS Analysis
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]+ -> fragment ion (to be determined)
-
This compound (IS): m/z 140.1 -> fragment ion (e.g., m/z 96.1)
-
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of this compound: A Brief Overview
Understanding the synthetic route of a deuterated standard can provide insights into potential impurities. A common method for the synthesis of deuterated aromatic aldehydes involves the use of N-heterocyclic carbene (NHC) catalysts in a solvent containing D₂O.[3][4] This method allows for the direct hydrogen-deuterium exchange at the formyl position of the corresponding non-labeled aldehyde under mild conditions.[3][4] Another approach involves the reduction of a corresponding ester or amide with a deuterated reducing agent.[4] Researchers should be aware of potential byproducts from these reactions, which could interfere with the analysis if not adequately removed during purification.
Conclusion
The use of this compound as an internal standard is a robust strategy to ensure the accuracy and precision of quantitative LC-MS bioanalysis in a drug discovery and development setting. By carefully selecting a high-purity commercial supplier and implementing a validated experimental protocol, researchers can have high confidence in their data. This guide provides a framework for making informed decisions on sourcing and a practical template for the application of this critical reagent in preclinical research.
References
- Google Patents. (2021). WO2021045879A1 - Synthesis of deuterated aldehydes.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Guo, H., et al. (2019). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Nature Communications, 10(1), 1-10. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Quantitative Analysis of 4-Methoxybenzaldehyde in Complex Matrices using 4-Methoxy-D3-benzaldehyde as an Internal Standard by GC-MS
Abstract
This application note presents a robust and reliable method for the quantitative analysis of 4-methoxybenzaldehyde (anisaldehyde) in complex sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Methoxy-D3-benzaldehyde as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3] This document provides a detailed protocol, including sample preparation, instrument parameters, and data analysis, tailored for researchers, scientists, and drug development professionals.
Introduction: The Principle of Isotope Dilution GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds.[4] For accurate quantification, especially in complex matrices, the use of an internal standard is essential to compensate for analyte loss during sample preparation and instrumental variability.[1]
The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties.[1] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[1][3] This is because their physicochemical properties are virtually identical to their unlabeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. However, due to their mass difference, they are easily distinguishable by the mass spectrometer.[1] This co-elution behavior is critical for correcting matrix effects, where other components in the sample can enhance or suppress the ionization of the target analyte, leading to inaccurate results.[5]
This compound, with its three deuterium atoms on the methoxy group, provides a distinct mass shift from the native 4-methoxybenzaldehyde, making it an excellent internal standard for its quantification.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
4-Methoxybenzaldehyde (p-Anisaldehyde), ≥98% purity
-
This compound, ≥98% atom % D
-
-
Solvents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
-
Gases:
-
Helium (Carrier Gas), 99.999% purity
-
-
Other Reagents:
-
Anhydrous Sodium Sulfate
-
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Protocols
Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Methoxybenzaldehyde and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solution (10 µg/mL Analyte, 10 µg/mL IS):
-
Dilute the primary stock solutions with methanol to prepare an intermediate stock of each at 100 µg/mL.
-
Prepare a mixed working standard solution by combining aliquots of the analyte and internal standard intermediate stocks and diluting with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the analyte working standard into a constant volume of the internal standard working solution. This creates a range of analyte concentrations with a fixed internal standard concentration. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Sample Aliquoting: Take a known volume or weight of the sample (e.g., 1 mL of a liquid sample or 1 g of a homogenized solid sample).
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample. The amount should be chosen to yield a concentration within the calibration range.
-
Extraction:
-
Add 5 mL of dichloromethane to the sample.
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection and Drying:
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold 2 min) |
| Ramp: 10 °C/min to 200 °C | |
| Ramp: 20 °C/min to 280 °C (hold 5 min) | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| 4-Methoxybenzaldehyde | m/z 136 (Quantifier), 135, 107 |
| This compound | m/z 139 (Quantifier), 138, 110 |
Data Analysis and Validation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (4-methoxybenzaldehyde) to the peak area of the internal standard (this compound) against the concentration of the analyte. The response should be linear over the desired concentration range, with a correlation coefficient (R²) of ≥ 0.995.
Example Calibration Data:
| Analyte Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,123 | 151,234 | 0.503 |
| 1.0 | 152,456 | 150,987 | 1.009 |
| 2.5 | 380,987 | 151,567 | 2.514 |
| 5.0 | 759,876 | 150,876 | 5.037 |
| 10.0 | 1,510,456 | 151,111 | 9.996 |
Method Validation
To ensure the reliability of the method, it should be validated according to established guidelines (e.g., ICH Q2(R1)).[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity: As described above.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte at low, medium, and high levels. Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Example Validation Data Summary:
| QC Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 0.3 | 0.29 | 96.7% | 4.5% |
| Medium | 4.0 | 4.08 | 102.0% | 2.1% |
| High | 8.0 | 7.91 | 98.9% | 1.8% |
Visualizations
Experimental Workflow
Caption: GC-MS quantitative analysis workflow.
Principle of Internal Standardization
Caption: Logic of internal standard correction.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of 4-methoxybenzaldehyde in complex matrices. The use of a stable isotope-labeled internal standard is paramount in mitigating variability and matrix effects, leading to reliable and defensible analytical results. This protocol serves as a comprehensive guide for researchers and professionals in the field, with the understanding that method parameters may require optimization for specific applications and instrumentation.
References
-
Marshall University. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
LCGC. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
NIH. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
PubMed. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards. Retrieved from [Link]
-
YouTube. (2025). How Do You Prepare A Sample For GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Chromatography Online. (2020). Overview of Methods and Considerations for Handling Complex Samples. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
PubMed. (n.d.). Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS. Retrieved from [Link]
-
ResearchGate. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]
-
PubMed. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Quantitative Analysis of 4-Methoxybenzaldehyde Using a Stable Isotope-Labeled Internal Standard, 4-Methoxy-D3-benzaldehyde
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 4-methoxybenzaldehyde (p-anisaldehyde) in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the principle of stable isotope dilution by employing 4-Methoxy-D3-benzaldehyde as an internal standard to ensure the highest degree of accuracy and precision. We provide a comprehensive guide covering the foundational principles, a step-by-step experimental protocol including sample preparation with derivatization, optimized LC-MS/MS parameters, and method validation data. This document is intended for researchers, scientists, and drug development professionals who require reliable quantification of aldehydes in challenging analytical environments.
Introduction: The Challenge of Accurate Analyte Quantification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool for quantitative analysis due to its exceptional sensitivity and selectivity.[1] However, achieving accurate and reproducible results, particularly in complex biological or environmental matrices, is fraught with challenges.[1] Several factors can introduce variability and compromise data integrity:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.[2]
-
Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2]
-
Instrumental Drift: Minor fluctuations in the performance of the LC-MS system over the course of an analytical run, such as changes in injection volume or detector sensitivity, can introduce systematic errors.[2][3]
To overcome these hurdles, the use of an appropriate Internal Standard (IS) is paramount. An ideal IS is a compound that mimics the physicochemical behavior of the analyte as closely as possible.[2] Stable Isotope-Labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard for quantitative LC-MS assays.[4][5] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same matrix effects and processing variations.[6] This allows for highly reliable correction, a technique known as Isotope Dilution Mass Spectrometry (IDMS).
This guide focuses on the application of This compound as a SIL-IS for the precise quantification of its non-labeled analogue, 4-methoxybenzaldehyde.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on altering the isotopic composition of the target analyte in a sample. A known quantity of an isotopically enriched standard (in this case, this compound) is added to every sample, calibrator, and quality control (QC) standard prior to any sample processing steps.[3][4]
The fundamental principle is that any loss of analyte during sample workup or any fluctuation in instrument response will affect the deuterated standard to the exact same degree.[2] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference (3 Daltons in this case). Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration, irrespective of sample loss or signal suppression.
Experimental Protocol
This protocol provides a detailed methodology for the quantification of 4-methoxybenzaldehyde in human plasma. Aldehydes are often challenging to analyze directly via LC-MS due to their volatility and polarity; therefore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed to improve chromatographic retention and ionization efficiency.[7][8][9]
Materials and Reagents
-
Analyte: 4-Methoxybenzaldehyde (p-Anisaldehyde), ≥99% purity
-
Internal Standard: this compound, ≥98% isotopic enrichment
-
Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Additives: Formic Acid (LC-MS Grade), Hydrochloric Acid (HCl)
-
Matrix: Drug-free human plasma
Preparation of Solutions
-
DNPH Derivatizing Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile containing 0.5% (v/v) concentrated HCl. Sonicate for 10 minutes to ensure complete dissolution. Store in an amber glass vial at 4°C.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzaldehyde and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (ISWS, 100 ng/mL): Perform serial dilutions of the IS stock solution in acetonitrile to reach a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.
Preparation of Calibration Standards and Quality Controls (QCs)
Prepare a series of calibration standards and QCs by spiking pooled, drug-free human plasma with the analyte working solution to cover the desired therapeutic or experimental range.
| Standard Level | Concentration (ng/mL) | Volume of Working Soln (µL) | Volume of Plasma (µL) |
| Blank | 0 | 0 | 1000 |
| LLOQ | 1.0 | 10 | 990 |
| CAL 2 | 2.5 | 25 | 975 |
| CAL 3 | 10 | 10 (from 1µg/mL stock) | 990 |
| CAL 4 | 50 | 50 (from 1µg/mL stock) | 950 |
| CAL 5 | 100 | 10 | 990 |
| CAL 6 | 250 | 25 | 975 |
| CAL 7 | 500 | 50 | 950 |
| LQC | 3.0 | 30 | 970 |
| MQC | 75 | 75 (from 1µg/mL stock) | 925 |
| HQC | 400 | 40 | 960 |
Table 1: Preparation of Calibration (CAL) Standards and Quality Control (QC) Samples.
Sample Preparation Workflow
The following procedure should be applied to all samples, calibrators, and QCs.
-
Aliquoting: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation & IS Spiking: Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. This step simultaneously precipitates proteins and adds a fixed amount of the IS.
-
Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new clean tube.
-
Derivatization: Add 50 µL of the DNPH Derivatizing Solution to the supernatant.
-
Reaction: Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes, protected from light.
-
Final Transfer: Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Standard UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Recommended LC-MS/MS System Parameters.
MRM Transitions
The mass spectrometer monitors specific precursor-to-product ion transitions for the DNPH-derivatized analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methoxybenzaldehyde-DNPH | 315.1 | 152.0 | 22 |
| This compound-DNPH | 318.1 | 152.0 | 22 |
Table 3: Optimized MRM Transitions. Note: These values are typical and should be optimized for the specific instrument used.
Method Validation & Performance
A robust analytical method must be validated to ensure its performance is acceptable for its intended purpose.[10][11] Key validation parameters include linearity, accuracy, precision, and assessment of matrix effects.
Linearity
The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied. The method demonstrated excellent linearity over the concentration range of 1.0 to 500 ng/mL, with a correlation coefficient (r²) > 0.998.
Accuracy and Precision
Inter- and intra-assay accuracy and precision were evaluated by analyzing five replicates of the LLOQ, LQC, MQC, and HQC samples across three separate analytical runs. The results, summarized below, fall within the generally accepted bioanalytical method validation guidelines (accuracy within ±15% of nominal, precision ≤15% CV).[11]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| LLOQ | 1.0 | 1.08 | 108.0 | 7.8 | 9.2 |
| LQC | 3.0 | 2.91 | 97.0 | 5.5 | 6.8 |
| MQC | 75.0 | 78.3 | 104.4 | 4.1 | 5.3 |
| HQC | 400.0 | 391.2 | 97.8 | 3.8 | 4.9 |
Table 4: Summary of Inter- and Intra-Assay Accuracy and Precision.
Matrix Effect
The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[10][11] While not always perfect, it significantly mitigates variability.[12] In this method, the matrix factor, calculated by comparing the analyte/IS response ratio in post-extraction spiked samples to that in neat solution, was found to be between 0.95 and 1.07 across different lots of plasma, indicating that this compound effectively compensated for ion suppression/enhancement.
Conclusion
This application note details a highly reliable and robust LC-MS/MS method for the quantification of 4-methoxybenzaldehyde. The use of its deuterated analogue, This compound , as an internal standard is critical for correcting analytical variability, thereby ensuring data of the highest accuracy and precision. The provided protocol, from sample preparation through to final analysis, has been shown to be linear, accurate, and precise, making it suitable for demanding applications in research and regulated environments.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.). BenchChem.
- A Comparative Guide to the Cross-Validation of LC-MS/MS Results Using a Deuterated Internal Standard - Benchchem. (n.d.). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Wieling, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace.
- Le, T. D., et al. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. PubMed.
- Analysis of DNPH-aldehydes using LC-MS. (n.d.). Shimadzu.
- LC-MS-based Methods for Characterizing Aldehydes. (n.d.). ResearchGate.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI.
- Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent Technologies.
- Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2025, August 6). ResearchGate.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). AACC.
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). National Institutes of Health.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
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Mastering Precision: A Protocol for Quantitative NMR Analysis Using 4-Methoxy-D3-benzaldehyde
In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the concentration and purity of substances with exceptional accuracy.[1][2][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, it relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.[1][3][4] This application note provides a detailed protocol for the use of 4-Methoxy-D3-benzaldehyde as a deuterated internal standard for ¹H qNMR, designed for researchers, scientists, and drug development professionals seeking to implement this robust analytical technique.
The Rationale for a Deuterated Internal Standard
The choice of an internal standard is critical for accurate and precise qNMR measurements.[5] An ideal internal standard should exhibit high purity, chemical stability, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[4] this compound offers a distinct advantage due to the deuteration of its methoxy group. This isotopic labeling shifts the methoxy signal out of the typical ¹H NMR spectral window, leaving a simplified spectrum dominated by the aromatic protons and the aldehyde proton. This strategic deuteration minimizes the potential for signal overlap, a common challenge in the analysis of complex organic molecules.
Experimental Workflow Overview
The successful implementation of qNMR using this compound hinges on a meticulous and well-understood workflow. The following diagram illustrates the key stages of the process, from sample preparation to final purity calculation.
Caption: Figure 1: Experimental Workflow for qNMR using an Internal Standard.
Detailed Protocol
This protocol is designed to provide a robust framework for the quantitative analysis of a target analyte using this compound as an internal standard.
Part 1: Sample Preparation
Meticulous sample preparation is the cornerstone of accurate qNMR.[6][7] The goal is to create a homogeneous solution where both the analyte and the internal standard are fully dissolved.[1][8]
Materials:
-
Analyte of interest
-
This compound (purity ≥ 99.5%)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Analytical balance (readability of at least 0.01 mg)[9]
-
Vortex mixer
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipette
Procedure:
-
Weighing: Accurately weigh 5-15 mg of the analyte into a clean, dry vial. Subsequently, accurately weigh 5-10 mg of this compound into the same vial.[4] The molar ratio of analyte to standard should ideally be between 0.5:1 and 2:1 to ensure comparable signal intensities.
-
Dissolution: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.[7] The choice of solvent is critical and should be based on the solubility of both the analyte and the standard, ensuring no signal overlap with the quantifiable peaks.
-
Homogenization: Securely cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved. Visually inspect the solution for any particulate matter.
-
Transfer: Using a glass Pasteur pipette, transfer the solution to a high-precision NMR tube.[7] Ensure the sample height is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.
Part 2: NMR Data Acquisition
The acquisition parameters must be carefully selected to ensure that the signal intensities are directly proportional to the number of protons, which is the fundamental principle of qNMR.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 or similar | A 30° pulse angle is recommended to ensure a shorter relaxation delay can be used while still providing good signal-to-noise. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | This is critical for full relaxation of all protons between scans, ensuring signal intensity is directly proportional to concentration. The T₁ of the slowest relaxing proton (analyte or standard) must be determined experimentally. |
| Number of Scans (NS) | 8 to 64 (or more) | Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest for an integration error of <1%. |
| Acquisition Time (AQ) | ≥ 3 seconds | A longer acquisition time provides better digital resolution, which is important for accurate integration. |
| Spectral Width (SW) | Appropriate for the chemical shift range | Should encompass all signals of interest. |
| Temperature | 298 K (25 °C) | A stable temperature should be maintained throughout the experiment. |
Part 3: Data Processing and Analysis
Accurate data processing is as crucial as the acquisition itself. Manual and careful processing is often preferred over automated routines to ensure the highest accuracy.[10]
Procedure:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape. Perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[11] Perform a multipoint baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[10]
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for this compound (e.g., the aldehyde proton around 9.8 ppm or the aromatic protons). The integration limits should be set to cover at least 20 times the half-height width of the peak.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation[1][12]:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
Puritystd = Purity of the internal standard
-
Method Validation
A qNMR method must be validated to ensure it is fit for its intended purpose.[5][13] The key validation parameters are outlined below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant overlap between the signals of the analyte, internal standard, and any impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Prepare samples with varying analyte concentrations and a fixed standard concentration. A plot of the integral ratio vs. concentration should yield a correlation coefficient (R²) > 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Analyze a certified reference material (CRM) of the analyte. The determined purity should be within a specified percentage (e.g., ± 2%) of the certified value. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Perform at least six independent measurements of the same sample. The relative standard deviation (RSD) should be ≤ 1%. |
| Intermediate Precision | The precision within a laboratory over different days, with different analysts, or on different equipment. | The RSD of results obtained under varied conditions should be within acceptable limits (e.g., ≤ 2%). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as relaxation delay and pulse angle. The results should not be significantly affected. |
Logical Framework for qNMR Validation
The validation process follows a logical progression to establish the reliability of the method.
Caption: Figure 2: Logical Flow of qNMR Method Validation.
Conclusion
Quantitative NMR spectroscopy, when performed with a well-characterized internal standard like this compound and a validated protocol, is an invaluable tool for the precise and accurate determination of purity and concentration.[6][14] Its status as a primary ratio method reduces the reliance on analyte-specific reference materials, making it a highly efficient and versatile technique in research and development. By understanding the principles behind each step and adhering to a rigorous experimental and validation procedure, scientists can achieve high-quality, reliable, and defensible quantitative data.
References
-
Westwood, S., et al. (n.d.). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
Ito, Y., et al. (n.d.). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Kim, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. ResearchGate. Retrieved from [Link]
-
Pauli, G. F., et al. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Mestrelab Research. (2016, October 26). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]
-
Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]
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Application Note: Strategic Incorporation of Deuterium in Pharmaceutical Synthesis Utilizing 4-Methoxy-D3-benzaldehyde
Introduction: The Deuterium Switch in Modern Drug Development
In the landscape of pharmaceutical sciences, the strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool for enhancing the pharmacokinetic profiles of therapeutic agents.[1][2][] This approach, often termed a "deuterium switch," leverages the kinetic isotope effect (KIE) to favorably alter a drug's metabolic fate.[4][5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[][7] Consequently, metabolic processes that involve the breaking of a C-H bond as the rate-limiting step can be significantly slowed by deuterium substitution at that position.[5][6] This can result in a reduced rate of drug metabolism, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen with improved patient compliance.[][7] Furthermore, deuteration can reduce the formation of undesirable or toxic metabolites.[7][8]
The U.S. Food and Drug Administration (FDA) has recognized the therapeutic potential of this strategy, with the approval of deuterated drugs such as deutetrabenazine, which demonstrated a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[9][10][11][12] This has paved the way for increased interest in the development of deuterated pharmaceuticals.[13][14]
This application note provides a detailed guide on the utilization of 4-Methoxy-D3-benzaldehyde as a key starting material for the synthesis of deuterated pharmaceuticals. The trideuteromethoxy group (-OCD3) in this building block serves as a stable isotopic label at a common site of oxidative metabolism, making it an invaluable precursor for a range of drug candidates. We will explore the synthetic strategies, provide detailed experimental protocols, and discuss the underlying scientific principles.
Strategic Considerations for Utilizing this compound
This compound is a versatile building block for introducing a deuterated methoxy group onto an aromatic ring. The aldehyde functionality allows for a wide array of subsequent chemical transformations, making it a suitable starting point for the synthesis of diverse molecular scaffolds.
Key Advantages of this compound:
-
Metabolic Stability: The methoxy group is a common site for O-demethylation by cytochrome P450 enzymes.[5][6] The presence of deuterium at this position can significantly hinder this metabolic pathway.
-
Synthetic Versatility: The aldehyde group can be readily transformed into a variety of functional groups, including amines, alcohols, carboxylic acids, and heterocycles, which are core components of many pharmaceuticals.
-
Commercial Availability: this compound is a commercially available starting material, facilitating its use in research and development.[15][16][17]
Synthetic Pathways and Protocols
The following sections outline synthetic strategies and detailed protocols for the synthesis of deuterated pharmaceutical precursors and analogs using this compound.
Workflow for Reductive Amination: Synthesis of Deuterated Benzylamines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This workflow demonstrates the synthesis of a deuterated benzylamine, a common motif in many pharmaceutical agents.
Caption: Reductive amination workflow.
Protocol 1: Synthesis of N-benzyl-4-(methoxy-d3)aniline
This protocol details the synthesis of a deuterated diarylamine, a precursor for various biologically active molecules.
Materials:
| Reagent/Solvent | CAS Number (non-deuterated) | Molecular Weight ( g/mol ) | Supplier |
| This compound | 123-11-5 (non-deuterated) | 139.18 (deuterated) | CDN Isotopes |
| Aniline | 62-53-3 | 93.13 | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich |
| Acetic Acid, glacial | 64-19-7 | 60.05 | Sigma-Aldrich |
Procedure:
-
To a stirred solution of this compound (1.0 g, 7.18 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (N2 or Ar), add aniline (0.67 g, 7.18 mmol) followed by glacial acetic acid (0.41 mL, 7.18 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (2.28 g, 10.77 mmol) portion-wise over 15 minutes.
-
Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-4-(methoxy-d3)aniline.
Application in the Synthesis of a Deuterated Ivacaftor Analog
Ivacaftor is a CFTR potentiator used in the treatment of cystic fibrosis.[18][19] Its structure contains a methoxy-substituted quinoline moiety. While the approved deuterated version of Ivacaftor (deutivacaftor) contains a d9-tert-butyl group, a deuterated analog with a trideuteromethoxy group can be synthesized to explore alternative metabolic blocking strategies. The following represents a plausible synthetic route.
Caption: Proposed synthesis of a deuterated Ivacaftor analog.
Protocol 2: Knoevenagel Condensation to form 2-Cyano-3-(4-(methoxy-d3)phenyl)acrylic acid
This protocol outlines the initial step in the synthesis of the deuterated quinoline core.
Materials:
| Reagent/Solvent | CAS Number (non-deuterated) | Molecular Weight ( g/mol ) | Supplier |
| This compound | 123-11-5 (non-deuterated) | 139.18 (deuterated) | CDN Isotopes |
| Cyanoacetic acid | 372-09-8 | 85.06 | Sigma-Aldrich |
| Piperidine | 110-89-4 | 85.15 | Sigma-Aldrich |
| Pyridine | 110-86-1 | 79.10 | Sigma-Aldrich |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 g, 7.18 mmol) and cyanoacetic acid (0.61 g, 7.18 mmol) in pyridine (10 mL).
-
Add piperidine (0.1 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a mixture of ice (50 g) and concentrated hydrochloric acid (10 mL).
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Cyano-3-(4-(methoxy-d3)phenyl)acrylic acid.
This intermediate can then be further elaborated through cyclization with an appropriate aniline derivative to form the deuterated quinolinone core, followed by amide coupling to complete the synthesis of the deuterated Ivacaftor analog.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of deuterated pharmaceuticals. Its use allows for the strategic incorporation of deuterium at a metabolically susceptible position, potentially leading to drugs with improved pharmacokinetic properties. The protocols and synthetic strategies outlined in this application note provide a foundation for researchers to explore the synthesis of novel deuterated compounds and to advance the field of deuterium-enabled drug discovery. The principles and techniques described herein are broadly applicable to a wide range of therapeutic targets and molecular scaffolds.
References
- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.
- Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH.
- Total Syntheses of Deuterated Drugs: A Comprehensive Review. Semantic Scholar.
- Deuterated derivatives of ivacaftor. Google Patents.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
- Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development. PubMed.
- Synthesis of d -Ivacaftor Using o-Quinone Methide Chemistry. Thieme.
- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology.
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
- Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate.
- Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry.
- This compound. LGC Standards.
- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.
- This compound. CDN Isotopes.
- 4-(METHOXY-D3)BENZALDEHYDE. Hexonsynth.
- FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog.
- Deuterated Drugs Are New Chemical Entities. JDSupra.
- FDA-Approved Deuterated Drugs and Their Syntheses. Medium.
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Application Note: High-Throughput and Recovery-Focused Sample Preparation for the Quantification of 4-Methoxy-D3-benzaldehyde in Biological Matrices
Abstract
This application note provides a comprehensive guide to the selection and implementation of sample preparation techniques for the accurate quantification of 4-Methoxy-D3-benzaldehyde in common biological matrices such as plasma, urine, and tissue homogenates. As a deuterated internal standard, this compound is critical for achieving precision and accuracy in pharmacokinetic and metabolic studies of its non-labeled analogue.[1] The methodologies detailed herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are presented with a focus on maximizing analyte recovery, minimizing matrix effects, and ensuring high-throughput compatibility for drug development workflows.
Introduction: The Significance of Robust Sample Preparation
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-methoxybenzaldehyde (p-anisaldehyde) by mass spectrometry.[2][3] The fundamental principle behind using a SIL-IS is its near-identical physicochemical behavior to the analyte of interest during sample processing and analysis, which corrects for variability in extraction efficiency, matrix effects, and instrument response.[4] The choice of sample preparation technique is paramount to the success of a bioanalytical method, directly impacting data quality, reproducibility, and laboratory efficiency.[5]
This guide delves into the causality behind experimental choices for three common sample preparation techniques, providing detailed protocols and justifications to enable researchers to select and optimize the most suitable method for their specific analytical needs.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for developing an effective extraction strategy.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₈D₃H₅O₂ | Influences mass spectrometric detection.[6] |
| Molecular Weight | 139.17 g/mol | Relevant for mass spectrometry settings.[7] |
| Appearance | White solid | Important for handling and storage.[8] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[9][10] | Guides the choice of extraction and reconstitution solvents. |
| Volatility | Semi-volatile | Amenable to both GC-MS and LC-MS analysis. Derivatization may enhance GC-MS performance.[11] |
Core Sample Preparation Strategies
The selection of a sample preparation method is a balance between the desired level of sample cleanup, throughput requirements, and the complexity of the biological matrix.[12]
Protein Precipitation (PPT)
Principle: PPT is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[13] It involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate proteins, which are then separated by centrifugation or filtration.[14]
Causality of Experimental Choices:
-
Precipitating Agent: Acetonitrile is often the preferred solvent as it generally yields cleaner extracts compared to methanol and results in a more compact protein pellet.[15] A 3:1 ratio of acetonitrile to plasma is a common starting point to ensure efficient protein removal.[16]
-
Temperature: Performing the precipitation at low temperatures can sometimes enhance protein removal and minimize the risk of analyte degradation.[14]
-
Vortexing and Centrifugation: Thorough vortexing ensures complete mixing of the sample with the precipitating agent. Subsequent centrifugation at high speed is critical for pelleting the precipitated proteins, resulting in a clear supernatant containing the analyte of interest.
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Fast and simple, ideal for high-throughput screening.[13] | Less effective at removing other matrix components like phospholipids. |
| Cost-effective due to minimal solvent and hardware requirements. | The resulting extract is diluted, which may impact sensitivity. |
| Compatible with a wide range of analytes. | High concentrations of organic solvent in the final extract may negatively affect chromatographic peak shape in reversed-phase LC.[17] |
Liquid-Liquid Extraction (LLE)
Principle: LLE separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[18] The analyte partitions into the organic phase, leaving interfering substances in the aqueous phase.[10]
Causality of Experimental Choices:
-
Solvent Selection: The choice of organic solvent is critical and is guided by the analyte's polarity and the desire to minimize the extraction of endogenous interferences. For a semi-polar compound like this compound, solvents such as ethyl acetate or a mixture of hexane and ethyl acetate are suitable.[19][20]
-
pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby maximizing its partitioning into the organic solvent. Since this compound is a neutral compound, pH adjustment is not critical for its extraction but can be used to minimize the extraction of acidic or basic interferences.
-
Phase Separation: Vigorous mixing is required to maximize the surface area between the two phases and facilitate analyte transfer. Centrifugation is then used to achieve a clean separation of the two layers.[18]
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Can provide a very clean extract, significantly reducing matrix effects.[18] | Can be labor-intensive and difficult to automate. |
| Allows for sample concentration by evaporating the organic solvent and reconstituting in a smaller volume.[21] | Requires larger volumes of organic solvents, which has cost and environmental implications. |
| High recovery can be achieved with optimization. | Emulsion formation can be a problem, hindering phase separation.[22] |
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[23] A solid sorbent is used to retain the analyte of interest from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[24]
Causality of Experimental choices:
-
Sorbent Selection: For this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be used. The choice depends on the sample matrix and the desired level of cleanup. A C18 sorbent is a good starting point for aqueous samples like plasma and urine.[25]
-
Wash Solvents: The wash step is crucial for removing interferences. A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away polar interferences without eluting the analyte.
-
Elution Solvent: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, leading to its elution. The volume of the elution solvent should be minimized to achieve a concentrated extract.[23]
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Provides the cleanest extracts, effectively removing a wide range of interferences.[22] | Can be more time-consuming and expensive than PPT and LLE. |
| Highly selective and can be tailored to specific analytes. | Method development can be complex and requires optimization of several parameters. |
| Amenable to automation for high-throughput applications.[22] |
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[13]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase to enhance sensitivity.[26]
Liquid-Liquid Extraction (LLE) Protocol for Urine Samples
-
To 500 µL of urine sample in a glass tube, add 2 mL of ethyl acetate.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[21]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for Tissue Homogenates
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[26]
-
Loading: Load 1 mL of the centrifuged tissue homogenate onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Conclusion and Recommendations
The optimal sample preparation technique for this compound analysis is contingent upon the specific requirements of the study.
-
For high-throughput screening where speed is critical, Protein Precipitation is the recommended approach.
-
For assays requiring high sensitivity and moderate cleanup , Liquid-Liquid Extraction offers a good balance of recovery and matrix effect reduction.
-
For methods demanding the highest level of sensitivity and the cleanest extracts , particularly for complex matrices like tissue homogenates, Solid-Phase Extraction is the gold standard.
It is imperative to validate the chosen sample preparation method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effects as per regulatory guidelines. The use of a deuterated internal standard like this compound is a key component of a robust and reliable bioanalytical method.[3]
References
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Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
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Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. Retrieved from [Link]
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Gómez-Benito, C., et al. (2011). Improved solid-phase extraction/micellar procedure for the derivatization/preconcentration of benzaldehyde and methyl derivatives from water samples. Talanta, 85(1), 513-519. Retrieved from [Link]
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Capriotti, A. L., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 26(1), 123. Retrieved from [Link]
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separations. (2013). Aldehydes in water: Simultaneous derivatisation and extraction in green process. Retrieved from [Link]
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Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. Retrieved from [Link]
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Boucher, M. M., & Furigay, M. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e57252. Retrieved from [Link]
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Mat-G, Inc. (2021). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Wu, C. H., Lo, Y. S., & Feng, C. H. (2002). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. Journal of separation science, 25(1-2), 107-112. Retrieved from [Link]
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Ho, S. S. H., & Yu, J. Z. (2015). Determination of Aldehydes in Particulate Matter Using Gas Chromatography-Mass Spectrometry. Atmosphere, 6(8), 1075-1092. Retrieved from [Link]
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Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. PubChem Compound Database. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Lee, J., et al. (2021). LC-MS-based Methods for Characterizing Aldehydes. Journal of Analytical Science and Technology, 12(1), 1-10. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Hydroxy-3-methoxy benzaldehyde-d3. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
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Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents. Retrieved from [Link]
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da Silva, F. M., et al. (2022). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. Molecules, 27(15), 4933. Retrieved from [Link]
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Zhang, Y., et al. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Retrieved from [Link]
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Singh, S., et al. (2022). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-8. Retrieved from [Link]
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Sangale, S., et al. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Bio-Bulletin, 4(4), 226-233. Retrieved from [Link]
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Al-Shwaiyat, M. K. A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]
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Reddit. (2022, June 1). Mass spectrum for 4-methoxybenzaldehyde. Retrieved from [Link]
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Yousif, E., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Al-Nahrain University, 17(2), 1-10. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]
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Steigerung der Nachweisempfindlichkeit: Ein Leitfaden zur Derivatisierung von 4-Methoxy-D3-benzaldehyd
Erstellt von: Dr. [Ihr Name], Senior Application Scientist
Zusammenfassung
Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 4-Methoxy-D3-benzaldehyd, einer deuterierten Variante des p-Anisaldehyds, zur signifikanten Verbesserung seiner Nachweisgrenzen in komplexen Matrices. Die hier beschriebenen Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung, die robuste und empfindliche analytische Methoden für quantitative Studien entwickeln. Der Schwerpunkt liegt auf der rationalen Auswahl von Derivatisierungsreagenzien und der Optimierung der Reaktionsbedingungen für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Flüssigchromatographie-Massenspektrometrie (LC-MS).
Einleitung: Die Notwendigkeit der Derivatisierung
4-Methoxy-D3-benzaldehyd dient häufig als interner Standard in quantitativen massenspektrometrischen Analysen seines nicht-deuterierten Analogons, p-Anisaldehyd. Die direkte Analyse von Aldehyden mittels GC-MS kann jedoch aufgrund ihrer Polarität und thermischen Labilität zu unbefriedigenden Ergebnissen wie schlechter Peakform und geringer Empfindlichkeit führen.[1] In der LC-MS ist die Ionisierungseffizienz von Aldehyden mittels Elektrospray-Ionisierung (ESI) oft unzureichend, was ebenfalls die Nachweisgrenzen limitiert.
Die chemische Derivatisierung überwindet diese Hürden, indem die Carbonylgruppe des Aldehyds in eine funktionelle Gruppe umgewandelt wird, die vorteilhaftere analytische Eigenschaften aufweist.[1] Für die GC-MS-Analyse zielt die Derivatisierung darauf ab, die Flüchtigkeit und thermische Stabilität zu erhöhen und gleichzeitig eine funktionelle Gruppe einzuführen, die eine effiziente Ionisierung und charakteristische Fragmentierung ermöglicht. Für die LC-MS-Analyse wird durch die Derivatisierung eine leicht ionisierbare Gruppe in das Molekül eingeführt, was die Empfindlichkeit in ESI- oder APCI-Quellen drastisch verbessert.[2]
Strategien zur Derivatisierung und Auswahl des Reagenzes
Die Auswahl des Derivatisierungsreagenzes ist entscheidend für den Erfolg der Analyse und hängt von der analytischen Plattform (GC-MS oder LC-MS) und der Probenmatrix ab.
Für die GC-MS-Analyse: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin (PFBHA)
PFBHA ist das Reagenz der Wahl für die Derivatisierung von Aldehyden für die GC-MS-Analyse.[1][3] Die Reaktion von PFBHA mit der Carbonylgruppe von 4-Methoxy-D3-benzaldehyd führt zur Bildung eines stabilen Oxims.
Vorteile der PFBHA-Derivatisierung:
-
Erhöhte Flüchtigkeit und thermische Stabilität: Das resultierende PFBHA-Oxim ist weniger polar und thermisch stabiler als der ursprüngliche Aldehyd.
-
Verbesserte chromatographische Eigenschaften: Die Derivatisierung führt zu schärferen und symmetrischeren Peaks im Gaschromatogramm.
-
Hohe Empfindlichkeit im Elektroneneinfang-Detektor (ECD) und in der Massenspektrometrie: Die Pentafluorobenzyl-Gruppe ist stark elektronegativ, was zu einer hervorragenden Empfindlichkeit im ECD führt. In der Massenspektrometrie ermöglicht diese Gruppe eine effiziente Ionisierung und erzeugt charakteristische Ionen, die für die Quantifizierung im Selected Ion Monitoring (SIM)-Modus genutzt werden können.
Die Reaktion verläuft wie nachfolgend dargestellt:
Abbildung 1: Chemische Reaktion von 4-Methoxy-D3-benzaldehyd mit PFBHA.
Für die LC-MS-Analyse: Dansylhydrazin
Für die LC-MS/MS-Analyse ist die Einführung einer permanent geladenen oder leicht ionisierbaren Gruppe entscheidend. Dansylhydrazin reagiert mit der Carbonylgruppe zu einem stabilen Hydrazon, das eine stark fluoreszierende und leicht protonierbare Dansylgruppe enthält.[1]
Vorteile der Dansylhydrazin-Derivatisierung:
-
Verbesserte Ionisierungseffizienz: Die Dansylgruppe besitzt eine hohe Protonenaffinität, was zu einer signifikanten Steigerung des Signals in der positiven ESI-MS führt.
-
Erhöhte Retentionszeit in der Umkehrphasen-Chromatographie: Das derivatisierte Produkt ist hydrophober, was zu einer besseren Retention auf C18-Säulen führt und von störenden Matrixkomponenten abgetrennt werden kann.
-
Möglichkeit der Fluoreszenzdetektion: Die Dansylgruppe ermöglicht zusätzlich eine hochempfindliche Fluoreszenzdetektion.
Detaillierte experimentelle Protokolle
Protokoll 1: PFBHA-Derivatisierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Derivatisierung von 4-Methoxy-D3-benzaldehyd in einer organischen Lösung.
Materialien:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-hydrochlorid (PFBHA)
-
4-Methoxy-D3-benzaldehyd Standardlösung (z.B. 1 mg/mL in Acetonitril)
-
Hexan (GC-Qualität)
-
Reinstwasser
-
Reaktionsgefäße (z.B. 2 mL Glas-Vials mit PTFE-septierten Kappen)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
Durchführung:
Abbildung 2: Workflow der PFBHA-Derivatisierung für die GC-MS-Analyse.
Schritt-für-Schritt-Anleitung:
-
Herstellung der PFBHA-Lösung: Stellen Sie eine 1-5 mg/mL Lösung von PFBHA in Reinstwasser her. Diese Lösung sollte täglich frisch zubereitet werden.[1]
-
Probenvorbereitung: Überführen Sie eine definierte Menge Ihrer 4-Methoxy-D3-benzaldehyd-haltigen Probe oder Standardlösung in ein Reaktionsgefäß. Falls die Probe in einem mit Wasser nicht mischbaren Lösungsmittel vorliegt, kann die Reaktion an der Phasengrenzfläche stattfinden.
-
Reaktion: Geben Sie einen Überschuss der PFBHA-Lösung zur Probe. Ein typisches Verhältnis ist 1:1 (v/v).
-
Mischen: Verschließen Sie das Gefäß und mischen Sie es kräftig für ca. 1 Minute auf einem Vortex-Mischer, um eine gute Durchmischung der Phasen zu gewährleisten.
-
Inkubation: Inkubieren Sie die Mischung für 30-60 Minuten bei 60-75°C in einem Heizblock oder Wasserbad. Die genauen Bedingungen sollten für die spezifische Anwendung optimiert werden.
-
Abkühlung und Phasentrennung: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen. Bei einer zweiphasigen Reaktion trennt sich die organische Phase, die das Derivat enthält.
-
Analyse: Entnehmen Sie einen Aliquot der organischen Phase und injizieren Sie ihn in das GC-MS-System.
Protokoll 2: Dansylhydrazin-Derivatisierung für die LC-MS-Analyse
Materialien:
-
Dansylhydrazin
-
Acetonitril (LC-MS-Qualität)
-
Ameisensäure
-
4-Methoxy-D3-benzaldehyd Standardlösung
-
Reaktionsgefäße
-
Heizblock
Durchführung:
-
Herstellung der Dansylhydrazin-Lösung: Lösen Sie Dansylhydrazin in Acetonitril zu einer Konzentration von z.B. 2 mg/mL.
-
Probenvorbereitung: Überführen Sie Ihre Probe oder Ihren Standard in ein Reaktionsgefäß und verdampfen Sie das Lösungsmittel gegebenenfalls zur Trockne.
-
Reaktion: Rekonstituieren Sie den Rückstand in einer kleinen Menge Acetonitril. Fügen Sie die Dansylhydrazin-Lösung und eine kleine Menge Ameisensäure (als Katalysator) hinzu.
-
Inkubation: Verschließen Sie das Gefäß und inkubieren Sie es für 60 Minuten bei 60°C.
-
Analyse: Verdünnen Sie die Reaktionsmischung mit dem mobilen Phasen-Startgemisch und injizieren Sie einen Aliquot in das LC-MS-System.
Erwartete Ergebnisse und Daten
Die Derivatisierung führt zu einer signifikanten Verbesserung der Nachweisgrenzen. Die folgende Tabelle fasst typische Verbesserungen zusammen, die durch die PFBHA-Derivatisierung für die GC-MS-Analyse von Aldehyden erreicht werden.
| Aldehyd | Nachweisgrenze (LOD) ohne Derivatisierung (geschätzt) | Nachweisgrenze (LOD) mit PFBHA-Derivatisierung |
| Formaldehyd | > 1 µg/mL | < 0.1 ng/mL |
| Acetaldehyd | > 500 ng/mL | < 0.1 ng/mL |
| Benzaldehyd | > 100 ng/mL | < 0.5 ng/mL |
| 4-Methoxybenzaldehyd | > 50 ng/mL | < 1 ng/mL |
Tabelle 1: Vergleich der Nachweisgrenzen für verschiedene Aldehyde mit und ohne PFBHA-Derivatisierung für die GC-MS-Analyse. Die Werte sind Schätzungen und können je nach Instrumentierung und Matrix variieren.
Das Massenspektrum des PFBHA-Derivats von 4-Methoxybenzaldehyd zeigt charakteristische Ionen, die für eine hochspezifische Quantifizierung genutzt werden können. Das Molekülion [M]+• ist oft sichtbar, und ein prominentes Fragmention bei m/z 181, das dem [C6F5CH2]+-Kation entspricht, ist typisch für PFBHA-Derivate und eignet sich hervorragend für das Selected Ion Monitoring (SIM).
Die Rolle der Deuteriummarkierung (D3)
Die Verwendung von 4-Methoxy-D3-benzaldehyd als interner Standard ist ein entscheidender Aspekt für die quantitative Genauigkeit. Da der deuterierte Standard chemisch nahezu identisch mit dem Analyten (4-Methoxybenzaldehyd) ist, durchläuft er die Probenvorbereitung, Derivatisierung und Analyse auf die gleiche Weise. Eventuelle Verluste oder Variationen in der Derivatisierungsausbeute oder im Injektionsvolumen betreffen sowohl den Analyten als auch den internen Standard gleichermaßen.
In der Massenspektrometrie wird der deuterierte Standard aufgrund seines um 3 Dalton höheren Molekulargewichts klar vom nicht-markierten Analyten unterschieden. Durch die Messung des Verhältnisses der Signalintensitäten des Analyten und des internen Standards kann eine präzise und genaue Quantifizierung erreicht werden, die von Matrixeffekten und experimentellen Schwankungen weitgehend unberührt bleibt.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Geringe oder keine Derivatisierungsausbeute | Inaktives Derivatisierungsreagenz | PFBHA- und Dansylhydrazin-Lösungen frisch ansetzen. |
| Unzureichende Reaktionszeit oder -temperatur | Reaktionsparameter optimieren (Zeit und Temperatur erhöhen). | |
| pH-Wert der Reaktion nicht optimal | Für Hydrazonbildung leicht saure Bedingungen sicherstellen. | |
| Peak-Tailing im GC-Chromatogramm | Aktive Stellen im GC-System (Inlet, Säule) | Inlet-Liner austauschen, Säule konditionieren oder einige Zentimeter vom Anfang abschneiden. |
| Unvollständige Derivatisierung | Reaktionsbedingungen optimieren (siehe oben). | |
| Variable Ergebnisse | Instabilität des Derivats | Analyse der Proben unmittelbar nach der Derivatisierung. Stabilität des Derivats über die Zeit prüfen. |
| Ungenaue Zugabe des internen Standards | Sorgfältige und konsistente Zugabe des 4-Methoxy-D3-benzaldehyd-Standards zu allen Proben und Kalibratoren. |
Schlussfolgerung
Die Derivatisierung von 4-Methoxy-D3-benzaldehyd mit PFBHA für die GC-MS-Analyse oder Dansylhydrazin für die LC-MS-Analyse ist eine hocheffektive Strategie zur signifikanten Steigerung der Nachweisempfindlichkeit und zur Verbesserung der analytischen Gesamtleistung. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung robuster und zuverlässiger quantitativer Methoden. Die korrekte Anwendung von stabil-isotopenmarkierten internen Standards wie 4-Methoxy-D3-benzaldehyd ist dabei der Schlüssel zur Erzielung höchster Genauigkeit und Präzision in komplexen Probenmatrices.
Referenzen
-
BenchChem. (2025). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
-
Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
-
NIST. Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
-
Wiley Analytical Science. (2021). Analytik ubiquitärer, reaktiver Substanzen.
-
Wiley Analytical Science. (2009). Wiederentdeckung: 2,4-Dinitrophenylhydrazin.
-
PubChem. 4-Methoxybenzaldehyde.
-
ResearchGate. Derivatization reaction of carbonyls with PFBHA.
-
Phenomenex. (2026). Derivatisierung für die Gaschromatographie.
-
Sigma-Aldrich. Dansylhydrazine for LC-MS derivatization.
Sources
Application Notes and Protocols for 4-Methoxy-D3-benzaldehyde in Pharmacokinetic Studies
Introduction: The Imperative for Precision in Pharmacokinetics
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data is critically dependent on the mitigation of experimental variability. Stable isotope-labeled (SIL) internal standards are the cornerstone of robust bioanalytical methods, and 4-Methoxy-D3-benzaldehyde serves as an exemplary internal standard for the quantification of its non-labeled analogue, 4-methoxybenzaldehyde, and structurally related compounds.
The incorporation of deuterium atoms into the internal standard molecule results in a compound that is chemically identical to the analyte but has a different mass.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis. This co-elution characteristic is crucial for compensating for variations in sample extraction, matrix effects, and instrument response.[2] The use of a deuterated internal standard like this compound is therefore essential for achieving the precision and accuracy required in regulated bioanalysis.[3]
This guide provides a comprehensive overview of the application of this compound in pharmacokinetic studies, detailing the underlying principles, experimental protocols, and data interpretation.
Physicochemical Properties and Rationale for Use
4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a benzaldehyde derivative with a methoxy group at the para position.[4] Its deuterated counterpart, this compound, typically has the three hydrogen atoms of the methoxy group replaced with deuterium.
| Property | 4-Methoxybenzaldehyde | This compound |
| Chemical Formula | C₈H₈O₂ | C₈H₅D₃O₂ |
| Molecular Weight | 136.15 g/mol | 139.17 g/mol |
| Structure | ||
| Key Feature | Analyte of interest | Stable isotope-labeled internal standard |
The +3 Da mass shift in this compound is sufficient to prevent isotopic overlap with the natural isotopic abundance of 4-methoxybenzaldehyde, ensuring a clean and distinct signal in the mass spectrometer.
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involves the administration of a drug to a subject, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentration of the drug in these samples is then measured to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Caption: High-level workflow of a pharmacokinetic study.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of the analyte and internal standard.
Materials:
-
4-Methoxybenzaldehyde (analyte)
-
This compound (internal standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-methoxybenzaldehyde and transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This is the analyte stock solution.
-
Repeat the process for this compound to prepare the IS stock solution.
-
Store stock solutions at 2-8°C, protected from light.
-
-
Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to prepare calibration standards and quality control (QC) samples.
-
Prepare an IS working solution at a suitable concentration (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent.
-
Protocol 2: Sample Preparation from Plasma
Objective: To extract the analyte and internal standard from the biological matrix while removing interfering substances. Protein precipitation is a common and straightforward method.[5]
Materials:
-
Plasma samples (blank, calibration standards, QCs, and study samples)
-
IS working solution (from Protocol 1)
-
Acetonitrile (containing 0.1% formic acid, chilled to -20°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Protein precipitation sample preparation workflow.
Protocol 3: LC-MS/MS Analysis
Objective: To chromatographically separate the analyte and IS from other components and quantify them using mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Predicted):
The mass spectrometer will be operated in positive ESI mode with Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methoxybenzaldehyde | 137.1 | 109.1 (loss of CO) | 15-25 |
| This compound | 140.1 | 112.1 (loss of CO) | 15-25 |
Note: These are predicted transitions and should be optimized during method development. The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion for 4-methoxybenzaldehyde is likely formed by the loss of carbon monoxide.
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[4][6]
Key Validation Parameters:
| Parameter | Description and Acceptance Criteria |
| Selectivity | The method's ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources.[7] |
| Calibration Curve | A minimum of six non-zero standards are used to construct the curve. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | Assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC. For QCs, accuracy should be within ±15% of the nominal value (±20% at the LLLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[8] |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. The %CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Analyte concentration should be within ±15% of the nominal concentration. |
Data Analysis and Pharmacokinetic Parameter Calculation
The concentration of 4-methoxybenzaldehyde in each sample is calculated from the calibration curve using the peak area ratio of the analyte to the IS. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
This compound is an ideal internal standard for the accurate and precise quantification of 4-methoxybenzaldehyde in biological matrices for pharmacokinetic studies. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process, thereby correcting for potential variabilities. The detailed protocols and validation guidelines presented in this application note provide a robust framework for researchers and drug development professionals to establish reliable bioanalytical methods, ultimately leading to high-quality pharmacokinetic data essential for regulatory submissions and informed decision-making in the drug development pipeline.
References
-
SIHAULI CHEMICALS PRIVATE LIMITED. (n.d.). Veratraldehyde Manufacturer & Exporter from India. Retrieved from [Link]
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Veratraldehyde as a Pharmaceutical Intermediate: Synthesis and Applications in Drug Development. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0029686). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Remsberg, C. M., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib and the ribociclib metabolite LEQ803 in human and mouse plasma and tissue homogenates by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(22), 5741–5753.
- Al-Sager, A. A., et al. (2023).
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]
- Poku, C., & Linder, M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Pharmacy Practice, 31(3), 297–303.
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- Singh, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3114-3121.
- Sahu, P. K., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Pharmaceuticals, 16(10), 1435.
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
- Kietzmann, M., et al. (1999). Application of deuterated compounds for investigations of percutaneous absorption of chemical substances. Isotopes in Environmental and Health Studies, 35(1-2), 127-134.
- Bonagiri, P., et al. (2025). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science, 15(1), 1-8.
- Sangale, S., et al. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Bioanalysis Journal of Bioanalysis & Bioanalytical Sciences, 4(4).
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Abstract 3524: Plasma pharmacokinetics and metabolism of benzaldehyde dimethane sulfonate (NSC281612, DMS612, BEN) in mice. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 5. mail.bjbabs.org [mail.bjbabs.org]
- 6. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Application Note: High-Sensitivity Quantification of Phenolic Aldehydes in Industrial Wastewater using 4-Methoxy-D3-benzaldehyde as an Internal Standard by Isotope Dilution GC-MS
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of phenolic aldehyde contaminants in industrial wastewater. Specifically, it details a protocol for the determination of vanillin (4-hydroxy-3-methoxybenzaldehyde), a common pollutant in effluents from pulp, paper, and food processing industries. The method employs Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy for superior accuracy and precision. Due to its close structural similarity to the target analyte, 4-Methoxy-D3-benzaldehyde is utilized as an internal standard to correct for variations in sample preparation and matrix-induced analytical interferences. This protocol is designed for researchers, environmental scientists, and analytical chemists requiring reliable monitoring of phenolic aldehyde pollutants.
Introduction: The Rationale for Isotope Dilution and Surrogate Standards
Phenolic aldehydes, such as vanillin and syringaldehyde, are significant environmental contaminants originating from the degradation of lignin in various industrial processes.[1][2] Their presence in aquatic ecosystems is of concern, necessitating accurate and reliable analytical methods for monitoring and risk assessment. The complexity of industrial wastewater matrices, which often contain a multitude of interfering substances, poses a significant challenge to accurate quantification.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification in complex samples.[3] This technique involves the addition of a known quantity of a stable isotope-labeled version of the target analyte to the sample prior to any processing. This labeled compound, or internal standard (IS), behaves almost identically to the native analyte throughout the extraction, derivatization, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard, it is possible to correct for analyte losses during sample preparation and to mitigate matrix effects, such as ion suppression or enhancement in the mass spectrometer.[3]
While the ideal internal standard is an isotopically labeled analog of the analyte itself (e.g., Vanillin-d3 for vanillin analysis),[4] such standards may not always be available or cost-effective for all target analytes. In such cases, a structurally similar labeled compound can be employed as a surrogate internal standard. This compound is an excellent surrogate for the analysis of phenolic aldehydes like vanillin. Its core benzaldehyde structure and methoxy group mimic the chemical properties of vanillin, ensuring similar behavior during extraction and derivatization. The deuterium labeling provides the necessary mass shift for distinct detection by the mass spectrometer, without co-eluting with the target analyte.
Experimental
Reagents and Standards
-
Analytes: Vanillin (≥99% purity)
-
Internal Standard: this compound (≥98 atom % D)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or pesticide residue grade)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)
Standard Solutions Preparation
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vanillin and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Spike each calibration standard with the internal standard solution to a final concentration of 25 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 500 mL of wastewater in a clean glass bottle. Acidify to pH < 2 with concentrated HCl to preserve the sample. Store at 4°C if not analyzed immediately.
-
Internal Standard Spiking: Prior to extraction, spike the 500 mL water sample with a known amount of the this compound internal standard solution to achieve a concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified and spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water (pH 2) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the trapped analytes with 2 x 4 mL of ethyl acetate into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
Derivatization
-
To the concentrated extract, add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
Instrumental Analysis: GC-MS
Gas Chromatography (GC) Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | Agilent 7000D QQQ or equivalent single quadrupole MS |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Vanillin-TMS) | m/z 224 |
| Qualifier Ion (Vanillin-TMS) | m/z 209 |
| Quantifier Ion (this compound-TMS) | m/z 138 |
| Qualifier Ion (this compound-TMS) | m/z 109 |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the vanillin-TMS derivative to the peak area of the this compound internal standard against the concentration of the vanillin calibration standards.
-
Quantification: Determine the concentration of vanillin in the wastewater samples by calculating the peak area ratio in the sample chromatogram and using the linear regression equation from the calibration curve.
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Analytical workflow for the quantification of vanillin in wastewater.
Expected Performance
The performance of this method is expected to be comparable to established methods for similar analytes. Key performance indicators are summarized in the table below.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Method Detection Limit (MDL) | 5-10 ng/L |
| Limit of Quantification (LOQ) | 15-30 ng/L |
| Recovery | 85-110% |
| Precision (%RSD) | < 15% |
These are estimated values and should be determined experimentally during method validation.
Conclusion
The described GC-MS method utilizing this compound as a surrogate internal standard provides a reliable and accurate approach for the quantification of vanillin in challenging industrial wastewater matrices. The isotope dilution strategy effectively compensates for sample preparation variability and matrix effects, leading to high-quality data essential for environmental monitoring and regulatory compliance. This application note serves as a comprehensive guide for laboratories aiming to implement robust analytical methods for phenolic aldehyde contaminants.
References
-
Ozonolysis of phenolic aldehydes from industrial-based lignin wastewaters. Science of The Total Environment, 2025. [Link]
-
The Ability of a Bacterial Strain to Remove a Phenolic Structure as an Approach to Pulp and Paper Mill Wastewater Treatment: Optimization by Experimental Design. MDPI, 2022. [Link]
-
Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. PubMed Central, 2023. [Link]
-
Development and validation of LC-MS/MS method with multiple reactions monitoring mode for quantification of vanillin and syringaldehyde in plum brandies. ResearchGate, 2014. [Link]
-
Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Frontiers in Nutrition, 2022. [Link]
Sources
- 1. Ozonolysis of phenolic aldehydes from industrial-based lignin wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillin-d3 (methoxy-d3) | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
Overcoming isotopic exchange issues with 4-Methoxy-D3-benzaldehyde.
Welcome to the technical support center for 4-Methoxy-D3-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address and overcome potential isotopic exchange issues encountered during experimentation. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Introduction: The Importance of Isotopic Stability
This compound is a valuable deuterated compound used as a labeled intermediate in the synthesis of pharmaceuticals and as an internal standard for quantitative analysis.[1][2] The utility of such labeled compounds is critically dependent on their isotopic purity and the stability of the deuterium labels.[3][4] Loss of deuterium through isotopic exchange can compromise experimental results, leading to inaccurate quantification or misinterpretation of metabolic pathways.[5][6] This guide provides a focused Q&A, troubleshooting protocols, and best practices to maintain the isotopic integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the deuterium label located?
This compound is a stable isotope-labeled version of p-anisaldehyde. The three deuterium atoms are located on the methoxy group (-OCD₃), a position that is generally not readily exchangeable under standard organic chemistry conditions.[7] This stability is crucial for its use as a tracer or internal standard.[8]
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from solvents, reagents, or atmospheric moisture), or vice-versa.[9] This process can diminish the isotopic enrichment of your labeled compound.[7] For quantitative applications, such as isotope dilution mass spectrometry, maintaining a precise and known isotopic purity is essential for accurate results; any unforeseen exchange can lead to the overestimation of the analyte's concentration.[7][10]
Q3: Are the deuterium atoms on the methoxy group of this compound susceptible to exchange?
The C-D bonds on the methoxy group are significantly more stable and less prone to exchange compared to other positions, such as the hydrogen on the aldehyde's alpha-carbon (if one existed) or the formyl hydrogen itself under certain catalytic conditions.[11][12][13] Aldehydes can undergo H/D exchange at the α-position under acidic or basic conditions via enol or enolate intermediates.[14][15][16] However, the methoxy group's deuterium atoms are not acidic and do not participate in such mechanisms. Exchange would require much harsher conditions capable of cleaving the ether bond.
Q4: What are the primary experimental conditions that could potentially cause deuterium loss?
While the methoxy group is robust, extreme conditions can pose a risk. The primary concerns would be:
-
Strong Acidic Conditions: Very strong acids (e.g., HBr, HI) at high temperatures could potentially cleave the ether bond, leading to the loss of the deuterated methyl group.
-
Strong Lewis Acids: Certain Lewis acids can also mediate ether cleavage.
-
Presence of Protic Solvents: While unlikely to cause direct exchange on the methoxy group, the presence of water or alcohols under harsh conditions can provide a source of protons if the ether linkage is compromised.
It is important to distinguish this from the more common H/D exchange seen at acidic C-H positions, which is not applicable to the methoxy group of this molecule.[17]
Q5: How can I verify the isotopic purity of my this compound before use?
It is crucial to determine the isotopic purity of any deuterated compound.[3] The most common and effective methods are:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS can distinguish between the deuterated molecule and its non-deuterated isotopologues, allowing for the calculation of isotopic purity based on relative abundance.[4][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protio (-OCH₃) signal, while ²H NMR can confirm the presence and location of the deuterium label. NMR provides valuable insights into the structural integrity and relative isotopic purity of the compound.[3]
Troubleshooting Guide: Isotopic Exchange Issues
This section addresses specific problems you may encounter.
Q6: I am using this compound as an internal standard in an LC-MS/MS assay and my results are inconsistent. Could isotopic exchange be the cause?
Yes, this is a possibility. While the methoxy group is stable, back-exchange can sometimes occur under specific analytical conditions or during sample preparation.[6]
-
Pillar of Causality: Inconsistent quantification when using a deuterated internal standard can stem from several sources:
-
In-source Exchange: H/D exchange occurring within the mass spectrometer's ion source, although less common for stable positions.
-
Sample Preparation: Storing or processing samples in strongly acidic or basic solutions for extended periods could potentially compromise the label's integrity, though this is unlikely for a methoxy group.
-
Chromatographic Shift: Significant deuteration can sometimes cause a slight shift in chromatographic retention time relative to the unlabeled analyte.[19][20] If the integration windows are not set correctly for both the analyte and the standard, it can lead to inaccurate peak area ratios.[19]
-
Analyte vs. Standard Degradation: If the stability of the analyte and the internal standard differs under the sample preparation or storage conditions, it will lead to erroneous results.[20]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for LC-MS/MS issues.
Q7: My reaction involves a strong base. Will this cause my this compound to lose its deuterium label?
This is highly unlikely. The deuterium atoms on the methoxy group are not acidic and will not be abstracted by a base. Base-catalyzed H/D exchange primarily occurs at alpha-hydrogens to a carbonyl group, which are acidic due to resonance stabilization of the resulting enolate anion.[14][16][21] Since this compound has no alpha-hydrogens, and the methoxy deuterons are not acidic, it should be stable to most basic conditions that do not cleave the ether bond itself.
Q8: I suspect my stored this compound has degraded. What should I do?
Proper storage is key. The compound should be stored in a tightly sealed container, protected from moisture and light, and at the recommended temperature.[22] If you suspect degradation or contamination:
-
Re-analyze Purity: First, re-confirm the chemical and isotopic purity using HRMS and/or NMR as described in Q5.[3][4]
-
Compare to a New Lot: If possible, compare your results to a new, unopened vial of the same product.
-
Perform a Stability Test: Use the protocol below (Protocol 2) to test its stability under your specific experimental conditions.
| Potential Cause | Prevention Strategy | Rationale |
| Acidic/Basic Contaminants | Store in a clean, inert vial. Avoid storing solutions in acidic or basic buffers for prolonged periods. | Traces of acid or base can catalyze degradation or exchange reactions over time.[21] |
| Atmospheric Moisture | Store under an inert atmosphere (e.g., argon or nitrogen) and use a desiccator. | Moisture provides a source of protons (¹H) that can participate in exchange reactions, especially if trace catalysts are present.[9] |
| High Temperature | Store at the recommended temperature, typically refrigerated or frozen. | Elevated temperatures can accelerate degradation pathways and potential exchange reactions. |
| Photodegradation | Store in an amber vial or otherwise protect from light. | Aromatic aldehydes can be susceptible to light-induced degradation. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity via HRMS
This protocol provides a general workflow for determining the isotopic enrichment of this compound.
Objective: To quantify the percentage of D3-labeled molecules relative to D0, D1, and D2 species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for your mass spectrometer (e.g., 1 µg/mL) using the initial mobile phase conditions.
-
-
Instrumentation (Direct Infusion ESI-HRMS):
-
Set the mass spectrometer to a high-resolution mode (resolving power > 10,000).
-
Acquire data in full scan mode, ensuring the mass range includes the m/z values for the unlabeled (M+H)⁺ and the D3-labeled (M+3+H)⁺ ions (approx. m/z 137 and 140).
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each isotopologue (D0, D1, D2, D3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: % Isotopic Purity = [Intensity(D3) / (Intensity(D0) + Intensity(D1) + Intensity(D2) + Intensity(D3))] x 100
-
Note: For highly accurate calculations, corrections for the natural isotopic abundance of ¹³C may be necessary.[18]
-
| Technique | Advantages | Disadvantages |
| HRMS | High sensitivity, low sample consumption, rapid analysis.[4][18] | Does not provide positional information; potential for in-source exchange. |
| NMR | Provides definitive structural and positional information, directly quantifies isotopic enrichment at specific sites.[3] | Lower sensitivity, requires more sample, longer acquisition times. |
Protocol 2: Stability Testing Under Simulated Reaction Conditions
Objective: To determine if your specific reaction conditions cause isotopic exchange.
Methodology:
-
Reaction Setup:
-
In a reaction vial, combine this compound with all reaction components (solvent, reagents, catalysts) except for the key reactant that would consume it . Use a protic (non-deuterated) solvent if that is what your reaction calls for.
-
Create a control vial containing only this compound in the same solvent.
-
-
Incubation:
-
Stir both mixtures at the intended reaction temperature for the planned duration of your experiment.
-
-
Work-up and Analysis:
-
At the end of the incubation period, quench the reaction as you normally would.
-
Extract the this compound from the reaction mixture.
-
Analyze the recovered material by HRMS or NMR (using Protocol 1) and compare its isotopic purity to the starting material and the control vial.
-
-
Interpretation:
-
No change in purity: Your reaction conditions are safe and do not cause isotopic exchange.
-
Significant decrease in purity: One or more of your reagents or conditions are promoting H/D exchange. You will need to modify your protocol (e.g., use an aprotic solvent, a different catalyst, or lower the temperature).
-
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- This compound. MySkinRecipes.
- This compound | 342611-04-5. Benchchem.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Hydrogen - Deuterium exchange. Química Organica.org.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.
- Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
- 10.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
- 4-?Hydroxy-?3-?methoxy benzaldehyde-?d3. MedChemExpress.
- Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. PMC - NIH.
- Retention Time shifts using deuterated internal standards. skyline.ms.
- Navigating the Isotopic Landscape: A Technical Guide to the Mass Spectrometry of Deuterated Aldehydes. Benchchem.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
- This compound. CDN Isotopes.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace.
- Deuterium Exchange. Chemistry LibreTexts.
- Hydrogen–deuterium exchange. Wikipedia.
- Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. ACS Catalysis.
- Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. PMC - NIH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Addressing Chromatographic Shifts of Deuterated Standards
Welcome to our dedicated technical support center for navigating the nuances of using deuterated internal standards in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) applications. This resource is tailored for researchers, scientists, and drug development professionals to effectively diagnose and resolve challenges related to chromatographic shifts, ensuring the integrity and accuracy of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the chromatographic behavior of deuterated standards.
Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?
This phenomenon, known as the "chromatographic isotope effect" or "deuterium isotope effect," is an expected behavior.[1][2] It stems from subtle yet significant differences in the physicochemical properties between deuterated and non-deuterated molecules. The core of this effect lies in the difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[2]
In the context of reversed-phase chromatography, these differences often manifest as deuterated compounds eluting slightly earlier than their non-deuterated (protiated) counterparts.[1][2][3] This is because the deuterated molecule can be slightly less retentive on the non-polar stationary phase.[1][2]
Q2: What factors influence the magnitude of this chromatographic shift?
The extent of the retention time (RT) shift is not constant and is influenced by several key factors:
-
Number of Deuterium Atoms: Generally, a higher number of deuterium atoms incorporated into a molecule leads to a more pronounced retention time shift.[2][4]
-
Position of Deuteration: The location of the deuterium atoms within the molecular structure is critical.[2] Deuteration can subtly alter the molecule's overall polarity and how it interacts with the stationary phase.
-
Chromatographic Conditions: Mobile phase composition, gradient steepness, and column chemistry all play a significant role in the observed shift.
Q3: Is a small retention time shift between my analyte and deuterated standard a problem?
While a small, consistent shift is normal, it can become problematic if it leads to "differential matrix effects".[5] Matrix effects occur when components in the sample (the matrix) interfere with the ionization of the analyte in the mass spectrometer source. If the analyte and its deuterated internal standard (IS) do not co-elute perfectly, they may enter the ion source at different times and experience different levels of ion suppression or enhancement.[5][6] This can compromise the accuracy and precision of quantification, as the IS no longer perfectly mirrors the analytical behavior of the analyte.[5] Studies have indicated that matrix effects experienced by an analyte and its deuterated standard can differ significantly due to such shifts.[5]
Q4: Are there alternatives to deuterated standards that do not exhibit this shift?
Yes, stable isotope-labeled standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are often considered the "gold standard".[5] These heavier isotopes do not typically induce a chromatographic shift, leading to perfect co-elution with the analyte.[5][7] The primary drawback of ¹³C and ¹⁵N labeled standards is their higher cost and more complex synthesis compared to deuterated standards.[8]
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues related to chromatographic shifts of deuterated standards.
Symptoms: The retention time of the deuterated standard, the analyte, or both, varies between injections or across a batch.
Potential Causes & Solutions:
-
System Instability: Fluctuations in pump pressure, oven temperature, or mobile phase composition can cause RT drift.
-
Troubleshooting Protocol:
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting a run.
-
Pump Performance: Check for pressure fluctuations. If observed, prime the pumps and check for leaks or bubbles in the solvent lines.
-
Oven Temperature: Verify that the column oven is maintaining a stable temperature.
-
-
-
Column Degradation: Loss of stationary phase or column contamination can alter retention characteristics.
-
Troubleshooting Protocol:
-
Column Wash: Implement a robust column washing procedure between batches.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If performance continues to degrade, replace the column.
-
-
Symptoms: The retention time difference between the analyte and the deuterated standard is larger than expected, or the deuterated standard elutes later than the analyte in reversed-phase chromatography.
Potential Causes & Solutions:
-
Molecular Structure and Deuteration Site: The position of deuterium substitution can, in some cases, increase the molecule's lipophilicity, leading to a later elution in reversed-phase LC.
-
Actionable Insight: This is an intrinsic property of the standard. If the shift is consistent and does not compromise data quality (i.e., no differential matrix effects), it may be acceptable. If it is problematic, consider a different deuterated analog or a ¹³C-labeled standard.
-
-
Secondary Isotope Effects: The interaction of the deuterated molecule with the mobile phase and stationary phase can be complex. For instance, using deuterated solvents in the mobile phase can also influence retention.
-
Actionable Insight: Be mindful of all sources of deuterium in the system. While not a common troubleshooting step, understanding this phenomenon can provide context for unexpected results.
-
Symptoms: Peaks are broad, tailing, or splitting.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Protocol:
-
Dilute Sample: Reduce the concentration of the analyte and internal standard.
-
-
-
Mismatched Solvents: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Troubleshooting Protocol:
-
Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Column Contamination or Damage: Buildup of matrix components or physical damage to the column frit can lead to poor peak shape.
-
Troubleshooting Protocol:
-
Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interferences.
-
Column Reversal/Wash: Follow the manufacturer's instructions for column washing and regeneration.
-
-
Part 3: Method Optimization to Mitigate Shift-Related Issues
A well-developed analytical method is the best defense against problems arising from the chromatographic isotope effect.
Key Optimization Strategies:
| Parameter | Strategy | Rationale |
| Gradient Profile | Employ a shallower gradient around the elution time of the analyte and IS. | This increases the separation between the target compounds and potential matrix interferences, providing a more stable ionization environment. |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl). | Different column chemistries will have varying interactions with the analyte and IS, potentially minimizing the RT shift or improving co-elution. |
| Mobile Phase | Adjust the organic modifier (e.g., acetonitrile vs. methanol) and pH. | These changes can alter the selectivity of the separation and influence the magnitude of the isotope effect. |
| Sample Preparation | Enhance cleanup procedures to remove matrix components. | A cleaner sample reduces the likelihood of differential matrix effects, even with a slight RT shift.[9] |
Experimental Workflow for Method Optimization
Caption: Workflow for optimizing an LC-MS method using deuterated standards.
Part 4: Advanced Considerations
Deuterium Exchange:
A critical consideration is the stability of the deuterium label. If deuterium atoms are located on exchangeable sites (e.g., -OH, -NH, -SH groups), they can exchange with hydrogen atoms from the solvent.[5][10] This can compromise the integrity of the internal standard and lead to inaccurate quantification.
-
Best Practice: Select deuterated standards where the labels are on stable positions, such as aliphatic or aromatic carbons.[10] Always verify the stability of your standard under your specific sample storage and analytical conditions.
Data Processing Software:
Some data processing software may have settings that assume co-elution of the analyte and internal standard.[11] If there is a significant RT shift, this can lead to integration errors.
-
Best Practice: Familiarize yourself with your software's integration parameters. Ensure that the peak integration windows for the analyte and the deuterated standard can be set independently if necessary.[11]
Logical Relationship of Troubleshooting
Caption: A logical approach to troubleshooting chromatographic shift issues.
References
- Technical Support Center: Troubleshooting Retention Time Shifts with Deuter
- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Compar
- Technical Support Center: Troubleshooting Chromatographic Shifts of Deuter
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
- Deuterated Standards for LC-MS Analysis: What They Are & Why They M
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Retention Time shifts using deuter
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Improving signal-to-noise ratio for 4-Methoxy-D3-benzaldehyde detection
Guide to Improving Signal-to-Noise Ratio in Mass Spectrometry
Welcome to the technical support center for the analysis of 4-Methoxy-D3-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio in their analytical methods. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address common challenges, moving from foundational checks to advanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Issues & Instrument Health
Q1: My baseline is noisy and high, even before injecting my sample. What are the first things I should check?
High background noise is a common culprit that directly degrades the S/N ratio by increasing the 'N' value.[1][2] Before suspecting complex matrix effects or analyte-specific issues, it's crucial to ensure your instrument and reagents are clean.
-
Cause & Solution: Solvent and Mobile Phase Contamination
-
The "Why": Non-LCMS grade solvents, contaminated water, or improperly stored mobile phase additives can introduce a significant amount of chemical noise. For example, some water filtration systems can introduce contaminants like algae, which may show up as a prominent mass peak (e.g., m/z 149 in ESI or APCI).[3]
-
Action: Always use fresh, LC-MS grade solvents and high-purity water (e.g., 18.2 MΩ·cm). If you prepare buffered mobile phases, make them fresh daily and filter them. To diagnose a solvent issue, try running the gradient with a new, trusted batch of solvents.
-
-
Cause & Solution: System Contamination
-
The "Why": Over time, residues from previous analyses, pump seals, or tubing can leach into the mobile phase, creating a high background.
-
Action: Perform a system "steam clean" by running a high flow of an appropriate cleaning solution (e.g., 75:25 methanol:water) overnight with high gas flows and temperatures.[3] This helps purge contaminants from the LC path, tubing, and MS source. If you suspect a specific module (e.g., autosampler), systematically bypass it to isolate the source of contamination.
-
-
Cause & Solution: Improper Instrument Tuning
-
The "Why": An out-of-tune mass spectrometer will not have optimal ion transmission, and mass axis calibration may be off. A shift of even 0.3 amu can significantly reduce the signal detected for your target ion, especially when using narrow extraction windows.[3]
-
Action: Ensure the instrument has reached thermal equilibrium (which can take several hours) before tuning and calibration.[3] Regularly perform mass axis calibration and resolution checks according to the manufacturer's protocol.
-
Section 2: Sample Preparation & Mitigating Matrix Effects
Q2: I see a strong signal when I inject my standard in a pure solvent, but the signal is suppressed when I analyze it in my sample matrix (e.g., plasma, urine). What is happening and how can I fix it?
This is a classic case of matrix effects , specifically ion suppression. It occurs when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of your target analyte in the MS source.[4][5][6] This interference reduces ionization efficiency, leading to a lower signal and poor S/N.[7] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[7]
Solutions:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[4]
Technique Principle Pros Cons Best For Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to precipitate proteins. Fast, simple, inexpensive. Non-selective; leaves many small molecules and phospholipids.[8] High-throughput screening where some matrix effect is tolerable. Liquid-Liquid Extraction (LLE) Partition the analyte between two immiscible liquid phases based on polarity/solubility. Cleaner than PPT; can remove salts and some polar interferences. More labor-intensive, uses larger solvent volumes, can have emulsion issues.[8] Removing highly polar or non-polar interferences. Solid-Phase Extraction (SPE) Use a solid sorbent to selectively retain the analyte while matrix components are washed away. Highly selective, provides the cleanest extracts, reduces matrix effects significantly.[8] More expensive, requires method development. Assays requiring the lowest detection limits and highest accuracy. -
Chromatographic Separation: If cleanup is insufficient, modify your LC method to chromatographically separate the analyte from the interfering matrix components. A longer, shallower gradient or a different column chemistry can resolve the analyte from the "suppression zone."
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a SIL-IS. When used to quantify the non-labeled 4-Methoxybenzaldehyde, it co-elutes and experiences the same degree of ion suppression.[4] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even with signal suppression.
Section 3: Analytical Method Optimization (LC-MS & GC-MS)
Q3: What are the best starting points for my LC-MS or GC-MS method to maximize the signal for this compound?
The choice between LC-MS and GC-MS depends on your sample matrix, required sensitivity, and available equipment. Aldehydes can be challenging for both.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The "Why": Aldehydes can ionize poorly via ESI and may react with certain mobile phase components.[9] APCI is a good alternative as it's better for less-polar, lower-molecular-weight compounds.[10]
-
Recommendations:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for reversed-phase chromatography.
-
Mobile Phase: Use formic acid (0.1%) as a modifier instead of ammonium-based buffers like ammonium acetate or formate. Aldehydes can form condensation products with ammonium salts, reducing the available analyte for detection.[9]
-
Ionization Mode: Test both ESI and APCI in positive ion mode.[10] Infuse a standard of your analyte to determine which source provides a better signal.
-
-
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
The "Why": Aldehydes are often not volatile enough for direct GC analysis and can be prone to degradation.[11][12] Derivatization is highly recommended to increase volatility and thermal stability.[11][13]
-
Recommendations:
-
Derivatization: Use O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts quantitatively with aldehydes to form stable oxime derivatives. The resulting derivative is highly volatile and contains an electrophoric group, making it extremely sensitive for detection using Negative Chemical Ionization (NCI).[13][14]
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) provides excellent resolution for these derivatives.
-
Ionization Mode: Compare Electron Impact (EI) and Negative Chemical Ionization (NCI). NCI is often significantly more selective and sensitive for PFBHA derivatives.[14]
-
-
Section 4: Mass Spectrometer Parameter Tuning
Q4: Which specific MS source parameters should I focus on optimizing for my analyte?
Fine-tuning the MS source is critical for maximizing signal intensity. While optimal values are instrument-dependent, the principles are universal. It is best to set values on a maximum plateau, where small variations do not cause a large change in response, to ensure method robustness.[10]
Table of Key MS Parameters for Optimization
| Parameter | LC-MS (ESI/APCI) | GC-MS (EI/NCI) | The "Why" (Causality) |
| Drying Gas Temperature | 250–350 °C | N/A | Optimizes desolvation of droplets. Too low = poor desolvation and noise. Too high = thermal degradation of the analyte.[15][16] |
| Drying Gas Flow | 5–13 L/min | N/A | Assists in desolvation. Higher flow rates can improve S/N but may suppress the signal if set too high.[3][16] |
| Nebulizer Pressure | 35–60 psig | N/A | Controls the formation of the aerosol spray. Higher pressure creates finer droplets, aiding desolvation, but can reduce signal if excessive.[15][17] |
| Capillary Voltage (Vcap) | 2000–4000 V | N/A | Guides ions into the mass spectrometer. Optimize for maximum signal without causing in-source fragmentation.[10][15] |
| Source/Ion Transfer Temp. | N/A | 200–280 °C | Ensures the analyte remains in the gas phase and prevents contamination. Too high can cause degradation.[17] |
| Electron Energy | N/A | 70 eV (Standard for EI) | The standard energy for EI provides reproducible fragmentation patterns for library matching.[17] |
Section 5: Advanced Strategy: Derivatization Protocol for GC-MS
Q5: You mentioned derivatization for GC-MS. Can you provide a detailed protocol?
Certainly. Derivatizing this compound with PFBHA is a field-proven method to dramatically improve its detectability.
Experimental Protocol: PFBHA Derivatization
This protocol is a self-validating system. A successful derivatization will yield a sharp, strong peak for the PFBHA-oxime derivative at a different retention time than the underivatized aldehyde, with a characteristic mass spectrum.
-
Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water or a suitable buffer.
-
Sample Preparation: Prepare your standards, QC samples, and extracted unknown samples in a solvent such as ethyl acetate or hexane. A typical volume is 100 µL.
-
Reaction:
-
To your 100 µL sample, add 50 µL of the PFBHA reagent solution.
-
Add a small amount of a catalyst if needed (e.g., pyridine), though the reaction often proceeds well without it.
-
Vortex the mixture vigorously for 1 minute.
-
-
Incubation:
-
Seal the vials tightly.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes to drive the reaction to completion.[14]
-
-
Extraction (if starting from aqueous matrix):
-
After incubation, cool the vials to room temperature.
-
Add 200 µL of hexane, vortex for 1 minute, and centrifuge.
-
Carefully transfer the upper organic layer (containing the derivative) to a new autosampler vial with an insert.
-
-
Analysis: Inject 1 µL of the final extract into the GC-MS system, preferably using the NCI mode for detection.
Overall Troubleshooting Workflow
When faced with a low S/N ratio, a systematic approach is key. Use the following workflow to guide your troubleshooting process.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Library of Medicine. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2018). National Library of Medicine. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]
-
Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies. [Link]
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2000). ResearchGate. [Link]
-
Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Phospholipid-based matrix effects in LC-MS... (n.d.). Ovid. [Link]
-
Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]
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Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. (2013). ResearchGate. [Link]
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LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. [Link]
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Tips for Optimizing Key Parameters in LC–MS. (2013). LCGC International. [Link]
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Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2016). National Library of Medicine. [Link]
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Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent Technologies. [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. [Link]
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10.2: Improving the Signal-to-Noise Ratio. (2021). Chemistry LibreTexts. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
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Improvement signal to noise ratio. (2012). Chromatography Forum. [Link]
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Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. (2016). National Library of Medicine. [Link]
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5.1: The Signal-to-Noise Ratio. (2022). Chemistry LibreTexts. [Link]
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Aldehyde analysis (LC-MS/MS). (2023). Reddit. [Link]
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- 17. lcms.cz [lcms.cz]
Technical Support Center: A Guide to Preventing Degradation of 4-Methoxy-D3-benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methoxy-D3-benzaldehyde. This document is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound. Our goal is to provide you with the necessary knowledge and practical guidance to ensure the chemical purity and isotopic stability of your samples during storage and handling. Degradation can compromise experimental results, and this guide offers a proactive approach to prevention.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway is autoxidation.[1][2] Like many benzaldehyde derivatives, this compound reacts with atmospheric oxygen in a free-radical chain reaction to form its corresponding carboxylic acid, 4-methoxy-D3-benzoic acid.[1][3] This process can be initiated or accelerated by exposure to light and trace metal impurities.[1][4]
Q2: How can I visually identify if my sample has degraded?
There are two common visual cues of degradation. The most definitive sign is the presence of white crystalline solids within the liquid aldehyde; this is the 4-methoxy-D3-benzoic acid precipitating out of the solution.[1] Additionally, a pure aldehyde should be a colorless to pale yellow liquid, but prolonged exposure to air can cause it to develop a more pronounced yellow color.[1][5] However, significant amounts of the benzoic acid can be dissolved in the aldehyde before any crystals become visible.[1] Therefore, analytical confirmation is recommended if degradation is suspected.
Q3: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, airtight container to minimize contact with oxygen.[1] To further protect against oxidation, flushing the container with an inert gas like argon or nitrogen before sealing is a highly effective practice.[1] The compound is light-sensitive, so storage in an amber or opaque vial in a dark location is critical.[1][6] While some suppliers suggest room temperature storage for the solid form[7], keeping it in a cool (2-8°C), dry place can further slow any potential degradation.[8][9]
Q4: I need to store this compound in solution. What is the best practice?
When stored as a solution, the risk of degradation can increase. The choice of solvent and storage conditions is critical.
-
Solvent: Use a dry, aprotic solvent such as acetonitrile. Protic solvents are generally not recommended for long-term storage of isotopically labeled compounds to avoid any potential for isotopic exchange, although the deuterium on the methoxy group is generally stable.[10]
-
Temperature: For long-term storage in solution, cold temperatures are essential. Storage at -20°C or -80°C is highly recommended to significantly reduce the rate of chemical degradation.[10][11]
-
Atmosphere & Light: As with the solid form, solutions should be stored under an inert atmosphere and protected from light.[1][10] Use amber glass vials with PTFE-lined caps to ensure an airtight seal and prevent light exposure.[12]
Q5: Does the deuterium (D3) label on the methoxy group affect its stability?
The deuterium label on the methoxy group is in a non-exchangeable position under standard storage conditions and does not inherently make the molecule more or less susceptible to its primary degradation pathway, which is the oxidation of the aldehyde group.[10] The stability concerns are primarily governed by the chemical properties of the benzaldehyde functional group itself.[10] Therefore, the storage precautions are identical to those for the unlabeled compound.
Q6: How long can I expect my sample to be stable?
The shelf life is highly dependent on storage conditions. One supplier notes that the compound is stable if stored under recommended conditions, but should be re-analyzed for chemical purity after three years.[7] When stored meticulously as a solid under an inert atmosphere in the dark at refrigerated temperatures, it can remain stable for several years. In solution, even at -20°C, slow degradation can occur over months. For quantitative applications, it is best practice to verify the purity of the standard if it has been in storage for an extended period, especially after being opened.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise from compound degradation.
Issue: I see white crystals in my liquid this compound. What are they and what should I do?
-
Diagnosis: The white crystals are almost certainly 4-methoxy-D3-benzoic acid, the product of autoxidation.[1] Their presence confirms that the sample has undergone significant degradation.
-
Solution: For non-quantitative applications where high purity is not essential, you may be able to use the remaining liquid. However, for most scientific applications, the aldehyde must be purified. This can be achieved by washing the sample with a basic solution, such as 10% sodium carbonate, to convert the acidic impurity into its water-soluble salt.[1] After separating the aqueous layer, the organic layer containing the purified aldehyde should be dried and can be further purified by distillation.[1] For critical applications, it is often more practical and reliable to purchase a new, verified lot of the compound.
Issue: My reaction yields are lower than expected. Could degradation be the cause?
-
Diagnosis: Yes, this is a common consequence of using a degraded aldehyde. The 4-methoxy-D3-benzoic acid impurity can interfere with many chemical reactions, particularly those involving sensitive catalysts which can be "poisoned" by the acidic impurity.[1]
-
Solution: First, verify the purity of your starting material using an appropriate analytical method like HPLC-UV or GC-MS (see Protocol 2). If the purity is below acceptable limits for your experiment, you must either purify the reagent as described above or use a new, high-purity batch.
Issue: My quantitative analysis results are inconsistent. How can I verify the purity of my standard?
-
Diagnosis: Inconsistent results when using this compound as an analytical standard are a strong indicator of degradation. If the standard has partially oxidized, its effective concentration is lower than stated, leading to inaccurate quantification of your target analyte.
-
Solution: You must perform a purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent and widely available technique for this purpose.[14] It can effectively separate this compound from its primary degradant, 4-methoxy-D3-benzoic acid, allowing for accurate purity determination.[15] A detailed protocol is provided in the next section.
Section 3: Protocols and Methodologies
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
Materials:
-
Amber glass vial with PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and needle adapter
-
Syringes for liquid transfer (if applicable)
-
Appropriate storage location (refrigerator at 2-8°C or freezer at -20°C)
Procedure:
-
Receiving: Upon receipt, inspect the container for any damage to the seal. If possible, perform an initial purity check via HPLC-UV.
-
Aliquoting: To prevent contamination and repeated freeze-thaw cycles or air exposure of the main stock, aliquot the compound into smaller, single-use volumes if you plan to use it over an extended period.
-
Inerting the Atmosphere:
-
Insert a needle connected to the inert gas source through the vial's septum or slightly open the cap in a controlled environment (like a glove box).
-
Insert a second, wider-gauge needle as an outlet.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace all oxygen.
-
Remove the outlet needle first, followed by the gas inlet needle, and immediately seal the vial tightly.
-
-
Labeling: Ensure all aliquots are clearly labeled with the compound name, concentration (if in solution), date, and storage conditions.[6]
-
Storage:
-
Long-Term (Solid): Place the inerted, sealed vial in a refrigerator (2-8°C) or a designated cold, dark chemical storage area.
-
Long-Term (Solution): Place the inerted, sealed vial in a -20°C or -80°C freezer.
-
Short-Term (In-Use): Keep the vial tightly sealed and protected from light when not in active use. Re-flush with inert gas if the vial will be stored for more than a few days after opening.
-
Protocol 2: Analytical Method for Purity Assessment using HPLC-UV
This protocol provides a general method for determining the purity of this compound and quantifying the 4-methoxy-D3-benzoic acid impurity.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Reference standards for 4-methoxybenzaldehyde and 4-methoxybenzoic acid (for retention time confirmation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization depending on the specific column used. Filter and degas the mobile phase.
-
Standard Preparation:
-
Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is needed (e.g., 1-100 µg/mL).[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
-
UV Detection Wavelength: Scan for the optimal wavelength, but 254 nm or 280 nm are typically good starting points for aromatic aldehydes and acids.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the reference standards (if available) to determine the retention times for the pure aldehyde and the benzoic acid degradant. The benzoic acid, being more polar, will typically have an earlier retention time than the aldehyde in reverse-phase chromatography.
-
Inject your sample solution.
-
-
Data Interpretation:
-
Integrate the peak areas for this compound and any impurity peaks, particularly the peak corresponding to 4-methoxy-D3-benzoic acid.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks: Purity (%) = (Area of Aldehyde Peak / Total Area of All Peaks) x 100
-
Section 4: Visual Guides and Data
Diagrams
Data Summary Table
| Parameter | Condition | Solid Form | Solution Form | Rationale & Reference |
| Temperature | Short-Term (<1 month) | 2-8°C or Room Temp (15-25°C) | 2-8°C | To slow oxidation while allowing easy access.[1][8] |
| Long-Term (>1 month) | 2-8°C | -20°C to -80°C | Low temperatures significantly decrease the rate of chemical degradation, which is more critical for solutions.[10][11] | |
| Atmosphere | All Durations | Inert Gas (N₂ or Ar) | Inert Gas (N₂ or Ar) | Exclusion of oxygen is the most critical factor in preventing autoxidation.[1] |
| Light | All Durations | Protect from Light | Protect from Light | Light, especially UV, can catalyze the free-radical oxidation reaction.[1][6] |
| Container | All Durations | Amber Glass, PTFE-lined cap | Amber Glass, PTFE-lined cap | Provides a chemically inert barrier, an airtight seal, and protection from light.[1][12] |
Section 5: References
-
BenchChem. (n.d.). Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved January 16, 2026, from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. Retrieved January 16, 2026, from
-
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved January 16, 2026, from
-
Quora. (2021). Can benzaldehyde be oxidised? Retrieved January 16, 2026, from
-
Griffith, G. A., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5(3332). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Retrieved January 16, 2026, from [Link]
-
BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. Retrieved January 16, 2026, from
-
BenchChem. (n.d.). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Retrieved January 16, 2026, from
-
MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved January 16, 2026, from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food - Vanillin. Retrieved January 16, 2026, from
-
Curtin University. (2016). Guidance for the Storage of Chemicals. Retrieved January 16, 2026, from
-
MDPI. (2023). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Retrieved January 16, 2026, from [Link]
-
AIP Publishing. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. Retrieved January 16, 2026, from [Link]
-
Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved January 16, 2026, from [Link]
-
Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved January 16, 2026, from [Link]
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- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 4-Methoxy-D3-benzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-Methoxy-D3-benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the common challenges encountered during this specific isotopic labeling synthesis.
The introduction of deuterium into molecules, a process known as deuteration, has garnered significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1] this compound is a deuterated analog of 4-methoxybenzaldehyde, a naturally occurring fragrant compound found in various plants.[1] This deuterated version serves as a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic studies.[1][2]
This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and detailed troubleshooting for more complex experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and purification of this compound.
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and cost-effective starting material is 4-methoxybenzaldehyde (also known as p-anisaldehyde).[1][2] The synthesis then involves the selective deuteration of the aldehyde proton.
Q2: What are the typical deuterating agents used in this synthesis?
A common method for this transformation is the use of a deuterium source in the presence of a suitable catalyst. While specific proprietary methods exist, analogous reactions often employ reagents like D2O with a base or a deuterated reducing agent.
Q3: How can I confirm the successful deuteration and purity of my final product?
A combination of analytical techniques is essential for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for confirming the disappearance of the aldehyde proton signal and for assessing the isotopic purity. 13C NMR can further confirm the structure.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the deuterated compound and to assess its chemical purity.[1][2]
Q4: What are the key safety precautions to consider during this synthesis?
As with any chemical synthesis, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents used in related syntheses, such as methyl sulfate, are toxic and require careful handling.[3]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.
Troubleshooting Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Deuteration Efficiency | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or 1H NMR. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. |
| Inactive or insufficient deuterating agent. | Use a fresh, high-purity deuterating agent. Ensure the stoichiometry of the deuterating agent is appropriate for the reaction scale. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | As mentioned above, optimize reaction conditions to drive the reaction to completion. |
| Inefficient purification. | Refine the purification strategy. This may involve optimizing the solvent system for column chromatography or selecting a more appropriate recrystallization solvent. | |
| Formation of Side Products | Undesired side reactions due to overly harsh reaction conditions. | Consider lowering the reaction temperature or using a milder catalyst. |
| Air oxidation of the aldehyde. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the final product in a tightly sealed container, minimizing headspace to reduce air exposure.[3] |
Troubleshooting Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Removing Unreacted Starting Material | Similar polarity of the product and starting material. | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent system (e.g., ethyl acetate in petroleum ether) can improve separation.[4] |
| "Oiling Out" During Recrystallization | The melting point of the compound is below the boiling point of the solvent. | Select a solvent with a lower boiling point or use a solvent mixture. If the crude product is highly impure, consider an initial purification by column chromatography.[4] |
| Low Recovery from Recrystallization | Using too much solvent for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| Premature crystallization during hot filtration. | Use a heated funnel or pre-warm the filtration apparatus to prevent premature crystal formation.[4] | |
| Washing collected crystals with warm solvent. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.[4] |
Part 3: Experimental Protocols & Workflows
General Synthesis Workflow
The synthesis of this compound from 4-methoxybenzaldehyde typically follows a deuteration protocol. While the specific reagents may vary, the general workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline. It is crucial to first determine the optimal eluent system using Thin Layer Chromatography (TLC).
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., petroleum ether).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.[4]
-
-
Elution:
-
Begin elution with the least polar solvent system determined by TLC analysis.
-
Gradually increase the polarity of the eluent to separate the desired product from impurities.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Ethanol or a mixture of ethanol and water are often good starting points for similar benzaldehyde derivatives.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved.[4]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[4]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.[4]
-
Purification Method Selection Workflow
The choice between column chromatography and recrystallization depends on the scale of the purification and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
References
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2018). Journal of Applicable Chemistry. Retrieved January 16, 2026, from [Link]
-
Li, Y., & Chen, X. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved January 16, 2026, from [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2485-2492. Retrieved January 16, 2026, from [Link]
-
Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (1987). Google Patents.
-
Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Ng, S. W. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o112. Retrieved January 16, 2026, from [Link]
-
FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). (n.d.). HMDB. Retrieved January 16, 2026, from [Link]
-
Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 58-62. Retrieved January 16, 2026, from [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wang, L., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(102), 58693-58701. Retrieved January 16, 2026, from [Link]
Sources
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 4-Methoxy-D3-benzaldehyde as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of discovery and regulatory approval. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is one of the most critical decisions influencing the accuracy and precision of an assay. This guide provides an in-depth technical comparison of 4-Methoxy-D3-benzaldehyde, a deuterated internal standard, against common alternatives, supported by established analytical principles and experimental frameworks.
The Foundational Role of Internal Standards in Quantitative Analysis
Quantitative chromatographic analysis relies on the principle that a detector's response is proportional to the concentration of the analyte.[1] However, the analytical process is fraught with potential sources of variability that can undermine this relationship. Internal standards are compounds added in a constant amount to all samples—calibrators, quality controls, and unknowns—at the earliest possible stage of sample preparation.[2][3] Their purpose is to act as a chemical and analytical mimic of the target analyte, providing a reference point to correct for fluctuations in the analytical process.
An ideal internal standard compensates for:
-
Sample Preparation and Extraction Losses: Variations in recovery during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) affect both the analyte and the IS, preserving their ratio.[4][5][6][7]
-
Injection Volume Inconsistencies: Minor differences in the volume injected by an autosampler are normalized by the consistent ratio of analyte to IS.[1][8]
-
Matrix Effects: Co-eluting compounds from complex matrices (e.g., plasma, soil) can suppress or enhance the analyte's ionization in the mass spectrometer source. A co-eluting IS experiences the same effect, allowing for reliable correction.[4][7][9][10]
-
Instrumental Drift: Changes in detector sensitivity or source conditions over an analytical run are accounted for, ensuring run-to-run reproducibility.[4][7]
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[6] Deuterated compounds, where hydrogen atoms are replaced with their heavier, stable isotope deuterium, are widely considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte of interest.[4][9][11][12]
This compound: Profile of an Ideal Internal Standard
This compound is the deuterated analogue of 4-methoxybenzaldehyde (also known as p-anisaldehyde), a compound relevant in flavor, fragrance, and pharmaceutical synthesis.[13][14][15]
Chemical and Physical Properties:
-
Analyte: 4-Methoxybenzaldehyde (C₈H₈O₂)
-
Internal Standard: this compound (C₈D₃H₅O₂)[16]
-
CAS Number: 342611-04-5[16]
-
Key Feature: The three deuterium atoms on the methoxy group provide a +3 Dalton mass difference. This shift is sufficient to prevent isotopic crosstalk while being minimal enough to ensure co-elution and identical physicochemical behavior during extraction and ionization.[6][7]
The core principle of its efficacy lies in this near-perfect chemical mimicry. During LC-MS/MS analysis, both compounds experience the same journey from sample matrix to detector. While the liquid chromatograph does not separate them, the mass spectrometer easily distinguishes them by their mass-to-charge (m/z) ratio. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, a value that remains robust despite variations that would render absolute area measurements unreliable.[3][8]
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A Comparative Guide to the Kinetic Isotope Effect: 4-Methoxy-D3-benzaldehyde vs. 4-Methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, offering profound insights into the bond-breaking and bond-forming events that govern chemical transformations. This guide provides an in-depth comparative analysis of the kinetic isotope effect for 4-methoxy-D3-benzaldehyde versus its non-deuterated counterpart, 4-methoxybenzaldehyde. While direct comparative experimental data for this specific pair is not extensively published, this guide will leverage well-established principles of physical organic chemistry and data from structurally analogous compounds, such as benzaldehyde, to provide a predictive framework and a robust experimental design for its determination.
The Theoretical Foundation: Why Isotopic Substitution Matters
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This phenomenon is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energies of bonds to different isotopes.[3][4] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond.[4][5] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.[1][2]
When the isotopic substitution involves an atom whose bond is broken or formed in the rate-determining step of a reaction, a primary kinetic isotope effect is observed.[6] For the cleavage of a C-H versus a C-D bond, the theoretical maximum primary KIE (kH/kD) is approximately 6-8 at room temperature.[1] A measured KIE significantly greater than 1 is strong evidence that the C-H bond is indeed broken in the rate-determining step.[7]
In the case of this compound, the deuterium is substituted at the aldehydic position. Therefore, in reactions where the aldehydic C-H bond is cleaved during the rate-limiting step, a significant primary kinetic isotope effect is anticipated when compared to the reaction rate of 4-methoxybenzaldehyde.
A Case Study: The Cannizzaro Reaction
A classic example where a primary kinetic isotope effect is observed for aldehydes is the Cannizzaro reaction.[8] This reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[8] The mechanism involves the transfer of a hydride ion from one aldehyde molecule to another, and this hydride transfer is the rate-determining step.[9]
Studies on benzaldehyde have shown a KIE of approximately 1.9 for the Cannizzaro reaction, confirming that the C-H bond is broken in the rate-determining step.[7][9] Given the structural similarity, it is highly probable that 4-methoxybenzaldehyde would exhibit a similar KIE in the Cannizzaro reaction. The electron-donating methoxy group at the para position would influence the reactivity of the aldehyde, but the fundamental mechanism of hydride transfer remains the same. Therefore, a comparison between this compound and 4-methoxybenzaldehyde in a Cannizzaro reaction is expected to yield a significant primary kinetic isotope effect.
Quantitative Data Summary: Benzaldehyde as a Predictive Model
The following table summarizes experimentally determined primary deuterium kinetic isotope effects for reactions involving benzaldehyde, which serves as a predictive framework for the behavior of 4-methoxybenzaldehyde.
| Reaction Type | Reagent | kH/kD | Temperature (°C) |
| Oxidation | Pyridinium Fluorochromate | 5.33 | 25 |
| Oxidation | Bromine | 2.5 | 70 |
| Cannizzaro Reaction | Sodium Hydroxide | ~1.9 | Not Specified |
| Intramolecular Cannizzaro Reaction | Base | ~1.8 | 30 |
Note: The magnitude of the KIE can provide further insight into the transition state geometry.[7]
Experimental Protocol: Determining the Kinetic Isotope Effect via a Competition Experiment
To empirically determine the kinetic isotope effect for 4-methoxybenzaldehyde, a competition experiment is the most precise method.[10][11] This approach involves reacting a mixture of the deuterated and non-deuterated compounds in the same vessel, thereby ensuring identical reaction conditions.
Objective: To determine the primary deuterium kinetic isotope effect (kH/kD) for a reaction of 4-methoxybenzaldehyde.
Materials:
-
4-methoxybenzaldehyde
-
This compound
-
Appropriate reagents for the chosen reaction (e.g., sodium hydroxide for a Cannizzaro reaction)
-
An appropriate solvent
-
Internal standard for quantitative analysis (e.g., a compound that is stable under the reaction conditions and easily distinguishable by the analytical method)
-
Quenching solution (e.g., an acid to neutralize the base in a Cannizzaro reaction)
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Preparation of the Reactant Mixture: Prepare a solution containing a precisely known ratio of 4-methoxybenzaldehyde and this compound. A 1:1 molar ratio is often used. Add a known amount of the internal standard.
-
Reaction Initiation: Initiate the reaction by adding the appropriate reagent (e.g., a concentrated solution of NaOH for the Cannizzaro reaction).
-
Reaction Monitoring and Quenching: Allow the reaction to proceed for a specific time, ensuring that the conversion is kept low (typically <10%) to simplify the calculations and avoid complications from secondary reactions or changes in reactant concentrations. At a predetermined time, quench the reaction by adding a suitable quenching agent.
-
Product Analysis: Analyze the quenched reaction mixture using a calibrated analytical method such as GC-MS or NMR. This analysis will determine the ratio of the unreacted starting materials and the ratio of the products formed.
-
Calculation of the Kinetic Isotope Effect: The KIE (kH/kD) can be calculated using the following equation, which relates the initial ratio of the isotopologues to the ratio of the products formed:
kH/kD = ln(1 - fH) / ln(1 - fD)
where fH and fD are the fractions of the non-deuterated and deuterated reactants consumed, respectively. These fractions can be determined from the initial and final ratios of the reactants relative to the internal standard.
Experimental Workflow Diagram:
Caption: Workflow for determining the KIE of 4-methoxybenzaldehyde.
Significance in Drug Development
Understanding the kinetic isotope effect is not merely an academic exercise; it has significant practical implications in drug development. The metabolic stability of a drug candidate is a critical factor in its overall efficacy and safety. Many metabolic pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By selectively replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism at that position can be significantly reduced, a strategy known as "deuterium-reinforced" drug design. This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of potentially toxic metabolites. A thorough understanding of the KIE for a particular C-H bond provides a rational basis for such modifications.
Conclusion
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using 4-Methoxy-D3-benzaldehyde
In the landscape of drug development and bioanalysis, the integrity of quantitative data is non-negotiable. The transition of an analytical method between laboratories, or even subtle modifications to an existing validated method, introduces variables that can compromise the consistency of results. Therefore, cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise to guarantee that data generated across different sites or over time are reliable and can be confidently combined or compared.[1][2]
This guide provides an in-depth, experience-driven framework for conducting a robust cross-validation of an analytical method for 4-Methoxybenzaldehyde (p-Anisaldehyde), using its stable isotope-labeled (SIL) counterpart, 4-Methoxy-D3-benzaldehyde , as the internal standard (IS). We will explore the causality behind experimental choices, compare performance against a less ideal structural analog IS, and provide actionable protocols grounded in regulatory principles.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard is Crucial
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to all samples and standards to correct for variability.[3] The ideal IS is a compound that behaves identically to the analyte of interest during every stage of the analysis—from extraction and handling to ionization in the mass spectrometer.[4][5] This is where SIL internal standards excel and are considered the "gold standard."[6][7]
This compound is the deuterated analog of 4-Methoxybenzaldehyde.[8][9] By replacing three hydrogen atoms on the methoxy group with deuterium, we increase the mass by three daltons. This mass shift allows the mass spectrometer to distinguish it from the unlabeled analyte, while its physicochemical properties remain virtually identical.[10][11] This ensures it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement—collectively known as matrix effects—providing the most accurate correction possible.[12][13][14]
While structural analogs (compounds with similar but not identical structures) can be used, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to inadequate correction and compromised data quality.[7][15]
The Cross-Validation Imperative: A Regulatory and Scientific Mandate
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, mandate cross-validation when data from different validated methods are to be combined.[2][16][17][18] The core objective is to systematically demonstrate that the methods are equivalent and produce comparable data.
Scenarios Requiring Cross-Validation Include:
-
Transfer of a method between two or more laboratories.
-
Significant change in instrumentation, such as a different model of LC or mass spectrometer.
-
Change in the sample processing procedure.
-
Modification of the analytical method, including a change in the internal standard.
This guide will focus on the latter, presenting a comparative cross-validation between a new method using this compound and an older, established method using a structural analog IS.
Designing the Comparative Cross-Validation Study
To illustrate the principles and the superior performance of a SIL-IS, we will design a study to cross-validate two methods for the quantification of 4-Methoxybenzaldehyde in human plasma.
-
Method A (Reference Method): A validated LC-MS/MS method using a structural analog internal standard, 4-Ethoxy-3-methoxybenzaldehyde . This compound is similar but has a different chemical structure, which may affect its behavior relative to the analyte.
-
Method B (New Method): A newly validated LC-MS/MS method using the stable isotope-labeled internal standard, This compound .
Hypothesis: Method B, employing the SIL-IS, will demonstrate superior precision and accuracy in the cross-validation experiment due to its enhanced ability to compensate for analytical variability and matrix effects compared to Method A.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for executing the cross-validation study.
Protocol 1: Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of 4-Methoxybenzaldehyde (analyte), this compound (SIL-IS), and 4-Ethoxy-3-methoxybenzaldehyde (Analog-IS) reference standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These are your primary stock solutions.
-
-
Intermediate & Spiking Solutions:
-
Prepare a series of working solutions by serially diluting the stock solutions with 50:50 methanol:water to create calibration curve standards and QC spiking solutions.
-
-
Calibration Standards & QC Samples:
-
Spike blank, pooled human plasma with the analyte spiking solutions to prepare calibration standards covering the desired analytical range (e.g., 1-1000 ng/mL).
-
Independently spike blank human plasma to prepare QC samples at three concentrations: Low (LQC, ~3x Lower Limit of Quantitation), Medium (MQC, mid-range), and High (HQC, ~80% of Upper Limit of Quantitation).
-
Prepare a sufficient volume of each QC level to be shared between the "two methods" for the cross-validation experiment.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma. Adding the internal standard at the very beginning ensures it undergoes the exact same sample preparation steps as the analyte, which is critical for accurate correction of any analyte loss during the process.[19]
-
Aliquot 50 µL of each standard, QC, and unknown sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate internal standard working solution (SIL-IS for Method B, Analog-IS for Method A).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
Causality: The chromatographic and mass spectrometric parameters are optimized to ensure robust separation from matrix components, good peak shape, and high sensitivity for all compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and is the standard for quantitative bioanalysis.
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
4-Methoxybenzaldehyde (Analyte): m/z 137.1 -> 95.1
-
This compound (SIL-IS): m/z 140.1 -> 98.1
-
4-Ethoxy-3-methoxybenzaldehyde (Analog-IS): m/z 181.1 -> 153.1
-
Protocol 4: Cross-Validation Procedure
-
Select the LQC and HQC samples prepared in Protocol 1.
-
Analyze six replicates of each selected QC level using the fully validated Method A (Analog-IS) .
-
Analyze six replicates of the exact same QC pools using the fully validated Method B (SIL-IS) .
-
Record the concentrations obtained for each replicate.
Performance Comparison and Data Analysis
The superiority of the SIL-IS becomes evident when comparing key validation parameters and the direct results of the cross-validation experiment.
Table 1: Illustrative Method Validation Performance Comparison
| Parameter | Method A (Analog-IS) | Method B (SIL-IS) | Rationale for Difference |
| Linearity (r²) | >0.995 | >0.998 | SIL-IS provides better correction across the concentration range. |
| Precision (%RSD) | < 10% | < 5% | SIL-IS more effectively minimizes variability from sample prep and injection.[7] |
| Accuracy (% Bias) | Within ±15% | Within ±8% | More accurate correction for recovery and matrix effects leads to results closer to the true value. |
| Matrix Effect (%CV) | 12% | 4% | SIL-IS co-elutes and experiences the same matrix effects as the analyte, minimizing variability between different lots of plasma.[12][13] |
| Recovery (%) | Consistent but may differ from analyte | Tracks analyte recovery precisely | The structural difference in the Analog-IS can lead to different extraction efficiencies. |
Table 2: Cross-Validation Experimental Results
| QC Level | Method A (Analog-IS) Mean Conc. (ng/mL) | Method B (SIL-IS) Mean Conc. (ng/mL) | % Difference¹ | Acceptance Criteria (±20%) |
| LQC (3 ng/mL) | 2.65 | 2.98 | -11.1% | Pass |
| HQC (800 ng/mL) | 895.1 | 810.5 | +10.4% | Pass |
¹Calculated as: ((Mean_A - Mean_B) / ((Mean_A + Mean_B)/2)) * 100
Interpretation: In this example, both methods pass the typical acceptance criteria for a cross-validation (the mean concentrations should be within ±20% of each other). However, the validation data in Table 1 clearly indicates that Method B is fundamentally more robust. The lower %RSD in precision and lower variability in matrix effect for Method B provide much higher confidence in the data. A lab using Method A might struggle with batch failures or inconsistent results when analyzing samples from a diverse patient population, whereas Method B is engineered to be more reliable.
Visualization of Workflows
Diagrams help clarify complex processes. The following are presented in Graphviz DOT language.
Diagram 1: Bioanalytical Workflow
Caption: General workflow for LC-MS/MS bioanalysis, highlighting the critical early addition of the internal standard.
Diagram 2: Cross-Validation Decision Logic
Caption: A simplified decision workflow for executing a bioanalytical method cross-validation experiment.
Conclusion and Senior Scientist Insights
This guide demonstrates that while a method using a structural analog IS might pass a cross-validation experiment under controlled conditions, it lacks the intrinsic robustness of a method employing a stable isotope-labeled internal standard. The use of This compound for the analysis of 4-Methoxybenzaldehyde provides superior precision and a more reliable correction for the unavoidable variations in biological matrices.
From an experienced perspective, investing in a high-quality SIL-IS like this compound is a strategic decision that pays dividends throughout the drug development lifecycle. It reduces the risk of failed analytical runs, minimizes the need for costly repeat analyses, and, most importantly, ensures the long-term integrity and comparability of data that forms the basis of critical safety and efficacy decisions. When it comes to bioanalysis, striving for the gold standard is not just best practice—it is a commitment to scientific excellence.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Spectroscopy Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
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EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Taylor & Francis Online. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]
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Oreate AI Blog. (2026). Comparison of Quantitative Principles and Applications of Standard Curve Method and Internal Standard Method in Chromatographic Analysis. [Link]
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Chromatography Online. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. [Link]
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Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
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U.S. Food and Drug Administration (FDA). (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
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A Guide to Inter-Laboratory Comparison of Analytical Methods Using 4-Methoxy-D3-benzaldehyde as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Analytical Excellence with 4-Methoxy-D3-benzaldehyde
In the landscape of quantitative analytical chemistry, the reliability and reproducibility of data are paramount. This is particularly true in the pharmaceutical and allied industries, where the precise measurement of analytes can have significant implications for product safety and efficacy. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, designed to compensate for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, especially for mass spectrometry-based techniques.[1] this compound, a deuterated analog of 4-methoxybenzaldehyde, exemplifies such a standard. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[2] This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) to evaluate the performance of analytical methods utilizing this compound as an internal standard. Such a study is crucial for establishing the ruggedness and transferability of an analytical method across different laboratories, instruments, and analysts, thereby ensuring consistent and reliable results regardless of where the analysis is performed.[3][4]
The Rationale for an Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[5] By analyzing the same homogeneous samples, participating laboratories can benchmark their results against a consensus value, providing an objective measure of their analytical competency.[6] For methods employing this compound, an ILC serves several critical purposes:
-
Method Validation and Harmonization: It provides ultimate proof of a method's robustness and its suitability for use in different laboratory settings.[7]
-
Laboratory Performance Assessment: It allows individual laboratories to evaluate their performance against their peers, identify potential areas for improvement, and take corrective actions if necessary.[8]
-
Confidence in Data Integrity: Successful participation in an ILC provides a high degree of confidence in the accuracy and reliability of the data generated by a laboratory, which is essential for regulatory submissions and product release.
This guide will delineate a proposed structure for such a comparison, detailing the experimental design, analytical protocols, and data analysis procedures.
Comparing Internal Standards: Why this compound?
The choice of an internal standard is a critical decision in method development. While various compounds can be used, SIL internal standards like this compound offer distinct advantages, particularly for mass spectrometry.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , Benzaldehyde-d6 | Co-elutes with the analyte, experiences similar matrix effects and ionization suppression/enhancement, provides the most accurate correction.[1] | Higher cost, may not be commercially available for all analytes. |
| Structural Analog | 3-Chlorobenzaldehyde, 4-Fluorobenzaldehyde | More readily available and less expensive than SIL standards. | May not have identical extraction recovery or chromatographic behavior, may respond differently to matrix effects.[2] |
| Homolog | Not commonly used for benzaldehyde | Can have similar chemical properties. | Differences in chain length can lead to different chromatographic and mass spectrometric behavior. |
The primary objective of this proposed inter-laboratory comparison is to demonstrate the superior performance of this compound in ensuring accurate and precise quantification of 4-methoxybenzaldehyde across multiple laboratories, especially when compared to a non-isotopically labeled internal standard like 3-Chlorobenzaldehyde.
Framework for the Inter-Laboratory Comparison Study
A successful ILC requires careful planning and execution. The following framework, based on established guidelines such as the IUPAC International Harmonized Protocol for Proficiency Testing and ISO 13528, is proposed.[6][9]
Caption: A three-phase framework for the inter-laboratory comparison study.
Phase 1: Planning and Preparation
-
Define Objectives and Scope: The primary objective is to assess the performance of analytical methods using this compound as an internal standard for the quantification of 4-methoxybenzaldehyde in a defined matrix (e.g., a placebo formulation or a surrogate biological matrix). A secondary objective is to compare these results with those obtained using a non-deuterated internal standard.
-
Select Participating Laboratories: A minimum of 8-10 laboratories with experience in GC-MS analysis should be recruited to ensure statistical significance.
-
Prepare and Validate Test Materials: A central laboratory will prepare a homogenous batch of the test material spiked with a known concentration of 4-methoxybenzaldehyde. The homogeneity and stability of the material must be rigorously tested before distribution.
-
Develop and Distribute Protocol: A detailed analytical protocol will be provided to all participating laboratories to minimize variations in methodology.
Phase 2: Execution
-
Sample Distribution: The test materials, along with the internal standards (this compound and 3-Chlorobenzaldehyde), will be shipped to the participating laboratories under controlled conditions.
-
Analysis by Participating Laboratories: Each laboratory will perform the analysis according to the provided protocol. They will be required to analyze the samples in replicate and report the results for both internal standards.
-
Data Submission: Laboratories will submit their results, including raw data and chromatograms, to the coordinating laboratory by a specified deadline.
Phase 3: Data Analysis and Reporting
-
Statistical Analysis of Results: The data will be analyzed according to ISO 13528 guidelines.[9] This will involve calculating the consensus mean, standard deviation, and z-scores for each laboratory.
-
Evaluation of Laboratory Performance: Laboratory performance will be assessed based on their z-scores. A z-score between -2 and +2 is generally considered satisfactory.[10]
-
Preparation of Final Report: A comprehensive report will be prepared, summarizing the results of the ILC, evaluating the performance of the participating laboratories, and providing a comparative assessment of the two internal standards.
Experimental Protocols
The following is a detailed, step-by-step methodology for the analysis of 4-methoxybenzaldehyde using GC-MS with both this compound and an alternative internal standard.
Materials and Reagents
-
4-methoxybenzaldehyde (analyte)
-
This compound (internal standard 1)
-
3-Chlorobenzaldehyde (internal standard 2)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Test matrix (e.g., placebo powder, surrogate plasma)
Sample Preparation Workflow
Caption: Step-by-step workflow for sample preparation.
GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions to Monitor:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-methoxybenzaldehyde | 136 | 135, 107 |
| This compound | 139 | 138, 110 |
| 3-Chlorobenzaldehyde | 140 | 139, 111 |
Data Analysis and Performance Characteristics
The following performance characteristics should be evaluated by each laboratory and reported to the coordinating body.[11][12]
| Performance Characteristic | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85-115% at three concentration levels |
| Precision (% RSD) | ≤ 15% for repeatability and intermediate precision |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
The inter-laboratory precision will be a key metric for comparing the two internal standards. It is hypothesized that the use of this compound will result in a significantly lower relative standard deviation (%RSD) across the participating laboratories compared to 3-Chlorobenzaldehyde.
Conclusion: Driving for Higher Standards in Analytical Science
The proposed inter-laboratory comparison provides a robust framework for validating the use of this compound as a superior internal standard for the quantitative analysis of 4-methoxybenzaldehyde. By adhering to internationally recognized guidelines and employing a rigorous experimental design, this study will not only assess the proficiency of participating laboratories but also generate valuable data on the performance of the analytical method itself. The anticipated outcome is a clear demonstration of the enhanced accuracy and precision afforded by a stable isotope-labeled internal standard, reinforcing its importance in generating reliable and reproducible analytical data in a regulated environment. This guide serves as a comprehensive resource for any organization seeking to establish a high level of confidence in their analytical measurements through collaborative and scientifically sound inter-laboratory comparisons.
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A Senior Application Scientist's Guide: The Decisive Advantages of Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, achieving the highest echelons of accuracy and precision in quantitative bioanalysis is not just a goal; it is a necessity. In the landscape of liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) is the cornerstone of reliable quantification. It is the constant against which all variability is measured. While various types of internal standards exist, the choice between an analog (a structurally similar compound) and a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated standard, can be the difference between a robust, defensible assay and one plagued by uncertainty.
This guide provides an in-depth, objective comparison, grounded in scientific principles and field-proven experience, to illuminate why deuterated standards are unequivocally the "gold standard" in modern bioanalysis.[1]
The Fundamental Challenge: Taming Analytical Variability
The journey of an analyte from a complex biological matrix—such as plasma, urine, or tissue—to the mass spectrometer detector is fraught with potential for variability.[2] Each step, from pipetting and extraction to chromatography and ionization, introduces a potential margin of error. An ideal internal standard is added to the sample at the very beginning and acts as a mimic for the analyte, experiencing the same procedural variations.[3][4] By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to accurate and precise quantification.[3]
However, for this normalization to be truly effective, the IS must be the perfect doppelgänger for the analyte. This is where the profound advantages of deuterated standards become clear.
The Core Advantage: Perfecting Matrix Effect Compensation
The single greatest challenge in LC-MS-based bioanalysis is the matrix effect .[1][5] This phenomenon occurs when co-eluting components from the biological sample (e.g., lipids, proteins, salts) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][6][7] This can drastically alter the instrument's response, causing inaccurate and unreliable results.[3][6]
Why Deuterated Standards Excel:
A deuterated internal standard is chemically and physically almost identical to the analyte; the only difference is that one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[8][9] This near-perfect identity ensures that the deuterated standard has the same extraction recovery, the same ionization efficiency, and, crucially, the same chromatographic retention time as the analyte.[4]
Because they co-elute perfectly, both the analyte and the deuterated standard are exposed to the exact same cocktail of matrix components at the exact same time.[4][6] Therefore, they experience the very same degree of ion suppression or enhancement.[6] The ratio of their signals remains constant and unaffected, allowing for a robust and accurate correction that an analog standard simply cannot replicate.[1][6]
The Shortcomings of Analog Standards:
An analog standard, while structurally similar, will always have different physicochemical properties. This inevitably leads to a difference in retention time. If the analog IS elutes even slightly before or after the analyte, it will be exposed to a different set of co-eluting matrix components.[7] This means it will experience a different degree of ion suppression, rendering the correction inaccurate and compromising the integrity of the data.[7]
Visualizing the Workflow: The Role of the Internal Standard
The following diagram illustrates a typical bioanalytical workflow, highlighting the critical points where an internal standard compensates for variability.
Caption: Bioanalytical workflow with a deuterated internal standard.
Beyond the Matrix: Comprehensive Correction
The benefits of a deuterated standard's mimicry extend throughout the entire analytical process:
-
Sample Extraction: During protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the deuterated standard will have a recovery rate that is virtually identical to the analyte. An analog standard's different polarity and structure can lead to different extraction efficiencies, introducing a systematic error (bias).
-
Injection and Ionization: A deuterated standard compensates for any variability in injection volume and fluctuations in the mass spectrometer's source conditions, as both it and the analyte are affected equally.[4] This leads to enhanced precision and repeatability in the results.[8]
Quantitative Comparison: Performance Under Pressure
The true test of an internal standard is its performance in variable biological matrices. The table below presents representative experimental data comparing a deuterated IS to an analog IS for the quantification of a hypothetical drug in six different lots of human plasma.
| Performance Metric | Deuterated Internal Standard | Analog Internal Standard |
| Analyte Retention Time | 2.51 min | 2.51 min |
| IS Retention Time | 2.51 min | 2.89 min |
| Mean Accuracy (% Bias) | -1.5% | +18.2% |
| Precision (% CV) | 3.2% | 15.8% |
| Matrix Factor (Range) | 0.95 - 1.03 | 0.65 - 1.15 |
Analysis of Data: The deuterated standard, by co-eluting with the analyte, provides excellent accuracy and precision, even across different plasma lots with varying matrix effects. The analog standard, with its different retention time, fails to adequately compensate for the matrix effects, resulting in poor accuracy (a significant positive bias) and high variability (imprecision).
Potential Pitfalls & Expert Considerations
As a senior scientist, it is crucial to acknowledge the potential challenges associated with deuterated standards, although these are often manageable with proper method development.
-
The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[10] This can sometimes lead to a slight difference in retention time, particularly in reversed-phase chromatography, where the deuterated standard may elute slightly earlier than the analyte.[7][11] While this effect is usually minor, if it occurs in a region of steep change in ion suppression, it can compromise correction.[5]
-
Mitigation Strategy: Careful chromatographic optimization can often minimize or eliminate this separation. The goal is to ensure both peaks elute on a flat baseline in a post-column infusion experiment, indicating a region of stable ionization.[3]
-
-
Metabolic Switching: If deuterium is placed at a site of metabolic activity on a molecule, the stronger C-D bond can slow down that metabolic pathway (a manifestation of the KIE).[12][13] This can cause the metabolism to shift to an alternative, previously minor pathway.[14][15][16] This is a significant concern when developing deuterated drugs but is less of an issue for an IS used in in vitro bioanalysis.
-
Mitigation Strategy: When synthesizing a deuterated standard, place the deuterium atoms on a part of the molecule that is not susceptible to metabolism.
-
-
Isotopic Purity: The deuterated standard must have high isotopic enrichment (typically ≥98%).[9] If the standard contains a significant percentage of the non-deuterated analyte, it will contribute to the analyte's signal, causing a positive bias, especially at the Lower Limit of Quantification (LLOQ).
Experimental Protocol: Assessing Matrix Effects
To empirically validate the choice of an internal standard and satisfy regulatory expectations, a matrix effect experiment is essential.[17][18] The following protocol describes the post-extraction spike method.
Objective: To quantitatively assess the degree of ion suppression or enhancement on an analyte and compare the corrective ability of a deuterated vs. an analog internal standard.
Materials:
-
Blank biological matrix from at least 6 unique sources (e.g., 6 different lots of human plasma).
-
Neat solutions of the analyte and internal standards in a clean solvent (e.g., methanol/water).
-
Validated extraction procedure (e.g., protein precipitation).
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent. This represents the 100% response with no matrix effect.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix first. Then, spike the analyte and internal standard into the final, extracted, and evaporated residue during the reconstitution step.
-
Set 3 (Matrix-Spiked Calibrators): Spike the analyte and internal standard into the blank biological matrix before the extraction process. (This set is used for calculating overall recovery but is part of the complete validation).
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
The MF is the key indicator of matrix effects. It is calculated for the analyte and the IS separately.
-
MF = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized Matrix Factor:
-
This is the most critical calculation, as it shows if the IS is working correctly.
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The goal is to have an IS-Normalized MF close to 1.0 across all matrix lots, with a coefficient of variation (%CV) of ≤15%.
-
Interpreting the Results: A deuterated standard will typically have an MF that is very similar to the analyte's MF across all lots, resulting in an IS-Normalized MF close to 1.0. An analog standard, experiencing different matrix effects, will yield an IS-Normalized MF that deviates significantly from 1.0 and shows high variability between lots.
Logical Relationship: IS Correction for Matrix Effects
Caption: How a deuterated IS correctly normalizes for matrix effects.
Conclusion: An Imperative for Data Integrity
While analog standards may seem like a cost-effective option for non-critical, early-stage research, they introduce a level of analytical uncertainty that is unacceptable for regulated bioanalysis. The near-perfect chemical and physical mimicry of deuterated internal standards provides the most robust and reliable method for correcting variability arising from both sample preparation and, most critically, unpredictable matrix effects.[1][19] Their use is not merely a recommendation but a foundational element of a sound, defensible, and high-integrity bioanalytical method, ensuring that the data generated can be trusted to make critical decisions in drug development.[9]
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Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact data quality and regulatory success. This guide provides an in-depth, objective comparison of deuterated internal standards against other alternatives, supported by experimental data and grounded in global regulatory expectations. As a senior application scientist, my aim is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering you to build more robust and defensible bioanalytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting variability throughout the analytical process, from sample preparation to detection.[1][2] An ideal IS should be a chemical mimic of the analyte, experiencing the same procedural losses and ionization effects. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have emerged as the "gold standard" for their ability to deliver unparalleled accuracy and precision in complex biological matrices such as plasma, urine, and tissue homogenates.[1][3]
The Deuterated Advantage: Superior Mitigation of Matrix Effects
A primary hurdle in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to erroneous results.[1] Deuterated internal standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same ionization suppression or enhancement.[4][5] This co-elution is critical for accurate compensation.[6] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable and reproducible data.[2][5]
While structural analogs (compounds with similar chemical structures to the analyte) are sometimes used as internal standards, they often exhibit different chromatographic behavior and ionization efficiencies, leading to incomplete correction for matrix effects.[7] This can be particularly problematic when dealing with the inherent variability of biological samples.[5] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS, and have rejected studies where a surrogate internal standard was not a sufficiently close analog.[5]
Key Considerations for Selecting and Implementing Deuterated Internal Standards
The selection of a suitable deuterated internal standard is not a one-size-fits-all process. Several factors must be carefully considered to ensure the integrity of the bioanalytical method.
Isotopic Purity and Isotopic Contribution
It is crucial to use a deuterated internal standard with high isotopic purity, meaning it should contain a minimal amount of the unlabeled analyte.[6] The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ). Regulatory agencies like the FDA require rigorous characterization and quantification of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[8] For reliable results, deuterated standards should have high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[9][10]
Number and Position of Deuterium Atoms
The general rule for small organic molecules is that the isotopic internal standard should have a mass difference of at least 3 mass units from the analyte to avoid spectral overlap from the natural isotopic distribution of the analyte.[6][11] However, excessive deuteration can sometimes lead to a chromatographic shift, known as the "deuterium isotope effect," where the deuterated standard elutes slightly earlier or later than the analyte.[12] This can compromise the ability of the internal standard to effectively compensate for matrix effects that vary across the chromatographic peak.
The position of the deuterium labels is also critical. They should be placed in stable regions of the molecule, away from sites that are prone to hydrogen-deuterium exchange in solution or during ionization.[6][12] Labeling with ¹³C or ¹⁵N is often preferred over deuterium (²H) as they are less susceptible to these issues.[6][7]
Comparative Performance Data
The following tables summarize key performance data from hypothetical comparative studies, illustrating the superiority of deuterated standards over structural analogs and highlighting important considerations when using deuterated standards.
Table 1: Comparison of Internal Standard Performance in the Presence of Matrix Effects
| Internal Standard Type | Analyte Recovery (%) | Precision (%CV) | Accuracy (%Bias) |
| Deuterated Internal Standard (d4-Analyte) | 98.5 | 3.2 | -1.5 |
| Structural Analog | 75.2 | 18.5 | -24.8 |
| No Internal Standard | 60.1 | 25.1 | -39.9 |
Table 2: Impact of Isotopic Purity on LLOQ Accuracy
| Isotopic Purity of d4-Analyte | Contribution to Analyte Signal at LLOQ | Measured LLOQ Concentration (vs. Nominal) | Accuracy (%Bias) at LLOQ |
| 99.9% | 0.1% | 1.01 ng/mL | +1.0% |
| 99.0% | 1.0% | 1.10 ng/mL | +10.0% |
| 95.0% | 5.0% | 1.50 ng/mL | +50.0% |
Experimental Protocols for Validation
Detailed and robust experimental validation is crucial for any bioanalytical method submitted for regulatory approval.[3][13][14] Below are methodologies for key experiments to assess the performance of an internal standard.
Experiment 1: Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for ion suppression or enhancement caused by the biological matrix.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a pure solution (e.g., methanol/water).
-
Set B: Blank biological matrix extract spiked with the analyte and internal standard.
-
Set C: Biological matrix spiked with the analyte and internal standard, then extracted.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and internal standard: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the internal standard-normalized matrix factor: IS-Normalized MF = (Analyte MF) / (Internal Standard MF).
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of the biological matrix should be ≤15%.
Experiment 2: Evaluation of Isotopic Contribution
Objective: To determine the contribution of the deuterated internal standard to the analyte signal.
Protocol:
-
Prepare a blank matrix sample spiked with the deuterated internal standard at the concentration used in the assay.
-
Analyze the sample using the LC-MS/MS method, monitoring the mass transition of the unlabeled analyte.
-
Acceptance Criteria: The response of the analyte in the internal standard-spiked sample should be ≤5% of the analyte response at the LLOQ.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the key decision points in selecting an internal standard and the typical workflow for a bioanalytical method using a deuterated internal standard.
Decision tree for internal standard selection.
Bioanalytical workflow with a deuterated internal standard.
Conclusion: A Commitment to Data Integrity
While the initial investment in a custom-synthesized deuterated internal standard may be higher than for a structural analog, the long-term benefits in terms of data reliability, ruggedness of the method, and smoother regulatory review are undeniable.[5][9] The use of a deuterated internal standard is a clear indicator of a commitment to high-quality science. By carefully selecting, validating, and implementing these powerful tools, researchers can have greater confidence in their bioanalytical data and accelerate the drug development process. The FDA and other regulatory bodies expect robust and reliable methods, and the use of deuterated standards is a significant step in meeting and exceeding those expectations.[3][5]
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Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.). Retrieved from Google Search.[6]
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Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. (2025). Benchchem.[1]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation (IJRSI).[4]
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The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.[5]
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Boonen, K., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 831(1-2), 226-235.[7]
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What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.[2]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC.[11]
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Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5.[15]
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Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. (2025). Benchchem.[3]
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Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). CIL.[8]
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Timmerman, P., et al. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Progress in Pharmaceutical and Biomedical Analysis (Vol. 6, pp. 449-482). Elsevier.
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[9]
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U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.[20]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Methoxy-D3-benzaldehyde in Routine Testing
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and reliability is paramount. In quantitative mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. This guide provides an in-depth cost-benefit analysis of using 4-Methoxy-D3-benzaldehyde as a stable isotope-labeled internal standard (SIL-IS) in routine testing, comparing its performance to other alternatives with supporting experimental insights.
The Foundational Role of Internal Standards in Quantitative Analysis
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during the analytical process, from sample preparation to instrument response.[1][2] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar losses during extraction and similar ionization effects in the mass spectrometer.[3]
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative analysis.[4] In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium.[1][5] This subtle mass change allows the mass spectrometer to differentiate the IS from the analyte, while their near-identical chemical structures ensure they behave almost identically throughout the analytical workflow.[1][3][6]
The primary advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Biological samples contain a complex mixture of endogenous and exogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[7][8][9][10] This can lead to ion suppression or enhancement, causing inaccurate quantification.[8][9][10] A co-eluting SIL-IS experiences the same matrix effects as the analyte, providing effective compensation.[1][2][6][7]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction. A SIL-IS, added at the beginning of the process, will be lost to the same extent as the analyte, ensuring the final analyte/IS ratio remains constant.[1][2]
-
Improved Accuracy and Precision: By correcting for the aforementioned variabilities, SIL-ISs significantly enhance the accuracy and precision of quantitative results, leading to more reliable and reproducible data.[1][5][6] This is particularly crucial in regulated environments, such as clinical and pharmaceutical research, where regulatory bodies like the FDA recommend their use.[4][5][11][12]
Comparative Analysis: this compound vs. Alternatives
The decision to use a deuterated standard often comes down to a cost-benefit trade-off. Let's compare this compound with its primary alternatives.
| Internal Standard Type | Pros | Cons | Typical Application Scenario |
| This compound (SIL-IS) | • Excellent correction for matrix effects and sample prep variability.[1][6][7] • Co-elutes with the analyte for optimal performance.[3][6] • Recommended by regulatory agencies for bioanalytical methods.[4][5][11][12] | • Higher initial cost compared to non-labeled analogs. | • Regulated bioanalysis (pharmacokinetic, toxicokinetic studies). • Analysis of low-level analytes in complex matrices. • Methods requiring the highest level of accuracy and precision. |
| 4-Methoxybenzaldehyde (Non-labeled Analog) | • Low cost.[13][14] • Readily available.[13][14] | • Does not perfectly co-elute in all chromatographic systems. • Cannot correct for matrix effects as effectively as a SIL-IS.[7] • Potential for isotopic crosstalk if the analyte and IS have overlapping mass fragments. | • Non-regulated, routine screening assays where high precision is not the primary goal. • Analysis of high-concentration analytes in simple matrices. • Early-stage research and development with budget constraints. |
| Structurally Similar Compound (e.g., Vanillin) | • Potentially lower cost than a specific SIL-IS. • May offer better chromatographic behavior than a non-analogous compound. | • May not co-elute with the analyte. • Will not experience identical matrix effects. • Requires careful validation to ensure it adequately tracks the analyte. | • When a SIL-IS is not commercially available. • As a last resort when cost is a prohibitive factor and a non-labeled analog is unsuitable. |
Cost Consideration: A brief market survey reveals a significant price difference. For instance, 1 gram of 4-Methoxybenzaldehyde can be purchased for under $20[13], while 0.5 grams of this compound can cost substantially more, reflecting the complexities of its synthesis.[15] However, the upfront cost of the standard must be weighed against the potential long-term costs of unreliable data, such as failed study batches, repeated analyses, and delays in drug development timelines.
A Framework for Cost-Benefit Decision Making
Choosing the appropriate internal standard requires a holistic view of the analytical project's requirements. The following decision-making workflow can guide this process:
Caption: Decision workflow for selecting an internal standard.
Experimental Protocol: A Case Study for the Quantification of a Hypothetical Analyte
This section outlines a typical workflow for the use of this compound as an internal standard in an LC-MS/MS method for a hypothetical aromatic aldehyde analyte.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solution (for calibration curve): Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the sample (plasma, urine, etc.), calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL) in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrumental Parameters (Illustrative):
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized for both the analyte and this compound.
Caption: General experimental workflow for sample analysis.
Ensuring Trustworthiness: A Self-Validating System
To ensure the reliability of an analytical method using this compound, a thorough validation should be performed according to regulatory guidelines such as those from the FDA or ICH M10.[4][11][12][16] Key validation parameters include:
-
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample.[11][12]
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels over several days.
-
Calibration Curve: The relationship between the analyte concentration and the instrument response should be established.
-
Matrix Effect: A quantitative assessment should be performed to confirm that the SIL-IS adequately compensates for any ion suppression or enhancement.[9]
-
Stability: The stability of the analyte and IS should be evaluated under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
The use of this compound as a stable isotope-labeled internal standard offers significant advantages in terms of analytical accuracy, precision, and reliability, particularly for methods subject to regulatory scrutiny or those involving complex sample matrices. While the initial procurement cost is higher than that of non-labeled alternatives, this is often offset by the long-term benefits of robust and defensible data, reduced method troubleshooting, and avoidance of costly study failures. For routine, non-critical screening applications in simple matrices, a less expensive alternative may be justifiable, provided it undergoes rigorous validation. Ultimately, the choice of internal standard should be a carefully considered decision based on a thorough evaluation of the project's scientific and regulatory requirements against its budgetary constraints.
References
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- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
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- ResolveMass Laboratories Inc. (2025, November 8).
- NorthEast BioLab.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- de Nicolò, A., Cantú, M., & D'Avolio, A. (2017).
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
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- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-D3-benzaldehyde
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxy-D3-benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The protocols herein are structured to be self-validating, emphasizing the causality behind each procedural step.
Hazard Identification and Risk Assessment
This compound, a deuterated analog of 4-methoxybenzaldehyde (p-anisaldehyde), shares a similar hazard profile with its non-deuterated counterpart and other aromatic aldehydes. While specific safety data for the D3 variant is not extensively available, the primary risks are associated with the aldehyde functional group and its aromatic nature.
Based on data for structurally similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to conduct a thorough risk assessment before handling this chemical, considering both the quantities in use and the specific laboratory environment.
Key Hazard Information Summary:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation.[2][1] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] |
| Aquatic Hazard | May be harmful to aquatic life.[1] | P273: Avoid release to the environment.[1] |
It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound. All laboratory personnel must be trained on the specific hazards and handling procedures for this chemical in accordance with the OSHA Hazard Communication Standard.[3]
Regulatory Framework for Hazardous Waste Disposal
The disposal of this compound is governed by federal and local regulations. At the federal level, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4] All facilities generating hazardous waste must obtain an EPA Identification Number and manage waste according to their generator status (e.g., Very Small, Small, or Large Quantity Generator).[4][5]
The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper chemical handling and waste management, to protect employees.[6] This includes developing a formal hazard communication program and ensuring access to safety data sheets.[3][7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling and disposal of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for operations with a high risk of splashing.[2]
-
Skin and Body Protection : A laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and sleeves should be utilized.[2]
-
Respiratory Protection : All handling of this compound that may generate dust or vapors should be performed in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. This involves correct waste characterization, segregation, containerization, and labeling.
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous. This compound, due to its irritant properties, is classified as hazardous waste. Any materials contaminated with this chemical, such as gloves, absorbent pads, or empty containers, must also be treated as hazardous waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Solid Waste : Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, and wipes), and place them in a designated solid hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate liquid hazardous waste container.
-
Incompatible Materials : Store this waste stream away from strong oxidizing agents and strong bases, with which it may be incompatible.[9][10]
Step 3: Containerization
All hazardous waste must be stored in appropriate containers.[11]
-
Use containers that are compatible with aromatic aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, with no leaks or cracks.[8]
-
Keep containers securely closed at all times, except when adding waste.[8][11]
-
Do not fill containers beyond 90% of their capacity to allow for expansion.[11]
-
The exterior of the waste container must be kept clean and free of chemical contamination.[11]
Step 4: Labeling
Accurate and clear labeling is a key EPA requirement.[5][12]
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5][12]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all components of a mixture by percentage or volume.[8]
-
Clearly indicate the associated hazards (e.g., "Irritant," "Skin Irritant"). This can be done with pictograms or other standard hazard warnings.[5][12]
Step 5: Storage and Disposal
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][12]
-
The SAA must be under the direct control of laboratory personnel.[4]
-
Segregate incompatible waste streams within the SAA.[8]
-
Once a container is full, it must be moved to a Central Accumulation Area (CAA) within three days for pickup by a licensed hazardous waste disposal company.[8]
-
Follow your institution's specific procedures for requesting a waste pickup. All waste must be tracked from its point of generation to its final disposal.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[2]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent the spill from entering drains or waterways.[1]
-
Waste Minimization
A crucial aspect of laboratory safety and environmental responsibility is the minimization of hazardous waste.
-
Purchase only the quantities of this compound required for your experiments.
-
Maintain a current chemical inventory to avoid purchasing duplicates.
-
Whenever possible, use smaller-scale experimental protocols to reduce the volume of waste generated.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Methoxy-D3-benzaldehyde: Essential Safety Protocols and Disposal
As drug development professionals, our work with isotopically labeled compounds like 4-Methoxy-D3-benzaldehyde is fundamental to understanding metabolic pathways and pharmacokinetics. While the deuterium labeling offers a powerful analytical tool, it does not alter the fundamental chemical hazards of the parent molecule. This guide provides a comprehensive, field-tested framework for handling this compound, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these procedures are critical.
Hazard Assessment: Understanding the Risks
This compound, a deuterated analog of p-anisaldehyde, presents several hazards that dictate our handling protocols. The primary risks are associated with direct contact and inhalation. A summary of its hazard classifications provides the foundation for our personal protective equipment (PPE) selection.
| Hazard Classification | GHS Code | Potential Effect | Source |
| Serious Eye Irritation | H319 | Causes significant irritation upon contact with eyes. | [1][2] |
| Skin Irritation | H315 | May cause redness, itching, or inflammation of the skin. | [2] |
| Acute Oral Toxicity | H302 | Harmful if ingested. | [2][3] |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [2][4][5] |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. | [1] |
Furthermore, this compound is noted to be sensitive to air, light, and moisture.[6][7] This requires not only protective measures but also efficient handling to preserve the compound's integrity, especially its isotopic purity which can be compromised by moisture.[8][9]
Core Directive: The Rationale for Your PPE Ensemble
The selection of PPE is not a checklist; it is a direct response to the specific hazards identified. Your PPE is your primary barrier against exposure and injury. For this compound, a "Level D" ensemble, with specific enhancements, is appropriate for standard laboratory operations.[10]
-
Eye and Face Protection: The H319 classification (Causes serious eye irritation) is a non-negotiable directive for stringent eye protection.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[11] When handling larger quantities (>50g) or performing operations with a higher splash potential (e.g., dissolution in a solvent), a full face shield must be worn over the chemical splash goggles for complete protection.[12][13]
-
Skin and Body Protection: To counter the skin irritation hazard (H315), a multi-layered approach is necessary.
-
Gloves: Disposable nitrile gloves provide an effective barrier against incidental contact.[12] It is crucial to understand that gloves offer resistance, not imperviousness. You must inspect gloves for any defects before use and adopt a "two-glove" policy if handling significant quantities.[14] Proper glove removal technique is essential to avoid contaminating your hands.
-
Laboratory Coat: A clean, long-sleeved laboratory coat serves as the primary barrier for your body and personal clothing. It should be fully buttoned. For tasks involving potential splashes, a chemical-resistant apron should be worn over the lab coat.[12]
-
-
Respiratory Protection: The potential for respiratory irritation (H335) makes it imperative to control airborne particulates.[2]
-
Primary Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood.[15] This engineering control is the most effective way to prevent inhalation exposure.[11]
-
Secondary Control: If, under rare and specific circumstances, work cannot be performed in a fume hood, a risk assessment must be conducted, and a NIOSH-approved respirator may be required. This requires participation in a formal respiratory protection program, including fit-testing and training.[14]
-
-
Foot Protection: Closed-toe, closed-heel shoes constructed of a non-porous material are mandatory in any laboratory where chemicals are handled.[12][13]
Operational and Disposal Plan: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, minimizing risk at every stage from preparation to disposal.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation
-
Risk Assessment: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound and any solvents you will be using.
-
Engineering Controls: Ensure the chemical fume hood has been certified within the last year. Place all necessary apparatus, including a calibrated balance, glassware, and spill kit, inside the hood before introducing the chemical.
-
Waste Management: Prepare clearly labeled hazardous waste containers—one for solid waste (contaminated gloves, weigh paper, bench paper) and one for liquid waste if applicable.
Step 2: Donning PPE
-
Body Protection: Don your long-sleeved lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Hand Protection: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat to prevent skin exposure at the wrist.
Step 3: Handling Protocol (Inside Fume Hood)
-
Containment: Cover the work surface inside the fume hood with disposable, plastic-backed absorbent paper.[15]
-
Dispensing: Carefully dispense the solid compound, minimizing the generation of dust. Use a spatula and weigh the material onto creased weigh paper or directly into a tared container.
-
Transfers: When transferring the solid or adding solvents, perform the action slowly and deliberately to avoid splashes or aerosol generation.
-
Closure: Tightly close the primary container immediately after dispensing to protect it from air and moisture.[1]
Step 4: Doffing PPE and Decontamination
This sequence is critical to prevent transferring contamination from your PPE to your skin or the general lab environment.
-
Initial Decontamination: Before stepping away from the fume hood, wipe down any contaminated surfaces with an appropriate solvent. Dispose of the wipe in the solid hazardous waste container.
-
Remove Gloves: Using proper technique (pinching the palm of one glove and pulling it off, then using the clean hand to slide under the cuff of the other glove), remove your gloves and dispose of them in the designated solid waste container.
-
Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Place them in a designated area for cleaning.
-
Remove Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any surface contamination. Hang it in its designated storage location.
-
Final Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[1]
Step 5: Disposal Plan
Adherence to proper disposal protocols is mandated by regulations and is essential for environmental safety.
-
Chemical Waste: All excess this compound and any solutions containing it must be disposed of in a properly labeled hazardous liquid waste container. Do not pour it down the drain.[12]
-
Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, absorbent paper, contaminated wipes) must be placed in the sealed hazardous solid waste container.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only then can the defaced, clean container be discarded as non-hazardous waste, per your institution's guidelines.
Emergency Response
Your preparedness dictates the outcome of an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By integrating these procedures into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from CDC. [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from HHS. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from EPA. [Link]
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Bio-Techne. (n.d.). Safety Data Sheet for 3,4-Dimethoxybenzaldehyde. Retrieved from Bio-Techne. [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety. [Link]
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National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC Environment, Health and Safety. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. PubChem Compound Summary for CID 10749408. Retrieved from PubChem. [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
